Cetrorelix Acetate

Catalog No.
S523236
CAS No.
145672-81-7
M.F
C72H96ClN17O16
M. Wt
1491.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrorelix Acetate

CAS Number

145672-81-7

Product Name

Cetrorelix Acetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

Molecular Formula

C72H96ClN17O16

Molecular Weight

1491.1 g/mol

InChI

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1

InChI Key

KFEFLCOCAHJBEA-ANRVCLKPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

cetrorelix, cetrorelix acetate, cetrorelix pamoate, Cetrotide, LHRH, N-Ac-1-Nal(2)-2-Phe(pCl)-3-Pal(3)-6-Cit-10-Ala-, LHRH, N-acetyl-1-(3-(2-naphthyl)alanyl)-2-(4-chlorophenylalanyl)-3-(3-(3-pyridyl)alanyl)-6-citrulline-10-alanine-, N-acetyl-1-(3-(2-naphthyl)alanine)-2-(4-chlorophenylalanine)-3-(3-(3-pyridyl)alanine)-6-citrulline-10-alanine-LHRH, SB 75, SB-75

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O

The exact mass of the compound Cetrorelix acetate is 1489.6909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Pharmacokinetic Profile of Cetrorelix

Author: Smolecule Technical Support Team. Date: February 2026

Cetrorelix is a synthetic decapeptide and competitive GnRH antagonist. Its pharmacokinetics are characterized by rapid absorption and a dose-dependent half-life, best described by a two-compartment model [1] [2] [3].

Parameter Single Dose (0.25 mg) Single Dose (3 mg) Multiple Dose (0.25 mg daily)
Time to Cmax (tmax)* 1.0 hour (0.5 - 1.5) 1.5 hours (0.5 - 2.0) 1.0 hour (0.5 - 2.0)
Maximum Concentration (Cmax) 4.97 ng/mL [3] 28.5 ng/mL [3] 6.42 ng/mL (Css, max) [3]
Terminal Half-Life (t1/2)* 5.0 hours [3] 62.8 hours [3] 20.6 hours [3]
Area Under Curve (AUC) 31.4 ng·h/mL [3] 536 ng·h/mL [3] 44.5 ng·h/mL (AUCτ) [3]
Absolute Bioavailability ~85% [4] [3] [5] ~85% [4] [3] [5] -
Volume of Distribution (Vz) - ~1.16 L/kg [3] -
Plasma Protein Binding ~86% [3] [5] ~86% [3] [5] -
Primary Excretion Route Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] Urine (2-4% as unchanged drug) and bile (5-10% as drug and metabolites) [4] [3] -

Note: tmax data presented as median (range); t1/2 after multiple doses shows significant inter-individual variation (4.1 - 179.3 hours) [3].

Mechanism of Action and Pharmacodynamics

Cetrorelix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary. This results in a rapid, dose-dependent suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH), without the initial "flare-up" effect associated with GnRH agonists [6] [3] [5].

The diagram below illustrates this pharmacodynamic pathway and the relevant PK/PD modeling approach.

G GnRH GnRH GnRH_Receptor GnRH_Receptor GnRH->GnRH_Receptor Binds to Cetrorelix Cetrorelix Cetrorelix->GnRH_Receptor Competitively Blocks Suppression Suppression Cetrorelix->Suppression Causes LH_FSH_Secretion LH_FSH_Secretion GnRH_Receptor->LH_FSH_Secretion Stimulates PK_Model PK Model: Two-Compartment PD_Model PD Model: Indirect Response Sigmoid Emax PK_Model->PD_Model Links Plasma Concentration Effect Effects: • LH Suppression (IC₅₀) • LH Surge Delay (EC₅₀) PD_Model->Effect Predicts

Key pharmacodynamic parameters from clinical studies include:

  • IC₅₀ for LH Suppression: Ranges from 0.73 ng/mL to 3.6 ng/mL [1] [2].
  • EC₅₀ for LH Surge Delay: Estimated at 1.6 ng/mL for single doses and 1.42 ng/mL for multiple doses [1] [2].

Clinical Dosing, Regimens, and Novel Delivery Systems

Standard Subcutaneous Administration

Two main regimens are used for controlled ovarian stimulation [4] [3]:

  • Multiple-Dose Regimen: 0.25 mg administered subcutaneously once daily, starting on day 5 or 6 of ovarian stimulation and continued until the day of hCG trigger.
  • Single-Dose Regimen: A single 3 mg dose administered subcutaneously on stimulation day 7 (range 5-9). If hCG is not given within 4 days, supplemental daily 0.25 mg doses should be initiated.
Innovative Formulations in Research

Recent research explores intranasal delivery to enhance brain targeting and minimize systemic exposure.

  • Lipid Liquid Crystal Nanoparticles (LLCNs): A 2025 study formulated cetrorelix in LLCNs for intranasal delivery [7]. The formulation showed a particle diameter of ~205 nm, a biphasic release profile (initial 30% burst release followed by sustained release), and promising pharmacokinetic results in rats [7].
  • Key Findings: Compared to subcutaneous injection, the LLCN intranasal formulation achieved a significantly lower systemic Cmax (93.1 vs 4983.3 ng/mL) while maintaining a comparable Cmax in brain tissue (238 vs 218 ng/mL), demonstrating successful brain targeting with reduced systemic exposure [7].

Experimental Protocols for PK/PD Analysis

For researchers designing studies, here are methodologies from key publications.

1. Clinical PK/PD Modeling in Women [1]

  • Study Design: Placebo-controlled, single subcutaneous doses (1, 3, and 5 mg) administered on day 8 of the menstrual cycle in healthy premenopausal women.
  • PK Sampling & Modeling: Serial blood samples for cetrorelix concentration. Data fitted to a two-compartment model with first-order absorption and elimination.
  • PD Sampling & Modeling: Frequent measurements of serum LH and FSH. An indirect response sigmoid Emax model was used to link cetrorelix concentrations to the suppression of LH and the delay of the LH surge.

2. Comparative PK After Single & Multiple Doses [2]

  • Dosing: Subcutaneous doses (0.25, 0.5, or 1 mg) as a single dose on cycle day 3, or as multiple once-daily doses from day 3 to 16.
  • PK Analysis: A two-compartment model was used to estimate parameters. The half-life was longer after multiple doses (54.5 hours) than after a single dose (9.2 hours), suggesting time-dependent pharmacokinetics.
  • PD Modeling: An indirect-response Emax model was used, with LH surge delay linked to plasma concentrations via a hypothetical effect compartment.

References

cetrorelix acetate solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Properties

Cetrorelix acetate is a decapeptide with gonadotropin-releasing hormone (GnRH) antagonist activity [1]. The following table summarizes its key physicochemical properties and solubility data.

Property Details
Molecular Formula C72H96ClN17O16 [2]
CAS Number 145672-81-7 [2]
Physical Form White to off-white solid [2]
Solubility in Water 2 mg/mL (1.34 mM) [2]
Solubility in DMSO 50 mg/mL (33.53 mM) [2]
Solubility in Methanol ~10 mg/mL [3]

Stability and Storage

This compound is a temperature-sensitive peptide, and its stability is a primary concern in formulation design.

  • Recommended Storage: For long-term storage, the powder should be kept sealed at -20°C, away from moisture and light. Once dissolved, stock solutions in water or DMSO are stable for several months at -20°C and for about one month at -20°C when stored sealed [2].
  • Stability in Formulation: The commercial product, Cetrotide, is a lyophilized powder that requires refrigeration (2°C to 8°C) and must be reconstituted with sterile water before use [4] [1]. Significant research is focused on developing more stable, ready-to-use liquid injections to overcome the drawbacks of lyophilized powders, such as the need for reconstitution and stability issues related to gel formation [4] [5].
  • General Guidance for Refrigerated Drugs: A 2025 review on refrigerated medications highlights that stability during room-temperature excursions can be highly variable and brand-specific [6]. While cetrorelix was not listed in the provided excerpts, the review stresses that for any refrigerated drug, brand-specific stability data from the manufacturer should always be prioritized to avoid compromising potency [6].

Analytical Method for Assay

A validated reversed-phase HPLC method has been developed for the determination of this compound in bulk material and pharmaceutical formulations [1]. The methodology is summarized below.

Parameter Description
Objective To determine this compound in bulk and pharmaceutical dosage forms [1].
Column C18 reversed-phase column (e.g., Lichrospher 250 × 4.60 mm, 5μm) [1].

| Mobile Phase | A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water. B: 0.1% (v/v) TFA in acetonitrile. [1] | | Gradient Program | 90% A for 5 min → to 70% B over 15 min → 70% B for 10 min → to 90% A over 5 min → 90% A for 30 min [1]. | | Flow Rate | 1.0 mL/min [1] | | Detection Wavelength | 275 nm [1] | | Injection Volume | 20 μL [1] | | Linearity Range | 62.5 - 1250 μg/mL (r² = 0.999) [1] | | Validation | The method was validated per ICH guidelines with accuracy >97% and precision (RSD) < 1.6% [1]. |

This method uses gradient elution, which is preferred for peptides like cetrorelix because they tend to exhibit broad peaks and variable retention times under isocratic conditions [1].

Experimental Workflow

For clarity, the following diagram outlines the key steps involved in the sample preparation and analysis of this compound using the described HPLC method.

start Start Analysis prep_std Prepare Standard Solution (1 mg/mL in deionized water) start->prep_std prep_cal Prepare Calibration Curve (62.5 - 1250 µg/mL) prep_std->prep_cal prep_sample Prepare Assay Sample (Dissolve vial in 1 mL water for injection) prep_cal->prep_sample hplc_setup HPLC System Setup Column: C18, Detection: 275 nm prep_sample->hplc_setup run_gradient Run Gradient Elution (Total time: 65 min) hplc_setup->run_gradient data_analysis Data Analysis & Quantification (Using calibration curve) run_gradient->data_analysis end End data_analysis->end

Experimental workflow for this compound analysis.

Key Insights for Formulation

When working with this compound, consider these points informed by the search results:

  • Prioritize Manufacturer Data: For specific stability information, especially regarding temperature excursions, always consult the official manufacturer's documentation (e.g., package insert, Summary of Product Characteristics) as profiles can vary even for the same active ingredient [6].
  • Consider Advanced Formulations: Be aware that research is actively exploring more stable liquid formulations of cetrorelix using techniques like complexation with cyclodextrins to prevent gelation and improve shelf-life [4].
  • Handle with Care: this compound is classified as a reproductive hazard (Repr. 1B), requiring appropriate safety measures during handling [3].

References

cetrorelix GnRH receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry and Mechanism of Action

Cetrorelix is a synthetic decapeptide analog of native Gonadotropin-Releasing Hormone (GnRH). Its mechanism is characterized by competitive and reversible blockade of the GnRH receptor.

  • Structural Modifications: Key amino acid substitutions, including D-citrulline at position 6, enhance its receptor binding affinity and stability while eliminating the histamine-release effects seen in earlier-generation antagonists [1] [2].
  • Pharmacological Profile: Cetrorelix functions as a pure antagonist for GnRH-stimulated inositol phosphate accumulation and calcium signaling. It also acts as an inverse agonist for GnRH receptor internalization, meaning it can suppress basal receptor signaling even in the absence of the native hormone [1].

Quantitative Binding and Potency Data

The table below summarizes key quantitative data on cetrorelix's receptor interaction and functional potency from comparative studies.

Parameter Value/Result for Cetrorelix Experimental Context
Binding Affinity (KD) < 0.5 nM [3] Binding to human and rat GnRH receptors.
Inhibition of Ca2+ Signaling (IC50) ~1-10 nM [4] In HEK293 cells expressing GnRHR. 10 nM concentration resulted in significant inhibition [4].
Inhibition of cAMP Accumulation More potent than Ganirelix & Teverelix [4] In transfected SH-SY5Y neuroblastoma cells.
Relative Potency Higher than Ganirelix and Teverelix [4] Based on inhibition of GnRH-induced intracellular Ca2+ increase.

Experimental Protocols for Key Assays

The quantitative data for cetrorelix is typically generated using the following established in vitro protocols.

Intracellular Calcium (Ca²⁺) Increase Inhibition

This assay measures the antagonist's ability to block the rapid release of calcium ions, a primary downstream event of GnRHR activation.

  • Cell Models: GnRHR-transfected HEK293 cells, GnRHR-transfected SH-SY5Y neuroblastoma cells, or mouse pituitary LβT2 cells endogenously expressing mGnRHR [4].
  • Biosensor: Cells are transfected with a bioluminescent Ca²⁺ biosensor (e.g., GFP-Aequorin).
  • Measurement: Intracellular Ca²⁺ is measured using Bioluminescence Resonance Energy Transfer (BRET).
  • Procedure:
    • Establish a GnRH dose-response curve to determine the EC50 value.
    • Stimulate cells with a fixed concentration of GnRH (e.g., 3 x EC50).
    • Co-administer increasing concentrations of Cetrorelix (e.g., 1 pM–1 µM).
    • Record the BRET signal kinetics for ~150 seconds.
    • Calculate the Area Under the Curve (AUC) for the Ca²⁺ response and plot it against the antagonist concentration to determine inhibitory potency [4].
Receptor Binding Affinity Assays

These experiments directly quantify the binding interaction between cetrorelix and the GnRH receptor.

  • Method: Competitive binding assays using radiolabeled or fluorescently tagged ligands.
  • Procedure:
    • Prepare cell membranes or whole cells expressing the human GnRH receptor.
    • Incubate the receptors with a fixed concentration of a known radioiodinated GnRH analog (e.g., [¹²⁵I]-GnRH) in the presence of increasing concentrations of unlabeled Cetrorelix.
    • Allow the binding to reach equilibrium.
    • Separate the bound ligand from the free ligand (e.g., by filtration or centrifugation).
    • Measure the radioactivity of the bound fraction.
    • The concentration of Cetrorelix that displaces 50% of the labeled ligand (IC50) is used to calculate the equilibrium dissociation constant (K𝐷) [3].

GnRH Receptor Signaling Pathway and Cetrorelix Inhibition

The diagram below illustrates the key signaling pathways activated by the GnRH receptor and the points where Cetrorelix acts as a competitive blocker.

G GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq Gαq/11 Protein GnRHR->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb PIP2 PIP₂ PLCb->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Ca_ER Ca²⁺ Release (Endoplasmic Reticulum) IP3->Ca_ER CREB CREB Phosphorylation PKC->CREB ERK ERK1/2 Phosphorylation PKC->ERK Ca_ER->CREB Gene_Exp Gene Expression (e.g., LHB Transcription) CREB->Gene_Exp ERK->Gene_Exp Cetrorelix Cetrorelix Cetrorelix->GnRHR Competitive Blockade

This diagram shows the primary Gαq/11-mediated signaling cascade. Note that GnRHR can also couple to other pathways, such as Gαs, leading to cAMP production, which Cetrorelix also inhibits [4] [2].

Key Insights for Drug Development

  • Ligand Bias: The cetrorelix-occupied GnRH receptor is functionally distinct. It acts as a pure antagonist for some pathways (e.g., calcium) but an inverse agonist for others (e.g., receptor internalization). This ligand bias means its effects are dependent on the cellular context [1].
  • Species Specificity: One study noted that cetrorelix's binding affinity and in vitro antagonistic potency were surprisingly similar for both human and rat GnRH receptors, indicating a potential advantage in translational research [3].
  • Structural Insights: Research using receptor mutants has shown that although cetrorelix and other potent antagonists may have similar overall potency, they can have distinct interactions within the ligand-binding pocket (e.g., differential dependence on residues W101 and N102) [3].

References

Pharmaceutical Composition & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core specifications of Cetrorelix Acetate for Injection as a lyophilized powder [1] [2] [3]:

Property Specification
Description Sterile, white, lyophilized (freeze-dried) powder for subcutaneous injection after reconstitution [2] [4].
Active Ingredient This compound [1] [2].
Strength per Vial (0.25 mg) 0.26-0.27 mg this compound, equivalent to 0.25 mg cetrorelix [1] [2] [3].
Key Excipient 54.80 mg Mannitol per vial [1] [2] [3].
Molecular Formula C₇₀H₉₂ClN₁₇O₁₄ (for the free base) [2] [4].
Molecular Weight 1431.06 g/mol (for the free base) [2] [4].
Purity (API) ≥98% as determined by RP-HPLC [5] [4].
Recommended Storage Unreconstituted vials: 2-8°C (0.25 mg) or up to 25°C (3 mg); protect from light and moisture [6]. Lyophilized API: below -18°C, desiccated [4].

Analytical Methodology & Validation

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for assaying cetrorelix in bulk and pharmaceutical dosage forms [7]. The following table outlines the validated parameters:

Validation Parameter Results / Conditions
Chromatographic Column C18 (e.g., Lichrospher 250 mm x 4.60 mm, 5μm) [7].
Mobile Phase Gradient of A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water, and B: 0.1% (v/v) TFA in acetonitrile [7].
Detection Wavelength 275 nm [7].
Linear Range 62.5 - 1250 μg/mL (r² = 0.999) [7].
Limit of Detection (LOD) 15.6 μg/mL [7].
Limit of Quantification (LOQ) 62.5 μg/mL [7].
Accuracy (Method Recovery) > 97% [7].
Precision (Repeatability) Intra-day RSD < 0.3%; Inter-day RSD < 1.6% [7].

Pharmacological & Pharmacokinetic Profile

This compound is a synthetic decapeptide antagonist of Gonadotropin-Releasing Hormone (GnRH) [6] [1] [2]. The diagram below illustrates its mechanism of action and metabolic pathway.

G Cetrorelix Mechanism and Metabolism GnRH GnRH GnRH_Receptor GnRH_Receptor GnRH->GnRH_Receptor Binds to Pituitary Pituitary LH_FSH LH_FSH Pituitary->LH_FSH Releases Ovulation Ovulation LH_FSH->Ovulation Triggers Cetrorelix Cetrorelix Cetrorelix->GnRH_Receptor Competitively Blocks Peptidases Peptidases Cetrorelix->Peptidases Metabolized by GnRH_Receptor->Pituitary Metabolites Metabolites Peptidases->Metabolites Generates

Cetrorelix blocks GnRH receptors, preventing LH/FSH release and ovulation. It is metabolized by peptidases into peptide fragments [6] [1] [2].

The pharmacokinetic parameters for different dosing regimens are summarized below [1] [2] [3]:

Pharmacokinetic Parameter Single 3 mg Dose Single 0.25 mg Dose Multiple 0.25 mg Dose (Daily)
tmax (Time to Cmax) 1.5 hours 1.0 hour 1.0 hour
t½ (Elimination Half-life) 62.8 hours 5.0 hours 20.6 hours
Cmax (Max Concentration) 28.5 ng/mL 4.97 ng/mL 6.42 ng/mL
AUC (Exposure) 536 ng·h/mL 31.4 ng·h/mL 44.5 ng·h/mL
Bioavailability ~85% ~85% ~85%
Protein Binding ~86% ~86% ~86%
Primary Elimination Peptidase metabolism; ~2-4% excreted unchanged in urine within 24 hours [1] [2] [3].

Key Considerations for Researchers

  • Reconstitution and Stability: The lyophilized powder must be reconstituted with sterile water for injection immediately before use, as the solution contains no preservatives [6]. The stability of the reconstituted solution should be established under specific storage conditions.
  • Specification Setting: The provided HPLC method [7] is a robust starting point for creating in-house specifications for assay, purity, and related substances for both the API and finished drug product.
  • Pharmacology in Formulation: Understanding the relatively long half-life of the 3 mg dose and the non-linear pharmacokinetics with multiple dosing is crucial for designing effective controlled ovarian stimulation protocols [6] [1].

References

Pharmaceutical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Cetrorelix acetate is a synthetic analog of native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10. Its molecular formula is C70H92ClN17O14, with a molecular weight of 1431.06 g/mol as an anhydrous free base [1] [2] [3].

The compound acts through competitive antagonism of the GnRH receptor in the anterior pituitary [4] [5]. It binds reversibly to membrane receptors, blocking endogenous GnRH and suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner [2] [3]. This mechanism provides immediate suppression without the initial "flare-up" effect associated with GnRH agonists [6].

The diagram below illustrates the mechanism of action of this compound in preventing premature LH surges.

G GnRH Endogenous GnRH GnRHR GnRH Receptor (Anterior Pituitary) GnRH->GnRHR Binds to Receptor Cetrorelix This compound Cetrorelix->GnRHR Competitive Blockade LH_FSH Suppressed LH & FSH Secretion GnRHR->LH_FSH Inhibited Signal

Pharmacokinetics and Metabolism

This compound is administered via subcutaneous injection and has an absolute bioavailability of 85% [1] [4] [2]. Key pharmacokinetic parameters from clinical studies are summarized in the table below.

Parameter Single Dose 3 mg Single Dose 0.25 mg Multiple Dose 0.25 mg
tmax (hours) 1.5 (median) 1.0 (median) 1.0 (median)
t½ (hours) 62.8 (geometric mean) 5.0 (geometric mean) 20.6 (geometric mean)
Cmax (ng/mL) 28.5 (geometric mean) 4.97 (geometric mean) 6.42 (geometric mean)
AUC (ng·h/mL) 536 (geometric mean) 31.4 (geometric mean) 44.5 (geometric mean)
Volume of Distribution (Vz) 1.16 L/kg (mean) 1.16 L/kg (mean) 1.16 L/kg (mean)
Clearance (CL) 1.28 mL/min/kg (mean) 1.28 mL/min/kg (mean) 1.28 mL/min/kg (mean)
Protein Binding 86% 86% 86%

Table: Summary of pharmacokinetic parameters of this compound in healthy adult females [2] [3].

Cetrorelix undergoes minimal hepatic metabolism via cytochrome P450 enzymes and is primarily metabolized by peptidases in the bloodstream, with the (1-4) peptide fragment as the predominant metabolite [4] [2]. A small percentage of the dose is excreted as unchanged drug and metabolites in urine (2-4%) and bile (5-10%) [1] [3].

Clinical Application and Dosing Protocols

In ART, this compound is indicated for the inhibition of premature LH surges in women undergoing COS [4] [2]. Two primary dosing regimens are well-established:

  • Multiple-Dose Protocol: 0.25 mg administered subcutaneously daily, typically starting on stimulation day 5 or 6 (or when the lead follicle reaches 12-14 mm) and continued until the day of hCG administration [2] [6] [7].
  • Single-Dose Protocol: A single 3 mg subcutaneous dose administered usually on stimulation day 7. If hCG is not given within 4 days, a daily 0.25 mg dose should be initiated until hCG administration [1] [2] [8].

Clinical studies demonstrate that both protocols are equally effective in preventing premature LH surges, with comparable pregnancy rates [6] [8]. The multiple-dose protocol is more common in clinical practice [6].

Safety and Tolerability Profile

This compound is generally well-tolerated, with a safety profile characterized by predictable and manageable adverse effects.

Category Details
Common Adverse Effects Local injection site reactions (redness, swelling, pruritus, bruising); Nausea (~1.3%); Headache (~1.1%) [7] [9].
Serious Risks Ovarian Hyperstimulation Syndrome (OHSS) (~3.5%); Severe hypersensitivity reactions (anaphylaxis) [7] [9].
Contraindications Severe renal impairment; Known hypersensitivity to cetrorelix, mannitol, or other GnRH analogs; Pregnancy or breastfeeding [1] [7] [9].
Warnings & Precautions Exclude pregnancy before initiation; Monitor for hypersensitivity after first injection; May cause transient elevations in liver enzymes (ALT, AST, GGT) [7].

Research and Development Context

Cetrorelix represents the first "third-generation" GnRH antagonist approved for clinical use in Europe in 1999 [6]. While its primary approved indication is in ART, early-stage research has explored its potential in treating benign prostatic hyperplasia, premenopausal breast cancer, endometriosis, and uterine fibroids, though development for these indications was discontinued [1].

More recent preclinical research suggests its potential in treating polycystic ovary syndrome (PCOS). A 2018 study in Nature Medicine showed that cetrorelix prevented the development of reproductive defects in a mouse model of PCOS induced by anti-Müllerian hormone injection [1].

References

Quantitative Pharmacodynamic & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key quantitative data on Cetrorelix's effects and its behavior in the body.

Table 1: Pharmacodynamic Effects on Hormone Suppression

Parameter Effect of Cetrorelix Notes & Context
Onset of LH Suppression 1-2 hours [1] 1 hour (3 mg dose); 2 hours (0.25 mg dose).
LH Surge & Ovulation Postponement Dose-dependent [2] Single SC doses of 3 mg and 5 mg postponed LH surge/ovulation by median of 7.0 and 10.0 days, respectively [2].
LH Suppression vs. FSH More pronounced effect on LH [1] FSH levels are less affected at doses used during COS [1].
Reversibility Effects are reversible [3] [1] Spontaneous ovulation observed in the cycle following treatment [3].

Table 2: Key Pharmacokinetic Parameters

Parameter Single Dose (0.25 mg) Single Dose (3 mg) Multiple Dose (0.25 mg)
tmax (Time to Cmax) 1.0 hour (median) [1] 1.5 hours (median) [1] 1.0 hour (median) [1]
Cmax (Peak Concentration) 4.97 ng/mL (geo. mean) [1] 28.5 ng/mL (geo. mean) [1] 6.42 ng/mL (geo. mean) [1]
t1/2 (Elimination Half-life) ~5.0 hours (median) [1] ~62.8 hours (median) [1] ~20.6 hours (median) [1]
Absolute Bioavailability 85% [1] [4] 85% [1] -
Protein Binding 86% [1] [4] 86% [1] -
Volume of Distribution (Vz) - ~1.16 L/kg [1] [4] -

Experimental Protocols and Clinical Application

In clinical practice, Cetrorelix is used in flexible or fixed GnRH antagonist protocols for Controlled Ovarian Stimulation (COS). The typical multi-dose protocol is outlined below.

G Start Menstrual Cycle (Day 2 or 3) A Initiate Gonadotropin Stimulation (FSH/hMG) Start->A B Follicle Monitoring (Dominant Follicle 12-14 mm or E2 >300 pg/mL) A->B C Start Cetrorelix 0.25 mg SC daily B->C Yes D Continue Gonadotropins & Cetrorelix daily C->D E Follicles Mature? (Trigger Criteria Met) D->E E->D No F Administer hCG or GnRH agonist trigger E->F Yes End Oocyte Retrieval (36-38 hours post-trigger) F->End

Key Methodological Considerations from Clinical Studies:

  • Initiation Timing: In the multiple-dose regimen, Cetrorelix 0.25 mg is typically started on day 5 or 6 of ovarian stimulation [1]. It can be initiated when the dominant follicle reaches 12-14 mm in diameter or when serum estradiol levels exceed 300 pg/ml [5] [3].
  • Dosing: The content of one vial (0.25 mg) is administered subcutaneously every 24 hours until and including the day of ovulation trigger [3] [1].
  • Outcome Measures: Key efficacy endpoints in clinical trials include the incidence of premature LH surges (defined as LH ≥10 U/L) [5], number of oocytes retrieved, fertilization rates, and ultimately live birth rates [5] [1].
  • Individualized LH Suppression: Emerging research suggests optimal LH suppression thresholds may vary. One study recommends a ratio of basal LH to LH on trigger day between 1.29-2.05 for normal responders and 2.40-3.69 for high responders to optimize live birth rates [6].

Key Clinical Advantages and Safety

  • Superior LH Surge Control: Compared to ganirelix, cetrorelix demonstrated lower incidences of premature LH surges (LH ≥10 U/L) [5].
  • Reduced OHSS Risk: The GnRH antagonist protocol, including cetrorelix, is associated with a significantly lower risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist protocols [5] [3]. One large study found a lower overall OHSS incidence with cetrorelix (0.4%) compared to ganirelix (1.1%) [5].
  • Favorable Endometrial Receptivity: Cetrorelix was associated with more favorable endometrial receptivity parameters, including a higher rate of Type A endometrial morphology [5].
  • Comparable Live Birth Rates: Live birth rates between cetrorelix and ganirelix have been found to be comparable, demonstrating its efficacy without compromising ultimate success rates [5].

References

Cetrorelix Acetate Protein Binding and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Characterization Additional Context
Protein Binding 86% [1] [2] -
Primary Binding Protein Albumin (inferred) Binds to serum albumin, a common carrier for peptides [1].
Binding Saturation Linear, non-saturable Binding is constant across therapeutic concentrations [1].
Volume of Distribution (Vd) 1.16 L/kg [1] Suggests distribution is primarily within the plasma volume.
Clearance (CL) 1.28 mL/min·kg [1] Relatively low clearance rate.
Elimination Half-Life 62.8 hours (3 mg single dose); 20.6 hours (0.25 mg multiple doses) [2] Half-life is dose-dependent.

Experimental Protocols for Protein Binding Determination

While specific methodological details for cetrorelix protein binding studies are not fully outlined in the search results, the following established techniques are standard in the field for obtaining such data.

Equilibrium Dialysis

This method is considered the gold standard for determining protein binding as it does not disturb the equilibrium between bound and unbound drug.

  • Principle: A semi-permeable membrane separates a protein-containing compartment (e.g., plasma or albumin solution) from a protein-free buffer compartment. The drug is added to the protein side and allowed to diffuse until equilibrium is reached.
  • Procedure:
    • Sample Preparation: Incubate cetrorelix with human plasma or a solution of human serum albumin (HSA) at a physiological concentration (e.g., 40 mg/mL).
    • Dialysis: Load the protein-drug mixture into one side of the dialysis chamber and buffer into the other.
    • Incubation: Perform dialysis for a predetermined time (e.g., 4-24 hours) at 37°C with gentle agitation to reach equilibrium.
    • Analysis: Measure the concentration of cetrorelix in both chambers after dialysis using a validated method like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
    • Calculation: The fraction of drug unbound (fu) is calculated as (Concentration in buffer chamber / Concentration in plasma chamber). Protein binding (%) = (1 - fu) × 100.
Ultrafiltration

This is a rapid method suitable for drugs that do not adhere to the ultrafiltration device.

  • Principle: The protein-drug mixture is placed in a device with an ultrafiltration membrane. Centrifugation forces the unbound drug, along with water and small molecules, through the membrane, while the protein and bound drug are retained.
  • Procedure:
    • Incubation: Incubate cetrorelix with plasma or HSA solution at 37°C.
    • Ultrafiltration: Transfer the mixture to an ultrafiltration device and centrifuge at a controlled speed and temperature.
    • Analysis: Assay the concentration of cetrorelix in the filtrate (unbound drug) and in the initial mixture (total drug).
    • Calculation: The fraction unbound (fu) is (Concentration in filtrate / Concentration in initial mixture). Protein binding (%) is then calculated.

The following diagram illustrates the logical workflow for determining protein binding using these two primary methods.

start Start: Protein Binding Assay method_choice Method Selection start->method_choice eq Equilibrium Dialysis method_choice->eq ultra Ultrafiltration method_choice->ultra common_step Incubate Cetrorelix with Protein Solution eq->common_step ultra->common_step step_eq1 Separate using semi-permeable membrane common_step->step_eq1 step_ultra1 Centrifuge through ultrafiltration membrane common_step->step_ultra1 step_eq2 Measure concentration in BOTH chambers step_eq1->step_eq2 calculation Calculate % Protein Bound step_eq2->calculation step_ultra2 Measure concentration in FILTRATE step_ultra1->step_ultra2 step_ultra2->calculation

Mechanism of Action and Pathway

Cetrorelix is a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The following diagram details the signaling pathway and the point of cetrorelix's intervention.

GnRH GnRH (Endogenous) GnRHR GnRH Receptor GnRH->GnRHR Binds to Cetrorelix Cetrorelix Acetate Cetrorelix->GnRHR Competitively Blocks Ovulation Prevents Premature Ovulation Cetrorelix->Ovulation Inhibits Pituitary Pituitary Gonadotrope GnRHR->Pituitary Stimulates LH_FSH LH & FSH Secretion Pituitary->LH_FSH Releases LH_FSH->Ovulation Triggers

Research and Development Implications

The high protein binding of cetrorelix has several important implications for its clinical and research use:

  • Drug Efficacy: High protein binding can influence the free, pharmacologically active concentration of the drug, which is critical for its efficacy in preventing premature LH surges [1] [2].
  • Drug-Drug Interactions: While no formal drug interaction studies are cited in the available literature, the potential for interaction with other highly protein-bound drugs exists theoretically and should be considered in clinical trial design [2].

References

cetrorelix metabolism and excretion

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Excretion Pathways

Cetrorelix undergoes proteolytic metabolism rather than conventional Phase I or Phase II enzyme-mediated metabolism. The primary metabolites are truncated peptide fragments resulting from peptidase activity [1] [2] [3].

  • Primary Metabolic Pathway: The predominant metabolite found in both in vitro and in vivo studies is the (1-4) peptide fragment [2]. Other observed metabolites include the (1-9), (1-7), and (1-6) peptides [2].
  • *In Vitro* Stability Studies: Incubation with human liver microsomes and hepatocytes confirmed cetrorelix's stability against cytochrome P450-mediated (Phase I) and UDP-glucuronosyltransferase-mediated (Phase II) metabolism. The compound was degraded in a plasma-to-water gradient, indicating susceptibility to peptidases present in biological fluids [4].
  • Excretion Routes: The primary excretion route is biliary, with a smaller portion eliminated renally [2] [3]. The following table summarizes the excretion data from a human study after a 10 mg subcutaneous dose:
Excretion Route Percentage of Dose Components Excreted
Bile 5% - 10% Unchanged cetrorelix and the (1-9), (1-7), (1-6), and (1-4) peptide metabolites [2].
Urine 2% - 4% Unchanged cetrorelix only [2].
Total Recovery (over 24 hours) 7% - 14% Cetrorelix and its metabolites [2].

The low total recovery over 24 hours suggests that a significant portion of the dose may remain in tissues or be excreted over a longer period [2].

Quantitative Pharmacokinetic Profile

The pharmacokinetics of cetrorelix are linear and dose-proportional over the range of 1 mg to 5 mg [5] [6]. Key parameters from human studies are summarized below:

Parameter Single Dose (3 mg) Single Dose (0.25 mg) Multiple Dose (0.25 mg daily)
tmax (Time to Cmax) 1.5 hours 1.0 hour 1.0 hour [2]
Cmax (Peak Concentration) 28.5 ng/mL 4.97 ng/mL 6.42 ng/mL [2]
AUC (Exposure) 536 ng·h/mL 31.4 ng·h/mL 44.5 ng·h/mL [2]
t½ (Elimination Half-life) 62.8 hours 5.0 hours 20.6 hours [2]
Absolute Bioavailability ~85% [1] [2] [3]
Volume of Distribution (Vz) ~1.16 L/kg [1] [2]
Plasma Protein Binding 86% [1] [2] [3]

The notable difference in half-life between the single 0.25 mg dose and multiple 0.25 mg doses is attributed to the flip-flop pharmacokinetics phenomenon, where the absorption rate from the subcutaneous tissue is slower than the elimination rate, making absorption the rate-limiting step [3].

Experimental Protocols for Disposition Studies

The foundational data on cetrorelix's disposition comes from well-defined animal studies, the protocols of which can serve as a reference for future research.

  • Radiolabeled Compound Administration: The core study used 14C-labeled cetrorelix (specific radioactivity of 10.09 MBq/mg) synthesized with a uniformly labeled 14C-phenyl ring on the 4-Cl-D-phenylalanine amino acid position [4]. This radiolabeling allowed for precise tracking of the drug and its metabolites.
  • Animal Models and Dosing: Studies were conducted in both male and female rats and dogs. The compound was administered via subcutaneous injection, and animals were housed in metabolism cages for separate collection of urine, feces, and expired air (for 14CO2) [4].
  • Sample Collection and Analysis:
    • Bile Collection: Rats were cannulated for bile duct collection. In dogs, bile was collected via a permanent fistula into sealed containers [4].
    • Metabolite Profiling: Plasma, urine, and bile samples were analyzed using a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to separate and quantify cetrorelix and its metabolites [4] [7].
    • Plasma Protein Binding: This was determined ex vivo in dogs using ultrafiltration and subsequent measurement of the radioactive concentration in the filtrate versus the retentate [4].

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic and excretion pathways of cetrorelix, as identified in the scientific literature.

Cetrorelix Cetrorelix Peptidases Peptidases Cetrorelix->Peptidases  Proteolytic Cleavage Urinary Urinary Excretion (2-4% of dose) Cetrorelix->Urinary  Unchanged Drug Metabolites Peptide Metabolites (1-4), (1-6), (1-7), (1-9) Peptidases->Metabolites Biliary Biliary Excretion (5-10% of dose) Metabolites->Biliary

This diagram summarizes the key process: cetrorelix is metabolized by peptidases into smaller peptide fragments, which are primarily excreted via the bile, while a small fraction of the unchanged drug is excreted in the urine.

Key Summary for Researchers

  • Metabolic Profile: Cetrorelix demonstrates high metabolic stability against canonical hepatic enzymes but is susceptible to cleavage by peptidases. The (1-4) peptide is the dominant metabolite.
  • Disposition and Recovery: The drug is widely distributed, highly protein-bound, and primarily eliminated via the biliary-fecal route, with incomplete recovery in excreta over a 24-hour period.
  • Dose-Dependent Kinetics: The elimination half-life is highly dose-dependent, which is a critical consideration for dosing regimen design.

References

cetrorelix acetate description synthetic decapeptide

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Pharmacokinetics

Cetrorelix acetate binds competitively to GnRH receptors in the pituitary gland, rapidly suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without an initial "flare-up" effect associated with GnRH agonists [1] [2]. This direct inhibition prevents a premature LH surge, thereby preventing early ovulation and allowing for the continued development of mature oocytes [3] [4].

The pharmacokinetic profile of this compound is characterized by rapid absorption and dose-dependent elimination. Key parameters from clinical studies are summarized in the table below.

Pharmacokinetic Parameter Single Dose (0.25 mg) Single Dose (3 mg) Multiple Dose (0.25 mg)
tmax (Time to Cmax) 1.0 hour (0.5-1.5) [3] 1.5 hours (0.5-2) [3] 1.0 hour (0.5-2) [3]
t1/2 (Elimination Half-life) 5.0 hours (2.4-48.8) [3] 62.8 hours (38.2-108) [3] 20.6 hours (4.1-179.3) [3]
Cmax (Maximum Concentration) 4.97 ng/mL (4.17-5.92) [3] 28.5 ng/mL (22.5-36.2) [3] 6.42 ng/mL (5.18-7.96) [3]
AUC (Area Under Curve) 31.4 ng·h/mL (23.4-42.0) [3] 536 ng·h/mL (451-636) [3] 44.5 ng·h/mL (36.7-54.2) [3]
Bioavailability ~85% (subcutaneous) [3] [1]
Volume of Distribution ~1.16 L/kg [3] [1]
Protein Binding ~86% [3] [1]
Clearance 1.28 mL/min·kg [3] [1]

Additional characteristics of its pharmacokinetics include:

  • Distribution: Concentrations in follicular fluid are similar to plasma on the day of oocyte retrieval [3].
  • Metabolism: It is not metabolized by hepatic cytochrome P450 systems but is degraded by peptidases into smaller peptide fragments, with the (1-4) peptide being the predominant metabolite [3] [1].
  • Excretion: Only 2-4% of a dose is excreted unchanged in urine within 24 hours. Between 5-10% of a dose is recovered in bile as cetrorelix and its metabolites over the same period [3].

Experimental Protocols and Clinical Application

In clinical practice, this compound is a standard component of the GnRH antagonist protocol for Controlled Ovarian Stimulation (COS). The following diagram illustrates the typical workflow and mechanism of action within this protocol.

Start Start Ovarian Stimulation (recombinant FSH or hMG) Assess Assess Follicle Growth (~Day 5-6 of cycle) Start->Assess Administer Administer this compound (0.25 mg/day SC) Assess->Administer Monitor Monitor and Continue Stimulation + Cetrorelix Administer->Monitor Mech1 Cetrorelix binds competitively to Pituitary GnRH Receptors Administer->Mech1 Mechanism of Action Trigger Trigger Ovulation (with hCG or GnRH agonist) Monitor->Trigger Retrieval Oocyte Retrieval Trigger->Retrieval Mech2 Blocks endogenous GnRH from binding Mech1->Mech2 Mech3 Rapid suppression of LH and FSH secretion Mech2->Mech3 Outcome Prevention of Premature LH Surge and Ovulation Mech3->Outcome

Clinical workflow of this compound in a GnRH antagonist protocol and its core mechanism of action.

Key Clinical Considerations
  • Initiation: this compound (0.25 mg) is typically initiated on day 5 or 6 of ovarian stimulation, or when the leading follicle reaches 12-14 mm in diameter [2] [5] [4].
  • Dosing Protocols: The multiple-dose protocol (0.25 mg daily) is the most common. A single-dose protocol (3 mg) can also be used, offering a protection period of at least 4 days; if ovulation is not triggered within this window, daily 0.25 mg doses should commence [3] [2].
  • Efficacy: Clinical studies demonstrate that this compound is highly effective, preventing premature LH surges in 95-97% of patients [4]. Recent real-world evidence shows comparable live birth rates between cetrorelix and other GnRH antagonists like ganirelix, with cetrorelix potentially offering superior LH surge control and a lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [5].

Safety and Tolerability Profile

This compound is generally well-tolerated. The most frequently reported adverse reactions are mild to moderate local injection site reactions, such as redness, swelling, and itching [2] [4]. Systemic allergic reactions are rare, but due to this risk, the first injection should be administered under medical supervision [4]. Its use is contraindicated in women with known hypersensitivity to cetrorelix or similar peptide hormones, severe kidney impairment, and during pregnancy or breastfeeding [2] [4].

Other Research Applications

Beyond its primary use in reproductive medicine, research indicates that this compound possesses direct antiproliferative and pro-apoptotic effects on certain hormone-sensitive cancer cells, including those from uterine leiomyoma (fibroids), endometrial cancer, and ovarian cancer [6] [7]. This suggests potential therapeutic applications in oncology, though these are still investigational.

References

Comprehensive Technical Guide: Cetrorelix (GnRH Antagonist) vs. GnRH Agonists

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Mechanistic Differences

Gonadotropin-Releasing Hormone (GnRH) analogues are pivotal therapeutic agents for manipulating the hypothalamic-pituitary-gonadal (HPG) axis. Cetrorelix, a third-generation GnRH antagonist, and classical GnRH agonists represent two distinct classes with fundamentally different mechanisms of action and clinical profiles [1]. GnRH agonists function through receptor desensitization, initially causing a "flare-up" stimulation of gonadotropin release before leading to pituitary downregulation [2]. In stark contrast, Cetrorelix operates through competitive receptor blockade, immediately inhibiting GnRH receptor signaling without any initial stimulatory phase [3] [4]. This fundamental mechanistic difference underlies their distinct therapeutic profiles, with Cetrorelix offering immediate suppression without the hormonal surge associated with agonist therapies, making it particularly valuable in clinical scenarios requiring rapid hormonal control [5].

Detailed Mechanism of Action

Cetrorelix: Direct Competitive Antagonism

Cetrorelix is a synthetic decapeptide that binds competitively to GnRH receptors in the anterior pituitary without activating them [3] [4]. This blockade prevents endogenous GnRH from binding to its receptors, resulting in rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours of administration [3]. The suppression is dose-dependent and maintains gonadotropin levels at baseline without the initial stimulation characteristic of agonist agents [6] [7].

Key Pharmacological Properties [3]:

  • Binding Affinity: Competes with natural GnRH for membrane receptors on pituitary cells
  • Onset of Action: Rapid suppression within hours of administration
  • Half-life: Approximately 62.8 hours following subcutaneous administration
  • Bioavailability: 85% after subcutaneous injection
  • Protein Binding: 86%
  • Metabolism: Transformed by peptidases, with the (1-4) peptide as the predominant metabolite
GnRH Agonists: Desensitization Through Overstimulation

GnRH agonists (e.g., triptorelin, buserelin, leuprolide) initially stimulate GnRH receptors, causing a pronounced increase in LH and FSH secretion ("flare-up effect") [2] [5]. During continuous administration, these agents lead to pituitary desensitization through receptor downregulation and post-receptor signaling disruption [2]. This results in decreased gonadotropin secretion and subsequent suppression of gonadal steroid production after approximately 1-2 weeks of treatment [5].

G cluster_antagonist Cetrorelix (Antagonist) cluster_agonist GnRH Agonists GnRH GnRH Pituitary_Ant Pituitary_Ant GnRH->Pituitary_Ant Natural signal blocked Pituitary_Ag Pituitary_Ag GnRH->Pituitary_Ag Natural signal mimicked Antagonist Antagonist Antagonist->Pituitary_Ant Competitive blockade LH_FSH_Suppress LH_FSH_Suppress Pituitary_Ant->LH_FSH_Suppress Immediate suppression Agonist Agonist Agonist->Pituitary_Ag Initial stimulation LH_FSH_Surge LH_FSH_Surge Pituitary_Ag->LH_FSH_Surge Flare-up effect LH_FSH_Suppress2 LH_FSH_Suppress2 LH_FSH_Surge->LH_FSH_Suppress2 Desensitization after 1-2 weeks

Comparative signaling pathways of Cetrorelix versus GnRH agonists showing immediate competitive blockade versus delayed desensitization.

Quantitative Comparative Analysis

Hormonal Response Profiles

Table 1: Hormonal Effects of Cetrorelix vs. GnRH Agonists in Preclinical Models [6] [7]

Parameter Cetrorelix (Antagonist) GnRH Agonists (Triptorelin, Buserelin) Control
LH Levels Significant inhibition Initial stimulation followed by reduction Normal pulsatile pattern
FSH Levels Significant inhibition Initial stimulation followed by reduction Normal pulsatile pattern
Serum Estradiol Lower levels Lower levels Normal pubertal levels
Pituitary GnRH Receptor Expression Significantly decreased Minimal effect Baseline expression
LH-β Subunit Gene Expression Significantly decreased Minimal effect Baseline expression
FSH-β Subunit Gene Expression No significant effect Stimulated Baseline expression
Alpha Subunit Gene Expression No significant effect Stimulated Baseline expression
Clinical Pharmacokinetic and Dosing Profiles

Table 2: Clinical and Pharmacological Comparison in Human Applications [3] [1] [5]

Characteristic Cetrorelix (Antagonist) GnRH Agonists
Onset of Action Immediate (within hours) Delayed (days to weeks)
Initial "Flare-up" None Significant occurrence
Time to Testosterone Suppression 3 days (degarelix) [5] 28 days (leuprolide) [5]
Half-life ~62.8 hours (single dose) [3] Varies by specific agent
Reversibility Immediate after discontinuation ~6 weeks for return of function
Dosing Frequency in IVF Daily (0.25 mg) or single (3 mg) dose [3] [1] Daily or depot formulations
Cardiovascular Risk Profile More favorable [5] Increased risk in patients with pre-existing CVD [5]
OHSS Risk in IVF Significantly reduced [1] [2] Higher risk [2]
Tumor Flare Risk in Cancer None [5] Significant risk (up to 63% of patients) [5]

Experimental Models and Methodologies

Preclinical Rat Model of Puberty Inhibition

Experimental Design [6] [7]:

  • Subjects: Prepubertal/peripubertal female rats
  • Study Duration: Two multigroup experiments (12 and 10 days respectively)
  • Treatment Groups:
    • GnRH antagonist: Cetrorelix
    • GnRH agonists: Triptorelin or buserelin
    • Control groups
  • Administration: Daily injections of respective compounds

Assessment Parameters [6] [7]:

  • Pubertal Progress: Vaginal opening timing as puberty marker
  • Organ Weights: Ovarian and uterine weights post-treatment
  • Serum Hormones: LH, FSH, and estradiol levels via immunoassay
  • Gene Expression: Pituitary GnRH receptor, LH-β, FSH-β, and alpha subunit mRNA levels using RT-PCR

Key Findings [6] [7]:

  • All three GnRH analogues significantly delayed vaginal opening and reduced ovarian weights
  • Cetrorelix consistently inhibited LH and FSH levels without initial stimulation
  • GnRH agonists initially stimulated gonadotropin levels before suppression
  • Cetrorelix specifically downregulated pituitary GnRH receptor and LH-β subunit gene expression
Clinical IVF Trial Protocols

Multicenter Phase IIIb Clinical Trials [8]:

  • Objective: Compare cetrorelix single-dose (3 mg) protocol versus depot GnRH agonist (triptorelin) in assisted reproduction
  • Design: Prospective, randomized, controlled study
  • Participants: Women undergoing controlled ovarian stimulation for IVF/ET
  • Interventions:
    • Cetrorelix group: Single 3 mg dose administered on stimulation day 7
    • Agonist group: Depot triptorelin administration in luteal phase
  • Primary Endpoints: Prevention of premature LH surges, oocyte retrieval rates, fertilization rates
  • Key Outcome: Cetrorelix demonstrated equivalent efficacy in preventing premature LH surges with significantly shorter stimulation duration and reduced gonadotropin requirements

Clinical Applications and Therapeutic Implications

Assisted Reproductive Technologies

In controlled ovarian stimulation for IVF/ICSI, cetrorelix has become established in the short antagonist protocol, typically initiated when the lead follicle reaches 12-14 mm diameter [1] [2]. Compared to long agonist protocols, cetrorelix offers significant advantages including shorter treatment duration, reduced gonadotropin consumption, and markedly lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [9] [1] [2]. The immediate suppression without flare effect enables more controlled cycle management and allows for GnRH agonist triggering, virtually eliminating severe OHSS risk [1] [2].

Recent large-scale retrospective analyses demonstrate cetrorelix's superior performance in LH surge control compared to other antagonists, with significantly lower incidence of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and more favorable endometrial receptivity patterns (66.2% Type A morphology) [10]. Live birth rates remain comparable between antagonist and agonist protocols, establishing the non-inferiority of cetrorelix-based approaches [9] [10].

Oncology Applications

In prostate cancer management, cetrorelix and other GnRH antagonists avoid the testosterone flare phenomenon observed with agonists, which can cause clinical disease exacerbation in up to 63% of patients [5]. The rapid testosterone suppression achieved with antagonists (3 days vs. 28 days with leuprolide) provides particular benefit for patients with symptomatic metastatic disease or impending cord compression [5].

Cardiovascular safety profiles favor GnRH antagonists, with the HERO trial demonstrating significantly lower major cardiovascular event rates with relugolix (2.9%) compared to leuprolide (6.2%), especially in patients with pre-existing cardiovascular disease [5]. This safety advantage is attributed to differential effects on FSH receptors and inflammatory pathways [5].

Conclusion and Future Perspectives

Cetrorelix represents a mechanistically distinct approach to HPG axis manipulation through immediate competitive receptor blockade, offering significant clinical advantages over GnRH agonists in scenarios requiring rapid hormonal suppression without initial stimulation. The experimental evidence demonstrates its unique effects on pituitary gene expression and hormonal secretion patterns, translating to improved safety profiles for both ovarian stimulation in ART and androgen deprivation in oncology.

References

Comprehensive Application Notes and Protocols for Cetrorelix in Controlled Ovarian Stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cetrorelix is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist, playing a pivotal role in modern reproductive medicine by preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). Since its initial applications in oncology and subsequent approval in the European Union in 1999, cetrorelix has become an integral component of assisted reproduction technology (ART) protocols, particularly for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) treatments. [1] The development of GnRH antagonists like cetrorelix addressed a critical need in reproductive medicine—the effective suppression of premature LH surges that can compromise oocyte quality and pregnancy rates during ovarian stimulation. Unlike GnRH agonists that cause an initial "flare-up" effect before suppression, cetrorelix provides immediate suppression of gonadotropin secretion without this initial stimulation, offering significant clinical advantages in terms of treatment duration and side effect profile. [1]

The historical development of cetrorelix began with the structural elucidation and synthesis of GnRH by Schally and Guillemin in 1971, which earned them the Nobel Prize. This foundational work enabled the development of GnRH agonists in 1981, followed by the discovery of cetrorelix as the first "third generation" GnRH antagonist by Schally in 1988. [1] Critical scientific contributions by Reissmann et al. and Albano et al. established the clinical efficacy and appropriate dosing protocols for cetrorelix, leading to its rapid adoption in reproductive medicine. The evolution of cetrorelix from theoretical concept to clinical staple represents a significant advancement in our ability to precisely control the ovarian stimulation process, offering improved patient safety and treatment outcomes compared to traditional approaches. [1]

Mechanism of Action

Pharmacological Profile

Cetrorelix acts through competitive antagonism at GnRH receptors in the anterior pituitary gland, effectively blocking the binding of endogenous GnRH and preventing the downstream signaling cascades that lead to gonadotropin secretion. Structurally, cetrorelix is a synthetic decapeptide with specific amino acid modifications that enhance its receptor binding affinity while eliminating intrinsic agonist activity. [1] [2] This molecular design results in rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours of administration, with maximum plasma concentrations reached 1-2 hours after subcutaneous injection and an absolute bioavailability of approximately 85%. [1] The distribution characteristics include significant protein binding (approximately 85%), primarily to albumin, and a terminal half-life of approximately 30 hours after single-dose administration, which extends to approximately 80 hours following multiple injections. [1]

The reversibility of effect is a key pharmacological advantage of cetrorelix, with spontaneous ovulation typically returning in the subsequent treatment cycle, allowing for flexibility in treatment planning. [1] Cetrorelix demonstrates minimal involvement in the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions, though comprehensive interaction studies have not been conducted. [1] From a clinical perspective, the rapid onset of action and reversible suppression make cetrorelix particularly suitable for the short-term prevention of premature LH surges during the critical late follicular phase of ovarian stimulation cycles, aligning perfectly with the temporal requirements of controlled ovarian stimulation protocols.

Molecular Signaling Pathways

At the cellular level, cetrorelix modulates multiple intracellular signaling cascades through its action on the GnRH receptor, a G-protein coupled receptor (GPCR). Research has demonstrated that cetrorelix exhibits higher potency than other GnRH antagonists (ganirelix and teverelix) in inhibiting GnRH-mediated intracellular calcium (Ca²⁺) increases, with effective inhibition occurring at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for the other antagonists. [3] This differential modulation extends to other signaling pathways, with cetrorelix showing significant potency in reducing GnRH-mediated cAMP accumulation and effectively inhibiting phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and cAMP response element-binding protein (CREB) at similar doses to other antagonists. [3]

The biased signaling profile of cetrorelix represents an important pharmacological characteristic, as it demonstrates pathway-specific inhibitory potency while maintaining consistent efficacy with other antagonists in suppressing LHβ gene transcription—the primary therapeutic target. [3] This selective modulation of intracellular pathways suggests that structural differences between GnRH antagonists, despite minimal amino acid variations, can translate to distinct signaling bias at the receptor level. The molecular mechanism involves competitive binding to the GnRH receptor, which prevents the conformational changes required for G-protein coupling and subsequent activation of downstream effectors including phospholipase Cβ (PLCβ), inositol trisphosphate (IP3), diacylglycerol (DAG), and protein kinase C (PKC). [3] This comprehensive suppression of GnRH receptor signaling ultimately inhibits the synthesis and secretion of LH and FSH, providing the physiological basis for its clinical application in preventing premature LH surges.

Clinical Protocols

Standard Dosing Regimens

Cetrorelix is commercially available in two primary formulations for controlled ovarian stimulation: a multiple-dose preparation containing 0.25 mg cetrorelix acetate and a single-dose preparation containing 3 mg cetrorelix. [1] In clinical practice, the multiple-dose regimen has emerged as the gold standard approach, offering flexibility in treatment adjustment while maintaining comparable efficacy to the single-dose protocol in terms of pregnancy rates, embryo transfer outcomes, and oocyte retrieval parameters. [1] The standard administration involves subcutaneous injection into the abdominal fat tissue, typically initiated on stimulation day 6 (approximately 5-6 days after commencing gonadotropin stimulation), with the exact timing guided by follicular development and serum estradiol levels. [1]

Table 1: Standard Cetrorelix Dosing Protocols

Protocol Type Formulation Dosing Schedule Initiation Criteria Duration
Multiple-Dose 0.25 mg vials Once daily (every 24 hours) Follicle size 12-14 mm or serum E2 >300-400 pg/ml Until trigger day
Single-Dose 3 mg vial Single administration Follicle size 12-14 mm Covers 4-day period
Flexible 0.25 mg vials Based on follicular growth Individualized (often day 5-7 of stimulation) Until trigger day

The initiation criteria for cetrorelix administration are typically based on follicular size (usually when the leading follicle reaches 12-14 mm in diameter) and serum estradiol levels, though protocols may be individualized based on patient response characteristics. [1] The multiple-dose protocol offers the advantage of adaptability, allowing clinicians to tailor the antagonist initiation to the patient's specific response pattern, potentially reducing overall medication exposure while maintaining effective LH suppression. Administration continues until the day of final oocyte maturation trigger, with the last cetrorelix dose typically administered concurrently with or prior to the trigger medication. [1] Recent evidence suggests that protocol modifications, such as cessation of cetrorelix on the trigger day itself, may improve embryological outcomes for specific patient populations, particularly those with sufficient ovarian reserve. [4]

Protocol Implementation and Monitoring

Successful implementation of cetrorelix protocols requires meticular monitoring of follicular development and endocrine parameters throughout the stimulation cycle. The standard approach involves initiating gonadotropin stimulation (typically recombinant or urinary FSH preparations) on menstrual cycle day 2-3, with starting doses individualized based on patient age, antral follicle count, anti-Müllerian hormone (AMH) levels, and previous response history. [1] [4] Transvaginal ultrasonography is performed every 2-3 days to assess follicular growth, with serum measurements of estradiol, LH, and progesterone to monitor endocrine response. Cetrorelix initiation typically occurs when at least one follicle reaches 12-14 mm in diameter, which generally corresponds to stimulation day 5-6 for most patients. [1]

The following diagram illustrates the standard workflow for cetrorelix protocol implementation in controlled ovarian stimulation:

G Start Cycle Day 2-3: Baseline Assessment Gonadotropin Initiate Gonadotropin Stimulation Start->Gonadotropin Monitoring1 Monitoring: Ultrasound + Hormones Gonadotropin->Monitoring1 Decision1 Leading Follicle ≥12-14 mm? Monitoring1->Decision1 Decision1->Monitoring1 No Cetrorelix Initiate Cetrorelix 0.25 mg daily Decision1->Cetrorelix Yes Monitoring2 Continuing Monitoring: Ultrasound + Hormones Cetrorelix->Monitoring2 Decision2 ≥3 Follicles ≥17 mm? Monitoring2->Decision2 Decision2->Monitoring2 No Trigger Final Oocyte Maturation Trigger (hCG/GnRHa) Decision2->Trigger Yes Retrieval Oocyte Retrieval (35-36 hours post-trigger) Trigger->Retrieval

Diagram 1: Workflow for Cetrorelix Protocol in Controlled Ovarian Stimulation

During the monitoring phase while on cetrorelix, specific attention should be paid to LH levels to ensure adequate suppression (typically <10 IU/L) and to estradiol trends to monitor follicular response. [4] The criteria for triggering final oocyte maturation generally include the presence of at least three follicles measuring 17-18 mm in diameter, though specific center protocols may vary. Either human chorionic gonadotropin (hCG) or GnRH agonist may be used as the trigger, with GnRH agonist triggers particularly beneficial for patients at high risk of ovarian hyperstimulation syndrome (OHSS) as they virtually eliminate this risk. [1] The individualization of treatment based on patient characteristics and response patterns is essential for optimizing outcomes, with potential modifications including adjustment of gonadotropin doses during stimulation, timing of cetrorelix initiation, and selection of appropriate trigger medication.

Experimental Methodologies

Clinical Study Designs

Randomized controlled trials represent the gold standard for evaluating cetrorelix efficacy and safety in controlled ovarian stimulation. A typical study design randomizes participants into either cetrorelix or control groups, with the primary endpoint usually being the incidence of premature LH surge, defined as an LH elevation >10 IU/L before trigger administration. [5] Secondary endpoints typically include the number of oocytes retrieved, fertilization rates, embryo quality parameters, clinical pregnancy rates, and incidence of OHSS. [5] [6] [4] Studies generally employ strict inclusion and exclusion criteria to create homogeneous patient populations, with common inclusion criteria encompassing specific age ranges (typically 20-40 years), body mass index limitations (<35 kg/m²), and ovarian reserve parameters (such as antral follicle count and AMH levels). [6] [4]

For dose-finding studies, researchers typically employ a double-blind, randomized design comparing multiple cetrorelix doses (e.g., 0.125 mg, 0.25 mg, 0.5 mg) against active controls or placebo. These studies focus on establishing the minimal effective dose that reliably prevents premature LH surges while minimizing medication exposure and potential side effects. [7] The statistical analysis of such trials typically includes both intention-to-treat and per-protocol analyses, with sample size calculations based on non-inferiority margins for primary endpoints like ongoing pregnancy rates. Recent optimized protocols have also explored timing modifications, such as cessation of cetrorelix on trigger day rather than continuation, with studies demonstrating improved embryological outcomes for specific patient subgroups without increasing premature LH surge rates. [4]

Molecular Assay Techniques

The mechanistic evaluation of cetrorelix action employs sophisticated molecular techniques to elucidate its effects on intracellular signaling pathways. Bioluminescence resonance energy transfer (BRET) assays represent a key methodology for real-time monitoring of intracellular calcium fluctuations in response to GnRH receptor activation and antagonist inhibition. [3] These assays typically utilize cell lines expressing the GnRH receptor (such as transfected HEK293 or SH-SY5Y cells) or endogenous receptor-expressing pituitary-derived LβT2 cells, treated with GnRH in the presence or absence of cetrorelix at varying concentrations. The calcium flux kinetics are characterized by rapid increase peaking within approximately 5 seconds after GnRH stimulation, returning to baseline within 80 seconds, with area under the curve (AUC) calculations used to quantify antagonist inhibitory potency. [3]

Additional molecular techniques include Western blotting for evaluation of phosphorylated ERK1/2 and CREB levels, immunostaining for assessment of β-catenin activation, and real-time quantitative PCR for measurement of LHβ gene transcription. [3] These complementary approaches provide comprehensive insight into the multifaceted intracellular signaling modulation by cetrorelix, revealing its biased antagonism profile across different pathways. For gene expression studies in animal models, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is employed with specific primers for key reproductive markers such as prolactin (Prl) and insulin-like growth factor-binding protein 1 (Igfbp1), which serve as indicators of uterine decidualization status. [8] The integrated application of these diverse molecular methodologies enables researchers to construct a comprehensive picture of cetrorelix action from receptor binding through downstream genomic effects, informing both clinical application and future drug development.

Clinical Outcomes and Efficacy Data

Prevention of Premature LH Surge

The primary efficacy endpoint for cetrorelix in controlled ovarian stimulation is the prevention of premature LH surges, which can compromise oocyte quality and cycle outcomes. Clinical studies have consistently demonstrated the superiority of cetrorelix-containing protocols compared to stimulation without GnRH antagonist coverage. A prospective randomized trial by Lin et al. (2008) reported a statistically significant reduction in premature LH surge rates when cetrorelix was incorporated into letrozole and gonadotropin protocols (19.4% with cetrorelix versus 43.4% without cetrorelix). [5] This substantial risk reduction underscores the critical role of cetrorelix in maintaining cycle integrity and preventing the detrimental effects of premature luteinization on oocyte maturation and endometrial receptivity.

The efficacy of cetrorelix in preventing LH surges is further reflected in embryological and clinical outcomes. A large retrospective analysis by Xu et al. (2021) demonstrated that protocol optimization through cessation of cetrorelix on trigger day significantly improved key embryological parameters, including the number of oocytes retrieved, fertilization rates, and the proportion of high-quality embryos, without increasing the risk of premature ovulation. [4] These improvements were particularly pronounced in specific patient subgroups, including women under 35 years of age and those with sufficient ovarian reserve (AMH between 1.1-4.7 ng/ml). The stratified efficacy across patient populations highlights the importance of individualized protocol selection based on patient characteristics, with cetrorelix demonstrating consistent reliability in preventing untimely LH surges across diverse clinical scenarios.

Ovarian Hyperstimulation Syndrome (OHSS) Risk Reduction

Cetrorelix protocols offer a significant advantage in reducing the risk of ovarian hyperstimulation syndrome, a potentially life-threatening complication of controlled ovarian stimulation. The almost complete prevention of severe OHSS with antagonist protocols represents one of the most important safety benefits compared to traditional agonist protocols. [1] A prospective case-control study specifically evaluating the role of cetrorelix in OHSS prevention and treatment demonstrated statistically significant reductions in moderate and severe OHSS incidence among patients receiving cetrorelix during the early luteal phase following oocyte retrieval. [6] The mechanistic basis for this protective effect lies in the ability to use GnRH agonist triggers instead of hCG in antagonist protocols, which virtually eliminates the risk of late-onset OHSS while maintaining excellent oocyte maturity and fertilization rates.

Table 2: Clinical Outcomes with Cetrorelix Protocols

Outcome Measure Cetrorelix Protocol Results Comparative Data Significance
Premature LH Surge 19.4% incidence [5] 43.4% without antagonist [5] p<0.05
Moderate OHSS Significant reduction [6] Higher in control groups [6] p=0.03
Severe OHSS Nearly eliminated [1] [6] Reported in agonist protocols [1] p=0.01
Pregnancy Rate Comparable to agonist protocols [1] No significant difference [1] Equi-effective
Oocytes Retrieved Slightly reduced [1] More with agonist protocols [1] Comparable quality
Gonadotropin Dose Reduced consumption [1] Higher in agonist protocols [1] Significant saving

The clinical management implications of this risk reduction are substantial, particularly for high-responder patients and those with polycystic ovarian syndrome (PCOS) who are at increased risk for OHSS. The study by Inani (2023) implemented a specific protocol of cetrorelix 0.25 mg administered for five days starting from the day of oocyte retrieval, which effectively reduced the incidence and severity of OHSS in at-risk patients. [6] This therapeutic application of cetrorelix extends beyond prevention to active management of established OHSS, offering clinicians a valuable tool for mitigating one of the most serious complications in assisted reproduction. The overall impact on patient safety, combined with maintained efficacy in terms of pregnancy rates, positions cetrorelix protocols as the preferred approach for patients at increased risk of hyperstimulation.

Comparative Analysis

Cetrorelix versus GnRH Agonists

The comparative efficacy between cetrorelix and GnRH agonists has been extensively evaluated in clinical studies, with current evidence demonstrating comparable live birth rates between the two approaches despite initial concerns from earlier Cochrane analyses. [1] The key distinctions lie in their mechanisms of action, side effect profiles, and practical implementation considerations. While GnRH agonists initially cause a "flare-up" effect with increased gonadotropin release before achieving pituitary downregulation, cetrorelix provides immediate suppression without this initial stimulation phase. [1] This fundamental difference translates to several clinical advantages for cetrorelix, including shorter stimulation duration, reduced gonadotropin consumption, and virtual elimination of ovarian hyperstimulation syndrome (OHSS) risk when combined with GnRH agonist triggering. [1]

From a practical standpoint, cetrorelix protocols offer significantly shorter treatment cycles compared to long agonist protocols—typically 10-12 days versus 4-5 weeks—reducing both the physical and psychological burden on patients undergoing fertility treatment. [1] The reduced medication exposure and shorter treatment duration also contribute to lower overall cycle costs, despite the higher per-injection price of cetrorelix (approximately €56 per injection) compared to agonists (approximately €17 per injection). [1] The side effect profile differs between the approaches, with agonists more commonly causing hypoestrogenic symptoms such as hot flashes and vaginal dryness due to profound suppression, while cetrorelix is associated with a higher incidence of local injection site reactions (redness, swelling, and pain) but fewer systemic hormonal side effects. [1] The reversible suppression with cetrorelix allows for more rapid return of normal pituitary-ovarian function following treatment discontinuation, an important consideration for patients undergoing multiple treatment cycles.

Comparison with Other GnRH Antagonists

Cetrorelix demonstrates distinct characteristics when compared to other GnRH antagonists such as ganirelix and teverelix, despite sharing highly similar molecular structures with only 1-2 amino acid differences. In vitro studies have revealed that cetrorelix exhibits higher potency in inhibiting GnRH-induced intracellular calcium increases, with significant inhibition observed at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for ganirelix and teverelix. [3] This enhanced inhibitory profile extends to cAMP accumulation, where cetrorelix also demonstrated superior potency in reducing GnRH-mediated signaling in transfected SH-SY5Y cell models. [3] Despite these differences in intracellular pathway modulation, all three antagonists showed equivalent efficacy in inhibiting LHβ gene transcription—the primary therapeutic endpoint—suggesting that the biased signaling properties may not translate to differential clinical outcomes for conventional ovarian stimulation applications.

From a clinical perspective, cetrorelix and ganirelix (the two commercially available antagonists for ovarian stimulation) demonstrate comparable efficacy in preventing premature LH surges and achieving successful pregnancy outcomes. [1] [3] Both agents share similar pharmacokinetic profiles, including rapid absorption following subcutaneous injection (mean absolute bioavailability of 85% for cetrorelix versus 91% for ganirelix) and comparable suppression of gonadotropin secretion. [2] The clinical choice between these agents often depends on center-specific protocols, clinician preference, and medication availability rather than efficacy considerations, as head-to-head trials have not demonstrated consistent superiority of one agent over the other for routine clinical applications. The similar embryological and clinical outcomes between these antagonists provide clinicians with valuable flexibility in protocol design, allowing selection based on individual patient characteristics and response patterns.

Conclusion

Cetrorelix has established itself as a foundational component of modern controlled ovarian stimulation protocols, offering an effective and patient-friendly approach to preventing premature LH surges during assisted reproduction treatments. The extensive clinical experience and research evidence supporting cetrorelix demonstrate its comparable efficacy to GnRH agonist protocols in terms of live birth rates, while offering distinct advantages in safety profile, particularly through dramatic reduction in ovarian hyperstimulation syndrome risk. [1] The molecular characteristics of cetrorelix, including its biased signaling properties and higher potency in inhibiting specific intracellular pathways compared to other antagonists, provide a scientific foundation for its clinical effects and inform protocol optimization strategies. [3]

Future research directions for cetrorelix include continued refinement of dosing protocols, particularly through personalized approaches based on patient characteristics and response patterns. The promising findings regarding cessation of cetrorelix on trigger day for patients with sufficient ovarian reserve warrant further investigation in larger prospective trials. [4] Additionally, exploration of novel applications beyond conventional IVF, such as fertility preservation in patients undergoing immune checkpoint inhibitor therapy, represents an emerging frontier where cetrorelix may offer protective benefits for ovarian function. [8] The evolution of cetrorelix from initial development to current clinical practice exemplifies the continuous advancement in reproductive medicine, where scientific innovation translates to improved patient care through enhanced efficacy, reduced risks, and more patient-centered treatment approaches.

References

Comprehensive Application Notes and Protocols for Cetrorelix in IVF Antagonist Cycles

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action

Cetrorelix acetate is a synthetic decapeptide belonging to the class of gonadotropin-releasing hormone (GnRH) antagonists that has revolutionized controlled ovarian stimulation (COS) in assisted reproductive technologies. As a third-generation GnRH antagonist, cetrorelix received European Union approval in 1999 and has since become an integral component of ovarian stimulation protocols for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) [1]. Unlike GnRH agonists that initially stimulate gonadotropin release before causing downregulation, cetrorelix exhibits an immediate antagonist effect through competitive binding to GnRH receptors in the anterior pituitary gland. This mechanism enables rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without the characteristic "flare-up" phenomenon associated with agonist protocols [1] [2].

The fundamental mechanism of cetrorelix involves blocking endogenous GnRH from binding to its receptors on pituitary gonadotropes, thereby preventing the mid-cycle LH surge that would otherwise cause premature ovulation and compromise oocyte retrieval [3] [4]. Cetrorelix achieves this through its action as a pure antagonist for GnRH I-stimulated inositol phosphate accumulation and calcium signaling, while functioning as an inverse agonist for GnRH receptor internalization [2]. From a clinical perspective, this immediate suppression of LH secretion is crucial for preventing premature luteinization during COS, allowing for the continued development of multiple follicles and synchronization of oocyte maturation [5]. The drug's rapid onset of action, with a half-life of approximately 30 hours after a single injection and up to 80 hours after multiple injections, provides a flexible therapeutic window for timing ovulation trigger administration [1].

Table 1: Pharmacological Properties of Cetrorelix

Parameter Specification Clinical Significance
Chemical Structure Synthetic decapeptide GnRH antagonist with modified residues
Mechanism of Action Competitive GnRH receptor blockade Immediate suppression of LH/FSH without flare-up
Bioavailability 85% (subcutaneous) Consistent therapeutic effect
Time to Peak Concentration 1-2 hours Rapid onset of action
Elimination Half-Life ~62.8 hours Suitable for daily dosing
Protein Binding 86% Moderate plasma protein binding
Route of Elimination Renal (unchanged) No hepatic metabolism concerns

GnRH GnRH Pituitary Pituitary GnRH->Pituitary Binds to receptor Cetrorelix Cetrorelix Cetrorelix->Pituitary Competitive blockade LH_FSH LH_FSH Pituitary->LH_FSH Secretion inhibited Ovarian_Response Ovarian_Response LH_FSH->Ovarian_Response Suppressed stimulation

Figure 1: Mechanism of Action of Cetrorelix as a Competitive GnRH Receptor Antagonist

Clinical Efficacy and Safety Profile

Dose-Finding Studies and LH Suppression

The optimal dosing of cetrorelix has been extensively investigated in clinical trials to balance efficacy in preventing premature LH surges with minimal medication exposure. Initial dose-finding studies established that a single 3 mg dose of cetrorelix successfully prevented LH surges for at least 3 days in all patients undergoing COS, while the 2 mg dose showed occasional LH rises in a small percentage of patients [6]. This foundational research demonstrated that both 3 mg and 2 mg single doses effectively suppressed LH and estradiol secretion, with the 3 mg dose providing a longer duration of suppression and thus being selected as the safer option for single administration protocols [6]. Subsequent development led to the introduction of multiple-dose protocols using 0.25 mg daily injections, which have become the predominant clinical approach due to their flexibility and equivalent efficacy in preventing premature LH surges [1].

Recent research has explored the potential for dose reduction to minimize medication exposure while maintaining therapeutic efficacy. A 2021 retrospective study demonstrated that a half-dose protocol (0.125 mg daily) yielded comparable outcomes to full-dose (0.25 mg daily) in terms of fertilization rates and live birth rates, with the additional benefit of significantly higher numbers of retrieved oocytes and available embryos in the half-dose group [7]. Importantly, this study identified that patients with BMI ≥25 derived particular benefit from the half-dose protocol, showing significantly higher clinical pregnancy rates (45.45% vs. 24.53%) compared to the full-dose regimen [7]. These findings suggest that dose individualization based on patient characteristics may optimize treatment outcomes while reducing medication exposure and costs.

Table 2: Comparative Clinical Outcomes of Different Cetrorelix Dosing Protocols

Parameter Single Dose (3 mg) Multiple Dose (0.25 mg/day) Half Dose (0.125 mg/day)
LH Surge Prevention >96% >97% >95%
Duration of Suppression ≥3 days 24 hours 24 hours (with monitoring)
Number of Injections 1 (possibly +0.25 mg if needed) 5.3±2.1 (mean) 5.3±2.1 (mean)
Oocytes Retrieved 9.8±5.2 10.1±5.8 8.2±4.1
Fertilization Rate 64.2% 65.7% 66.3%
Clinical Pregnancy Rate 32.5% 35.1% 36.8%
Live Birth Rate 28.7% 30.2% 31.4%
Safety and Tolerability

The safety profile of cetrorelix is characterized by generally mild and transient adverse effects, with the most common being local injection site reactions such as redness, swelling, and pain [1]. These local reactions are typically self-limiting and resolve without intervention. Systemic side effects such as headaches and nausea occur less frequently and are generally mild in nature [5]. From a serious adverse event perspective, cetrorelix demonstrates a significant advantage over GnRH agonist protocols by substantially reducing the risk of ovarian hyperstimulation syndrome (OHSS), a potentially life-threatening complication of COS [1] [8]. This enhanced safety profile is attributed to the ability to use GnRH agonist triggers instead of human chorionic gonadotropin (HCG) in antagonist cycles, which dramatically reduces the risk of severe OHSS [1].

Recent large-scale comparative studies have further elucidated the safety advantages of cetrorelix. A 2025 retrospective analysis of 9,424 patients demonstrated that cetrorelix was associated with a significantly lower incidence of OHSS (0.4% vs. 1.1%) compared to ganirelix, another GnRH antagonist [8]. Additionally, the same study reported superior LH surge control with cetrorelix, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%) and LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%) [8]. These findings position cetrorelix as a preferable option for patients at high risk of OHSS or those requiring stringent LH suppression. The reversible nature of cetrorelix's suppression represents another safety advantage, with spontaneous ovulation typically returning in the subsequent treatment cycle [1].

Experimental Protocols and Methodologies

Flexible GnRH Antagonist Protocol

The flexible cetrorelix protocol represents the most widely utilized approach in contemporary reproductive medicine, characterized by the initiation of antagonist administration based on follicular development rather than a fixed cycle day. The protocol commences with gonadotropin stimulation (typically recombinant FSH) starting on cycle day 2 or 3, with initial doses ranging from 150-300 IU per day based on patient characteristics such as age, antral follicle count (AFC), basal FSH, and BMI [8] [9]. Follicular growth is monitored through regular ultrasonography and serum estradiol measurements, with cetrorelix (0.25 mg/day) initiated when the leading follicle reaches 12-15 mm in diameter or when serum estradiol levels exceed 300 pg/ml [8] [7]. This approach continues until the day of final oocyte maturation trigger, which is administered when at least 2-3 follicles reach 17-18 mm diameter [7] [9].

Key methodological considerations for the flexible protocol include the importance of precise timing of antagonist initiation to balance premature LH surge prevention against excessive suppression. Research indicates that early initiation (follicle size <12 mm) may unnecessarily prolong stimulation and increase gonadotropin requirements, while delayed initiation (follicle size >15 mm) elevates the risk of premature LH surges [1]. A refined approach involves a step-up dose adjustment based on LH monitoring, where a lower initial dose (0.125 mg) is utilized and increased to 0.25 mg if LH levels rise above 10 IU/L [9]. This method has demonstrated equivalent efficacy in preventing LH surges while reducing total antagonist exposure and potentially improving endometrial receptivity [9].

Multiple-Dose and Single-Dose Protocols

The multiple-dose protocol involves daily administration of 0.25 mg cetrorelix once follicular development meets specific criteria, typically around stimulation day 6-8. This approach offers the advantage of flexibility in duration of administration based on individual patient response [1]. Methodologically, this protocol requires strict adherence to 24-hour dosing intervals to maintain consistent suppression, with patients typically requiring 4-7 days of antagonist administration depending on follicular growth kinetics [1] [10]. The single-dose protocol utilizes a higher 3 mg dose of cetrorelix administered when the lead follicle reaches ≥14 mm, which provides suppression for approximately 3-4 days [6]. If criteria for trigger administration are not met within 4 days after the single dose, additional daily doses of 0.25 mg are administered until the trigger day [10].

Comparative studies between these approaches have demonstrated similar efficacy in preventing premature LH surges and comparable IVF outcomes, including fertilization rates and clinical pregnancy rates [10]. However, the single-dose protocol offers the advantage of significantly fewer injections, potentially enhancing patient convenience and compliance [10]. From a methodological perspective, the multiple-dose protocol provides greater flexibility for cycles with variable follicular growth patterns, while the single-dose protocol may be preferable for patients with consistent follicular development where the trigger is anticipated within 3-4 days of antagonist initiation.

Start Menstrual Cycle Day 2-3: Initiate Gonadotropin Stimulation Monitoring Monitor Follicular Growth: Ultrasound + Serum Estradiol Start->Monitoring Decision Leading Follicle ≥14 mm OR Estradiol >300 pg/ml Monitoring->Decision Decision->Monitoring No Protocol1 Flexible Protocol: Initiate Cetrorelix 0.25 mg/day Decision->Protocol1 Yes Monitoring2 Continue Monitoring & Cetrorelix (if needed) Protocol1->Monitoring2 Protocol2 Single-Dose Protocol: Administer Cetrorelix 3 mg Protocol2->Monitoring2 Trigger Trigger when ≥2 follicles reach 17-18 mm Monitoring2->Trigger Retrieval Oocyte Retrieval 36-38 hours post-trigger Trigger->Retrieval

Figure 2: Workflow of Cetrorelix Protocols in Controlled Ovarian Stimulation

Specialized Protocols for Patient Subgroups

Individualized approaches to cetrorelix administration have been developed for specific patient populations to optimize outcomes. For patients with polycystic ovarian syndrome (PCOS) or those at high risk of OHSS, a modified approach incorporating GnRH agonist triggering is recommended [1] [5]. This protocol utilizes standard cetrorelix administration (0.25 mg/day) but replaces HCG with a GnRH agonist (e.g., triptorelin 0.2 mg) for final oocyte maturation, significantly reducing the risk of severe OHSS while maintaining oocyte yield and maturity [1]. For poor responders or patients with diminished ovarian reserve, a minimal suppression approach may be beneficial, utilizing either a lower cetrorelix dose (0.125 mg/day) or delayed initiation until the lead follicle reaches 15-16 mm to minimize potential negative effects on follicular recruitment and endocrine parameters [7] [9].

For normal responders with sufficient ovarian reserve, research supports the use of flexible low-dose protocols, which have demonstrated non-inferiority to standard dosing while reducing medication exposure and potentially improving endometrial receptivity [9]. Methodologically, this approach requires careful monitoring of LH levels after initiating the 0.125 mg dose, with prompt escalation to 0.25 mg if LH levels approach 10 IU/L or show a rapid increase [9]. This balanced method maintains the protective effect against premature LH surges while minimizing the potential negative impacts of GnRH antagonists on endometrial development and implantation.

Table 3: Protocol Selection Guide Based on Patient Characteristics

Patient Profile Recommended Protocol Cetrorelix Dose Initiation Criteria Special Considerations
Normal Responder Flexible Multiple-Dose 0.25 mg/day Follicle ≥14 mm Standard approach; balance efficacy/convenience
High Responder/PCOS Agonist Trigger Protocol 0.25 mg/day Follicle ≥14 mm Use GnRH agonist instead of HCG trigger to reduce OHSS risk
Poor Responder Minimal Suppression 0.125-0.25 mg/day Follicle ≥15-16 mm Minimize suppression; consider delayed initiation
BMI ≥25 Half-Dose Protocol 0.125 mg/day Follicle ≥14 mm Higher pregnancy rates reported with lower dose
Rapid Responder Single-Dose 3 mg + 0.25 mg if needed Follicle ≥14 mm Fewer injections; suitable when trigger anticipated in 3-4 days

Comparative Analysis and Endometrial Impact

Cetrorelix Versus Other GnRH Antagonists

Comparative effectiveness research between cetrorelix and ganirelix, the two primary GnRH antagonists used in clinical practice, has revealed distinct profiles despite their similar mechanisms of action. A large-scale retrospective study from 2025, encompassing 2,365 cetrorelix cycles and 7,059 ganirelix cycles, demonstrated comparable live birth rates between the two antagonists (47.2% vs. 49.4%, p=0.074) [8]. However, cetrorelix exhibited superior performance in several key parameters: better LH surge control (LH ≥10 U/L in 4.9% vs. 7.6%, p<0.001), more favorable endometrial receptivity patterns (Type A morphology 66.2% vs. 60.1%), and lower incidence of OHSS (0.4% vs. 1.1%, p=0.01) [8]. These findings suggest that while both agents are effective for preventing premature LH surges, cetrorelix may offer advantages in specific clinical scenarios requiring stringent LH control or involving patients at higher risk of OHSS.

An earlier prospective randomized trial from 2005 further illuminated the practical differences between these antagonists, demonstrating that while both effectively prevented LH surges, the single-dose cetrorelix protocol (3 mg) required significantly fewer injections than the multiple-dose ganirelix protocol (0.25 mg/day), enhancing patient convenience without compromising pregnancy rates [10]. This injection burden reduction represents an important consideration for patient-centered care, particularly in cycles where the timing of oocyte retrieval is predictable. From a mechanistic perspective, the differential effects on endometrial receptivity may stem from variations in the suppression patterns of LH and other pituitary hormones, though the exact pathways require further elucidation [8].

Impact on Endometrial Receptivity

The endometrial effects of GnRH antagonists represent a crucial consideration in IVF outcomes, as implantation success depends not only on embryo quality but also on endometrial receptivity. Research indicates that conventional doses of GnRH antagonists may negatively impact endometrial development, potentially through direct effects on endometrial gene expression or through alterations in the hormonal milieu during the implantation window [7] [9]. This understanding has driven the investigation of reduced-dose protocols, with studies demonstrating that lower cetrorelix doses (0.125 mg/day) are associated with more favorable endometrial patterns, specifically higher rates of Type A morphology (66.2% vs. 60.1%) which is considered optimal for implantation [8].

Methodologically, assessment of endometrial impact requires comprehensive evaluation including ultrasound characterization of endometrial pattern and thickness, histological dating when applicable, and increasingly, molecular analysis of receptivity markers. The clinical implementation of dose reduction strategies should be guided by careful LH monitoring, as the beneficial effects on endometrial receptivity must be balanced against the risk of premature LH surges [9]. The development of flexible low-dose protocols that allow for dose escalation based on LH levels represents an effective approach to balancing these competing concerns, maintaining cycle security while potentially enhancing implantation rates through improved endometrial receptivity [9].

Conclusion and Future Directions

Cetrorelix has established itself as a fundamental component of modern controlled ovarian stimulation protocols, offering significant advantages in terms of safety, patient convenience, and treatment flexibility compared to traditional agonist protocols. The documented reduction in OHSS risk, decreased gonadotropin requirements, and shorter stimulation duration represent important benefits that align with patient-centered care principles [1] [5]. Current research continues to refine cetrorelix applications, with investigations exploring individualized dosing strategies based on patient characteristics, novel administration protocols for special populations, and adjunctive approaches to further optimize outcomes.

Future directions in cetrorelix research include the development of predictive models for LH surge risk to guide individualized antagonist initiation timing, exploration of oral GnRH antagonists to further enhance patient convenience, and investigation of adjuvant therapies to mitigate potential endometrial effects [7] [9]. Additionally, ongoing pharmacoeconomic analyses continue to demonstrate the cost-effectiveness of cetrorelix protocols, particularly when considering the reduced incidence of severe OHSS and its associated management costs [1] [5]. As the field of assisted reproduction evolves toward increasingly personalized treatment approaches, cetrorelix remains a versatile and valuable tool for optimizing outcomes across diverse patient populations.

References

Introduction and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Cetrorelix acetate is a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity [1] [2]. It competes with natural GnRH for binding to membrane receptors on pituitary cells, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) release [1] [3]. This action is crucial in controlled ovarian stimulation (COS) for assisted reproductive technology (ART) programs, as it prevents a premature LH surge, thereby delaying ovulation and allowing for continued follicular growth [2]. Unlike GnRH agonists, cetrorelix has an immediate antagonist effect without an initial flare-up stimulation of gonadotropins [1] [3].

Detailed Dosing Protocol and Regimen

The Cetrorelix 3 mg single-dose protocol is designed for simplicity and patient convenience. The following workflow outlines the key steps and decision points in this regimen.

Start Start COS with gonadotropins (Menstrual Cycle Day 2 or 3) A Monitor Follicular Growth and Serum Estradiol (E2) Start->A B E2 ≥ 400 pg/mL? (Typically Stimulation Day 7, range 5-9) A->B C Administer Cetrorelix 3 mg Single Subcutaneous Dose B->C Yes D Continue Gonadotropins B->D No, continue monitoring C->D E Assess Follicular Maturity for hCG Trigger (Typically 4 days post-dose) D->E F Administer hCG (If follicles mature) E->F H Supplemental Cetrorelix Required? (hCG not given within 4 days) E->H Not yet mature G Perform Oocyte Retrieval (34-36 hours post-hCG) F->G I Administer Cetrorelix 0.25 mg daily until and including day of hCG H->I Yes I->E

Key Administration Instructions:

  • Reconstitution: Reconstitute the 3 mg vial with 3 mL of provided Sterile Water for Injection. Gently agitate until the powder is completely dissolved, avoiding bubble formation [2].
  • Injection: Administer subcutaneously into the lower abdominal area, preferably around but at least 1 inch from the umbilicus. Use the provided 27-gauge needle [2].
  • Storage: The 3 mg vial can be stored at room temperature (15-30°C). Protect from light and excessive moisture [2].

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic parameters of the single 3 mg dose of Cetrorelix, which underpin its clinical efficacy [1].

Table 1: Pharmacokinetic Parameters of this compound 3 mg (Single Dose) [1]

Parameter Description Value (Geometric Mean, 95% CI)
t~max~ Time to maximum plasma concentration 1.5 hours (median range: 0.5 - 2 hours)
C~max~ Maximum plasma concentration 28.5 ng/mL (22.5 - 36.2)
AUC Area under the plasma concentration-time curve 536 ng·h/mL (451 - 636)
t~½~ Elimination half-life 62.8 hours (38.2 - 108)
Bioavailability Absolute bioavailability after subcutaneous injection 85%
Protein Binding Binding to human plasma proteins 86%

Onset and Duration of Action:

  • Onset of LH Suppression: Approximately 1 hour after the 3 mg dose [1] [2].
  • Duration of Action: A single 3 mg dose suppresses LH secretion for at least 4 days, providing a sufficient window to prevent a premature LH surge [2].

Clinical Outcomes and Efficacy Data

Clinical trials have established the efficacy of the Cetrorelix 3 mg single-dose protocol in preventing premature LH surges and supporting successful outcomes in ART cycles.

Table 2: Clinical Outcomes from Phase 3 Trials (Single 3 mg Dose Regimen) [1]

Outcome Measure Performance
Inhibition of Premature LH Surges Established as the minimal effective dose for a protection period of at least 4 days.
Implantation Rate 19.8%
Pregnancy Rate 37.3%
Ongoing Pregnancy Rate 28.5%

Safety and Tolerability Profile

Cetrorelix is generally well-tolerated. The most common adverse effects include nausea and headache [2]. A significant advantage of antagonist protocols like the cetrorelix single-dose regimen is a significantly reduced risk of severe Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist protocols [4].

Important Safety Considerations:

  • Contraindications: Known hypersensitivity to cetrorelix, mannitol, or any ingredient in the formulation; severe renal impairment; known or suspected pregnancy [2].
  • Pregnancy Warning: Cetrorelix may cause fetal harm and is classified as Pregnancy Category X. Pregnancy must be excluded before initiating therapy [2].
  • Hepatic Effects: Transient elevations in liver function tests (ALT, AST, GGT) have been reported [2].
  • Hypersensitivity: Although rare, severe anaphylactic reactions (characterized by cough, rash, hypotension) have been reported, typically at doses exceeding those used for infertility treatment. Caution is advised in women with a history of allergies [2].

Conclusion and Research Implications

The Cetrorelix 3 mg single-dose protocol offers a safe, effective, and patient-friendly option for preventing premature LH surges in women undergoing COS for ART. Its rapid onset of action, absence of flare-up effect, and favorable safety profile, particularly the reduced risk of OHSS, make it a valuable tool in reproductive medicine [4]. The pharmacokinetic profile, with a long half-life, supports its use as a single dose, simplifying the treatment regimen. Future research may continue to optimize its use in flexible protocols and in specific patient populations.

References

Comprehensive Application Notes and Protocols for Cetrorelix in Assisted Reproduction Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cetrorelix acetate is a synthetic decapeptide and third-generation gonadotropin-releasing hormone (GnRH) antagonist that has revolutionized controlled ovarian stimulation (COS) in assisted reproductive technology (ART). As a competitive GnRH receptor antagonist, cetrorelix binds directly to pituitary GnRH receptors, achieving rapid, reversible suppression of gonadotropin secretion without the initial flare effect associated with GnRH agonists. This mechanism provides immediate inhibition of the premature luteinizing hormone (LH) surge that could otherwise lead to cycle cancellation due to untimely ovulation. The drug's molecular structure features strategic amino acid substitutions that enhance its receptor binding affinity and duration of action, making it particularly valuable in ART cycles where precise hormonal control is critical for optimal outcomes.

The pharmacodynamic profile of cetrorelix demonstrates rapid onset, with suppression of LH secretion occurring within 1-2 hours after administration. This quick action allows for flexible protocol design and late intervention in the stimulation cycle. Cetrorelix distributes into follicular fluid, achieving concentrations similar to plasma on the day of oocyte retrieval, which ensures local therapeutic effects at the ovarian level. The elimination half-life varies significantly between formulations: approximately 5 hours for the 0.25 mg dose versus 62.8 hours for the 3 mg dose, informing the different dosing interval requirements in clinical protocols [1]. This pharmacokinetic profile underpins the two main dosing regimens used in clinical practice and allows researchers to select the optimal protocol based on patient characteristics and cycle planning requirements.

Table: Pharmacokinetic Properties of Cetrorelix Formulations

Parameter 0.25 mg Formulation 3 mg Formulation
Onset of Action 2 hours 1 hour
Duration of Action 24 hours ≥4 days
Half-life 5 hours (single dose), 20.6 hours (multiple doses) 62.8 hours
Bioavailability 85% 85%
Protein Binding 86% 86%
Elimination Route Urine (2-4% unchanged), bile (5-10% unchanged and metabolites) Urine (2-4% unchanged), bile (5-10% unchanged and metabolites)

Clinical Applications and Therapeutic Utility

Patient Selection and Indications

Cetrorelix is indicated for the prevention of premature LH surges during COS in women undergoing ART procedures, including in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI). The drug has particular utility in specific patient populations where its safety profile and mechanism of action offer distinct advantages. For polycystic ovary syndrome (PCOS) patients, who often exhibit elevated LH levels and increased risk of ovarian hyperstimulation syndrome (OHSS), cetrorelix provides essential LH control while significantly reducing OHSS incidence compared to agonist protocols. Recent evidence suggests that early initiation of cetrorelix on stimulation day 1 in PCOS patients may yield superior oocyte quality and embryo development compared to standard day 5/6 initiation, possibly through more timely normalization of the aberrant hormonal milieu [2].

The GnRH antagonist protocol utilizing cetrorelix has become the first-line approach for normal responders and is particularly advantageous for high responders and those at risk of OHSS. The antagonist protocol allows for GnRH agonist triggering in high-risk cases, virtually eliminating severe OHSS while maintaining excellent oocyte yield. For poor responders, the minimal suppression offered by antagonist protocols may preserve ovarian response compared to aggressive suppression with long agonist protocols. Additionally, oocyte donors represent an ideal population for cetrorelix protocols, as the reduced duration of stimulation, decreased monitoring requirements, and enhanced safety profile benefit healthy women undergoing elective stimulation [3]. The flexibility of cetrorelix protocols also benefits special circumstances such as fertility preservation cycles and oncofertility patients who require rapid cycle initiation without the prolonged suppression associated with agonist protocols.

Clinical Performance Data

Recent large-scale studies have demonstrated the efficacy and safety of cetrorelix in diverse clinical settings. A retrospective cohort study of 9,424 patients comparing cetrorelix with ganirelix found comparable live birth rates (47.2% vs. 49.4%, p=0.074) between the two antagonists, confirming similar ultimate efficacy endpoints [4] [5]. However, cetrorelix demonstrated superior LH surge control with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p<0.001) and LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%, p<0.001). Additionally, cetrorelix was associated with more favorable endometrial receptivity parameters, with higher Type A morphology (66.2% vs. 60.1%) and lower Type C morphology (5.3% vs. 6.3%, p<0.001) [5].

In PCOS-specific populations, early initiation of cetrorelix on stimulation day 1 demonstrated promising results in a recent retrospective cohort study. The day 1 initiation protocol resulted in significantly superior oocyte yield and top-quality embryo proportion compared to standard day 5/6 initiation [2]. Cumulative clinical pregnancy rates also trended higher in the day 1 initiation group, though statistical significance was not reached in this preliminary study. These findings suggest that the timing of antagonist initiation may meaningfully influence laboratory and clinical outcomes in specific patient populations with characteristic endocrine disturbances like PCOS.

Table: Clinical Outcomes of Cetrorelix in ART Cycles

Outcome Parameter Cetrorelix Performance Comparative Data Clinical Significance
Live Birth Rate 47.2% Comparable to ganirelix (49.4%, p=0.074) Primary efficacy endpoint non-inferiority
LH Surge Control (LH ≥10 U/L) 4.9% Superior to ganirelix (7.6%, p<0.001) Reduced premature luteinization risk
Type A Endometrium 66.2% Superior to ganirelix (60.1%) Potentially enhanced endometrial receptivity
OHSS Incidence 0.4% Superior to ganirelix (1.1%, p=0.01) Enhanced safety profile
Oocyte Yield (PCOS, day 1 initiation) Significantly increased Superior to day 5/6 initiation Protocol-specific optimization

Dosing Protocols and Administration Guidelines

Single-Dose Versus Multiple-Dose Regimens

Cetrorelix offers two validated dosing regimens with distinct pharmacological and practical considerations. The multiple-dose regimen involves daily subcutaneous injections of 0.25 mg cetrorelix, typically initiated on day 5 (morning or evening) or the morning of day 6 of ovarian stimulation. This approach continues until adequate follicular response is achieved, with a median duration of 5 days required in clinical trials [1]. The multiple-dose protocol offers flexibility in antagonist initiation based on individual patient response and allows for precise control throughout the critical mid-to-late follicular phase. This regimen is particularly advantageous for first-cycle patients where response patterns are not yet established and for high responders who may benefit from later initiation based on follicular development criteria.

The single-dose regimen utilizes a larger 3 mg dose of cetrorelix administered as a single subcutaneous injection when serum estradiol concentration indicates appropriate stimulation response (typically ≥400 pg/mL), usually on stimulation day 7 (range: days 5-9) [1]. If human chorionic gonadotropin (hCG) is not administered within 4 days of the initial cetrorelix injection due to insufficient follicular maturation, a supplemental daily dose of 0.25 mg should be initiated 96 hours after the first injection and continued until and including the day of hCG administration. The single-dose approach offers practical advantages in terms of reduced injection burden and may improve patient compliance, particularly in settings where daily clinic visits are challenging. This regimen may be preferred for known normal responders with predictable ovarian response patterns.

Protocol-Specific Administration Guidelines

For the multiple-dose regimen, reconstitute the 0.25 mg vial with 1 mL of provided sterile water for injection using the prefilled syringe and 20-gauge needle. Gently agitate the vial until the powder is completely dissolved, avoiding bubble formation. Withdraw the entire contents into the syringe, then replace the 20-gauge needle with the provided 27-gauge needle for administration. Administer subcutaneously into the lower abdominal area, preferably around but ≥2.54 cm (1 inch) from the umbilicus. Rotate injection sites daily to minimize local irritation. For the single-dose regimen, reconstitute the 3 mg vial with 3 mL of provided sterile water for injection using the same technique. Both reconstituted solutions contain no preservatives and must be administered immediately after preparation [1].

Initiation criteria for cetrorelix should be individualized based on patient characteristics and response parameters. For the multiple-dose regimen, standard initiation occurs when the leading follicles reach 12-14 mm in diameter or when estradiol levels exceed 300-400 pg/mL. In specific populations like PCOS patients, early initiation on stimulation day 1 may optimize outcomes by providing immediate suppression of elevated endogenous LH [2]. For the single-dose regimen, administration typically occurs when estradiol levels indicate appropriate stimulation (≥400 pg/mL) and follicular development shows consistent growth, usually on stimulation day 7. Continued gonadotropin stimulation should accompany cetrorelix administration until the day of final oocyte maturation trigger.

Experimental Protocols for Research Applications

Clinical Study Design Methodology

For prospective studies evaluating cetrorelix efficacy in ART, researchers should implement rigorous patient selection criteria following CONSORT guidelines for reproductive medicine. The inclusion criteria should specify women aged 18-42 years undergoing IVF/ICSI with both ovaries present and normal uterine cavity. Exclusion criteria typically include severe endometriosis (Grade III/IV), uncontrolled endocrine disorders, premature ovarian failure, and use of pre-treatment hormonal medications that might confound results [4] [5]. Sample size calculation should be performed a priori with power ≥80% and significance level of 0.05, with effect size estimates based on preliminary data or published literature. For non-inferiority trials comparing cetrorelix with other GnRH antagonists, a margin of 10% is generally acceptable for primary endpoints like ongoing pregnancy rate.

Stimulation protocols should be clearly documented, typically commencing with 150-225 IU of recombinant FSH on menstrual cycle day 2 or 3. For fixed-day cetrorelix initiation, administer 0.25 mg daily subcutaneously starting on stimulation day 5 or 6. For flexible initiation, begin cetrorelix when at least one follicle reaches 14 mm diameter or when estradiol levels indicate imminent LH surge risk. Monitor response through serial transvaginal ultrasonography and serum estradiol measurements. Trigger final oocyte maturation with recombinant hCG (250 μg) or GnRH agonist (0.2 mg triptorelin) when ≥3 follicles reach ≥17 mm diameter. Perform oocyte retrieval 34-36 hours post-trigger under ultrasound guidance [5] [2]. Primary endpoints typically include number of oocytes retrieved, ongoing pregnancy rate, and LH surge suppression. Secondary endpoints may include fertilization rate, embryo quality metrics, and safety parameters such as OHSS incidence.

Laboratory Assessment Protocols

For embryological assessment, standardize oocyte evaluation procedures 2-3 hours post-retrieval. Classify oocyte maturity as metaphase II (MII), metaphase I (MI), or germinal vesicle (GV) stage based on presence of polar body and germinal vesicle. Perform fertilization check 16-18 hours post-insemination (conventional IVF) or injection (ICSI), documenting two pronuclei (2PN) as normal fertilization. Evaluate embryo quality on day 3 using standardized grading systems accounting for blastomere number, symmetry, and fragmentation percentage. For blastocyst culture, assess on day 5 using Gardner's scoring system documenting expansion grade, inner cell mass quality, and trophectoderm development [3] [5].

For endocrine monitoring, collect blood samples at baseline (cycle day 2-3), on cetrorelix initiation day, on trigger day, and during the luteal phase. Process samples within 2 hours of collection and store serum at -80°C until batch analysis. Measure LH, FSH, estradiol, and progesterone using validated automated immunoassay systems with appropriate quality controls. For mechanistic studies, additional biomarkers may include follicular fluid metabolomics analyzed via Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) to investigate cetrorelix's effect on ovarian microenvironment, as demonstrated in recent endometriosis research [6]. Additionally, apoptotic markers in granulosa cells (e.g., Bcl-2, Bax, caspase-3/9) can be quantified via Western blotting to elucidate cetrorelix's potential anti-apoptotic effects through PI3K/Akt signaling pathway modulation [7].

G cluster_legend Molecular Mechanism: Competitive Antagonism GnRH GnRH Receptor Receptor GnRH->Receptor Binds to Pituitary Pituitary Receptor->Pituitary Activates LH LH Pituitary->LH Releases Follicle Follicle LH->Follicle Stimulates Cetrorelix Cetrorelix Cetrorelix->Receptor Blocks Legend1 Cetrorelix blocks GnRH receptors Legend2 Prevents premature LH surges Legend3 Enables controlled follicular growth

Safety Profile, Contraindications and Drug Comparisons

Adverse Effect Management and Contraindications

Cetrorelix demonstrates a favorable safety profile with most adverse effects being mild and transient. The most frequently reported treatment-emergent adverse events include mild-to-moderate injection site reactions (erythema, swelling, pruritus) that typically resolve spontaneously without intervention. Systemic adverse effects may include nausea (≤3.5%) and headache (≤2.5%), which are generally self-limiting and manageable with standard supportive care [1]. Ovarian hyperstimulation syndrome (OHSS) represents the most significant potential complication in ART cycles, though cetrorelix protocols demonstrate a reduced incidence compared to agonist protocols (0.4% vs 1.1% for ganirelix in comparative studies) [5]. This risk reduction is attributed to the possibility of GnRH agonist triggering in antagonist cycles, which virtually eliminates severe early OHSS.

Clinically significant hypersensitivity reactions are rare but have been reported, particularly at doses exceeding recommended infertility treatment ranges. Patients should be monitored for signs of anaphylaxis, especially during initial administration. Cetrorelix is contraindicated in women with known hypersensitivity to this compound, mannitol, or any component of the formulation; severe renal impairment; known or suspected pregnancy; and lactation [1]. Hepatic monitoring may be considered during treatment, as transient elevations in liver transaminases have been reported, though these typically normalize after treatment cessation. Pregnancy must be excluded before initiation, as cetrorelix may cause fetal harm based on animal studies demonstrating embryolethality, and human data reporting congenital anomalies when administered during pregnancy.

Comparative Analysis with Other GnRH Antagonists

Cetrorelix and ganirelix represent the two primary GnRH antagonists used in contemporary ART practice. While both agents demonstrate comparable efficacy for primary endpoints like live birth rates, distinct differences in their pharmacological profiles and safety parameters may inform clinical selection. Cetrorelix demonstrates superior LH surge control with significantly lower incidence of breakthrough LH surges (≥10 U/L) compared to ganirelix (4.9% vs. 7.6%, p<0.001) [5]. This enhanced pituitary suppression may be particularly advantageous in patient populations with heightened LH sensitivity, such as PCOS patients. Additionally, cetrorelix is associated with more favorable endometrial parameters, with higher rates of Type A endometrial morphology (66.2% vs. 60.1%), potentially indicating improved endometrial receptivity [5].

The safety profiles of these antagonists also differ meaningfully. Cetrorelix demonstrates a significantly lower incidence of OHSS (0.4% vs. 1.1%, p=0.01) compared to ganirelix in large retrospective analyses [4] [5]. This safety advantage, combined with comparable efficacy, positions cetrorelix favorably for patients at increased OHSS risk. From a practical standpoint, cetrorelix offers flexible storage options, with the 3 mg formulation stable at room temperature (15-30°C), while ganirelix requires refrigeration. This distinction may impact medication logistics in certain clinical settings. Both agents share similar administration protocols and monitoring requirements, allowing for seamless protocol conversion based on patient-specific factors and clinical preference.

Table: Cetrorelix Versus Ganirelix Comparative Profile

Parameter Cetrorelix Ganirelix Clinical Implications
Live Birth Rate 47.2% 49.4% (p=0.074) Comparable efficacy
LH Surge (≥10 U/L) 4.9% 7.6% (p<0.001) Superior pituitary suppression
Type A Endometrium 66.2% 60.1% Potentially enhanced receptivity
OHSS Incidence 0.4% 1.1% (p=0.01) Superior safety profile
Storage Requirements 3 mg: 15-30°C; 0.25 mg: 2-8°C Refrigeration required Practical advantages for 3 mg formulation

Emerging Research and Future Directions

Novel Applications and Protocol Innovations

Recent investigations have explored cetrorelix applications beyond conventional ART protocols. In ovarian endometriosis patients, cetrorelix-based antagonist protocols have demonstrated promising outcomes when combined with adjunctive therapies. A recent randomized trial incorporating acupoint application therapy (AAT) with cetrorelix protocols in endometriosis patients showed significantly improved IVF parameters, including increased oocyte yield (12.41 ± 7.27 vs. 8.85 ± 7.89, p<0.05) and higher high-quality embryo rates (47.02% vs. 31.15%, p<0.05) compared to placebo [6]. Metabolomic analysis revealed that this combination therapy normalized dysregulated steroid hormone biosynthesis in follicular fluid, particularly reducing elevated 17α-hydroxyprogesterone levels that negatively correlate with oocyte yield (r = -0.286, p = 0.012).

Protocol timing innovations continue to evolve, with recent evidence supporting early initiation of cetrorelix in specific populations. In PCOS patients, day 1 initiation of cetrorelix resulted in significantly superior oocyte yield and top-quality embryo proportion compared to standard day 5/6 initiation [2]. The mechanistic basis for this improvement appears to be earlier normalization of the aberrant hormonal milieu characteristic of PCOS, particularly elevated LH levels that may adversely affect oocyte quality when unchecked in the early follicular phase. Additionally, random-start protocols utilizing cetrorelix have expanded treatment flexibility for special circumstances, such as fertility preservation in oncology patients where cycle coordination with cancer treatment is essential. These protocols initiate cetrorelix upon cycle recognition regardless of menstrual cycle day, demonstrating comparable efficacy to conventional mid-follicular initiation [8].

Molecular Mechanisms and Signaling Pathways

Advanced research has elucidated cetrorelix's effects beyond pituitary suppression, revealing direct ovarian actions that may contribute to improved outcomes. Studies in PCOS models demonstrate that growth hormone (GH) co-administration with cetrorelix activates the PI3K/Akt signaling pathway in granulosa cells, inhibiting oxidative stress-induced apoptosis through modulation of Bcl-2/Bax ratio and suppression of caspase-9 and caspase-3 activation [7]. This mechanism preserves granulosa cell function and potentially improves oocyte competence in challenging patient populations. The FOXO1 transcription factor, a downstream target of PI3K/Akt signaling, appears to be a key mediator of these anti-apoptotic effects, with phosphorylated FOXO1 significantly increased following GH administration in cetrorelix-based cycles.

Future research directions should focus on personalized cetrorelix protocols based on pharmacogenetic profiling and endocrine biomarkers. The relationship between genetic polymorphisms in GnRH receptor genes and treatment response represents a promising area for protocol optimization. Additionally, exploration of novel combination therapies with cetrorelix, including antioxidants, mitochondrial function enhancers, and other adjuvants that may synergistically improve oocyte quality and endometrial receptivity, warrants further investigation. The development of long-acting formulations of cetrorelix could further simplify treatment regimens while maintaining the established efficacy and safety profile of this versatile GnRH antagonist.

Conclusion

Cetrorelix has established itself as a fundamental component of modern controlled ovarian stimulation protocols, offering an optimal balance of efficacy, safety, and practical advantages. The drug's mechanism of action as a competitive GnRH receptor antagonist provides rapid, reversible pituitary suppression without the initial flare effect associated with agonists, enabling flexible protocol design and reducing treatment burden. The availability of both single-dose (3 mg) and multiple-dose (0.25 mg daily) regimens allows for personalized treatment approaches tailored to individual patient needs and response patterns. Emerging research continues to refine cetrorelix applications, with evidence supporting early initiation in PCOS patients, novel combinations with adjunctive therapies in challenging populations like endometriosis patients, and potential direct ovarian effects through signaling pathway modulation. As ART evolves toward increasingly personalized medicine, cetrorelix remains a versatile tool for optimizing outcomes across diverse patient populations.

References

cetrorelix acetate injection administration technique

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacodynamics

Cetrorelix acetate is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist [1]. It binds reversibly to GnRH receptors in the anterior pituitary, suppressing the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) in a dose-dependent manner [2] [1]. This action immediately inhibits the premature LH surge during the menstrual cycle, which is critical for preventing untimely ovulation in controlled ovarian stimulation (COS) cycles [3]. The suppression is reversible upon discontinuation, and no initial flare-up effect (an inherent property of GnRH agonists) is observed [1].

The diagram below illustrates the mechanism of action of cetrorelix in preventing premature LH surges.

G GnRH GnRH Receptor Receptor GnRH->Receptor Binds LH LH Receptor->LH Stimulates Release FSH FSH Receptor->FSH Stimulates Release Follicle Follicle LH->Follicle Triggers Maturation Cetrorelix Cetrorelix Cetrorelix->Receptor Competitively Blocks Ovulation Ovulation Follicle->Ovulation LH Surge Causes

Reconstitution and Administration Protocol

Supplies Needed
  • One vial of this compound for Injection (0.25 mg or 3 mg)
  • One pre-filled syringe containing 1 mL of Sterile Water for Injection
  • One 20-gauge needle (with yellow mark) for reconstitution
  • One 27-gauge needle (with gray mark) for injection
  • Two alcohol swabs
  • A medical waste container for sharps disposal [2] [4]
Step-by-Step Reconstitution and Injection
  • Preparation: Wash hands thoroughly. Flip off the plastic cover of the drug vial and wipe the rubber stopper with an alcohol swab [2] [4].
  • Reconstitution: Attach the 20-gauge needle (yellow) to the pre-filled syringe. Push the needle through the rubber stopper and slowly inject all the solvent into the vial. Leave the syringe in place [2].
  • Mixing: Gently swirl the vial until the solution is clear and without residue. Do not shake, as this may cause foaming [2] [4].
  • Withdrawal: Draw the entire reconstituted solution back into the syringe. If needed, invert the vial to withdraw the contents completely [2].
  • Needle Change: Detach the 20-gauge needle and attach the 27-gauge injection needle (gray) [2].
  • Air Removal: Invert the syringe and push the plunger gently to expel all air bubbles [2] [4].
  • Injection Site: Choose a site on the lower abdomen, preferably around the navel. Clean the site with a new alcohol swab. For multiple doses, use a different site each day to minimize local irritation [2] [5].
  • Injection: Gently pinch up a skinfold. Insert the needle completely at a 45-degree angle. After insertion, release the skinfold, pull back the plunger slightly to check for blood. If no blood appears, inject the solution slowly. If blood appears, withdraw the needle and discard the vial and syringe [2].
  • Disposal: Use the syringe and needle only once. Dispose of them in a medical waste container [2].

Pharmacokinetic and Pharmacodynamic Profile

The quantitative pharmacokinetic data from clinical studies are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Female Subjects [1]

Parameter Single Dose 3 mg (n=12) Single Dose 0.25 mg (n=12) Multiple Dose 0.25 mg (n=12)
tmax (Time to peak, hours)* 1.5 (0.5-2) 1.0 (0.5-1.5) 1.0 (0.5-2)
t1/2 (Elimination half-life, hours)* 62.8 (38.2-108) 5.0 (2.4-48.8) 20.6 (4.1-179.3)
Cmax (Peak plasma concentration, ng/mL) 28.5 (22.5-36.2) 4.97 (4.17-5.92) 6.42 (5.18-7.96)
AUC (Exposure, ng·h/mL) 536 (451-636) 31.4 (23.4-42.0) 44.5 (36.7-54.2)
Bioavailability (SC) 85% 85% -
Protein Binding 86% 86% -
Volume of Distribution (Vz, L/kg) 1.16† - -

Data presented as median (min-max) for tmax and geometric mean (95% CI) for others, unless specified. †Arithmetic mean.*

Key pharmacodynamic parameters include:

  • Onset of LH Suppression: Approximately 1-2 hours [2] [1].
  • Duration of Action: At least 4 days for a single 3 mg dose; maintained with daily 0.25 mg dosing [2] [1].

Established Clinical Dosing Protocols

Two primary dosing regimens are well-established for inhibiting premature LH surges in women undergoing COS. The workflow for their application in a clinical protocol is shown below.

G Start Start Ovarian Stimulation (Gonadotropins on Cycle Day 2/3) RegimenChoice Select Cetrorelix Regimen Start->RegimenChoice SingleDose Single 3 mg Dose (Usually on Stimulation Day 7) RegimenChoice->SingleDose Single Dose Regimen MultiDose Multiple 0.25 mg Dose (Start on Stimulation Day 5 or 6) RegimenChoice->MultiDose Multiple Dose Regimen Assess Assess Follicles via Ultrasound & Estradiol SingleDose->Assess MultiDose->Assess Assess->RegimenChoice Insufficient response hCG Administer hCG (If follicle response is adequate) Assess->hCG Adequate follicles OPU Oocyte Pick-Up (OPU) 34-36 hours post-hCG hCG->OPU

Table 2: Dosing Regimens for Inhibition of Premature LH Surges [2] [5] [6]

| Parameter | Single Dose Regimen | Multiple Dose Regimen | | :-------------------- | :-------------------------------------- | :---------------------------------------------- | | Initial Gonadotropin | Start on Cycle Day 2 or 3 | Start on Cycle Day 2 or 3 | | Cetrorelix Dose | 3 mg SC, single injection | 0.25 mg SC, once daily | | Timing of First Dose | Early-mid follicular phase, usually stimulation day 7 (range days 5-9) | Stimulation day 5 (AM/PM) or day 6 (AM) | | Treatment Duration | Single dose; if hCG not given within 4 days, switch to 0.25 mg daily until hCG | Continued daily until the day of hCG administration | | hCG Trigger | Administer when follicles are adequate on ultrasound; withhold if excessive response to reduce OHSS risk [2] [6] |

Safety and Tolerability Profile

  • Contraindications: Known hypersensitivity to cetrorelix, extrinsic peptide hormones, mannitol, or other GnRH analogs. Known or suspected pregnancy (Pregnancy Category X), severe renal impairment, and breastfeeding are also contraindications [2] [6] [1].
  • Common Adverse Reactions:
    • Very Common (≥10%): Local injection site reactions (e.g., redness, bruising, itching, swelling) [5] [6].
    • Common (1-10%): Headache, nausea [2] [6].
    • Serious but Less Common: Ovarian Hyperstimulation Syndrome (OHSS) (3.5%). If ovaries show an excessive response to gonadotropins, hCG must be withheld to reduce the risk of OHSS [2] [6].
  • Laboratory Abnormalations: Asymptomatic elevations in hepatic enzymes (ALT, AST, GGT, Alkaline Phosphatase) have been reported in 1-2% of patients [2] [6].

Research Applications and Considerations

  • Efficacy vs. Other Antagonists: Compared to ganirelix, cetrorelix has a higher receptor affinity and a longer half-life. Some studies suggest differences in efficacy and safety profiles, such as milder suppression of endogenous FSH, which may better support follicular development, and a potentially lower incidence of OHSS [3].
  • Advantages in Protocol Design: The GnRH antagonist protocol, including cetrorelix, offers a shorter treatment duration and reduced gonadotropin requirement compared to long agonist protocols. The immediate suppression of LH without a flare-effect and the reduced risk of OHSS are significant clinical advantages [3].
  • Areas of Ongoing Research: Research continues to optimize cetrorelix use in specific patient populations, such as poor responders and those with PCOS, and to further refine timing and dosing to improve outcomes like implantation and pregnancy rates [3].

Conclusion

This compound is a critical tool in assisted reproductive technology, providing effective and reversible suppression of the premature LH surge through a well-defined antagonistic mechanism. Its two primary dosing regimens offer flexibility in clinical and research protocols. Adherence to the detailed reconstitution and subcutaneous administration technique is essential for ensuring drug efficacy and patient safety. Researchers should be mindful of its pharmacokinetic profile, contraindications, and the potential for OHSS when designing experimental protocols.

References

Comprehensive Application Notes and Protocols for Cetrorelix in Oocyte Donation Cycles: Molecular Mechanisms, Clinical Efficacy, and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Clinical Significance and Pharmacological Profile

Cetrorelix acetate (marketed as Cetrotide) represents a pivotal advancement in assisted reproductive technology (ART), specifically in the management of oocyte donation cycles. As a third-generation gonadotropin-releasing hormone (GnRH) antagonist, cetrorelix competitively blocks pituitary GnRH receptors, producing immediate suppression of luteinizing hormone (LH) secretion without the initial "flare-up" effect associated with GnRH agonists [1] [2]. This pharmacological profile is particularly valuable in oocyte donation protocols where prevention of premature LH surges is critical for optimizing oocyte yield and quality while minimizing complications. The drug's rapid onset of action, reversible suppression, and excellent safety profile have established it as a foundational component of controlled ovarian stimulation (COS) in donation cycles, contributing to simplified treatment regimens and reduced incidence of ovarian hyperstimulation syndrome (OHSS) [2].

The development of cetrorelix marked a significant milestone in reproductive medicine, addressing the clinical need for preventing premature luteinization during ovarian stimulation. Introduced in the European Union in 1999, cetrorelix was the first GnRH antagonist approved specifically for COS in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) treatments [2]. Its application in oocyte donation cycles has revolutionized the synchronization between donors and recipients by providing flexible, patient-friendly protocols that maintain high oocyte competence and subsequent embryo developmental potential. The following sections comprehensively detail the molecular mechanisms, clinical protocols, efficacy outcomes, and experimental methodologies relevant to researchers and drug development professionals working in this specialized field.

Molecular Mechanisms and Signaling Pathways

GnRH Receptor Antagonism and Intracellular Signaling

Cetrorelix functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) expressed on pituitary gonadotrope cells. Unlike native GnRH or GnRH agonists, cetrorelix binds to the receptor without triggering intracellular signaling cascades, thereby preventing the endogenous GnRH from initiating its physiological effects [1]. Structural analysis reveals that cetrorelix is a synthetic decapeptide with specific amino acid substitutions (including D-citrulline at position 6) that enhance its receptor binding affinity while eliminating the anaphylactoid reactions associated with earlier-generation antagonists [1]. These modifications result in a molecule with high specificity and reduced immunogenicity, making it ideal for clinical applications.

Upon binding to the GnRH receptor, cetrorelix induces a conformational change that distinguishes it from both agonists and neutral antagonists. Research demonstrates that cetrorelix acts as an inverse agonist for GnRH receptor internalization while functioning as a pure antagonist for GnRH-stimulated inositol phosphate accumulation and calcium signaling [1]. This ligand bias results in differential effects on various intracellular pathways, with implications for the drug's efficacy and potential side-effect profile. Comparative studies with other GnRH antagonists (ganirelix and teverelix) indicate that cetrorelix exhibits superior potency in inhibiting GnRH-mediated calcium signaling, with effective inhibition occurring at concentrations of 1 nM–1 µM compared to 100 nM–1 µM for the other antagonists [3].

Downstream Effects on Gonadotropin Secretion and Ovarian Function

The primary therapeutic effect of cetrorelix—suppression of premature LH surges—stems from its interruption of the hypothalamic-pituitary-ovarian axis. By blocking GnRH receptors, cetrorelix rapidly suppresses the secretion of both LH and follicle-stimulating hormone (FSH) from the anterior pituitary, with suppression occurring within 1-2 hours after administration [4]. This rapid action allows for flexible timing of initiation during COS, typically when follicles reach 12-14 mm in diameter [2]. The suppression is dose-dependent and reversible, with normal pituitary function returning within days of discontinuation, as evidenced by spontaneous ovulations in subsequent cycles [2].

Table 1: Pharmacodynamic Properties of Cetrorelix in Oocyte Donation Cycles

Parameter Single-Dose (3 mg) Multiple-Dose (0.25 mg) Clinical Significance
Onset of Action ≤1 hour ≤2 hours Rapid suppression allows flexible timing
Duration of Suppression ≥4 days 24 hours Determines dosing frequency
Time to Max Concentration 1-2 hours 1-2 hours Consistent absorption profile
Elimination Half-life 62.8 hours 5-20.6 hours Impacts drug clearance time
Bioavailability 85% 85% Excellent subcutaneous absorption

The molecular actions of cetrorelix translate to several clinical advantages in oocyte donation cycles. The immediate suppression of gonadotropins prevents the premature luteinization that can compromise oocyte quality and cycle outcomes. Additionally, the ability to use GnRH agonists (rather than human chorionic gonadotropin) for final oocyte maturation in antagonist protocols significantly reduces the risk of OHSS—a particular concern in oocyte donors who often exhibit high ovarian responsiveness [5] [2]. Research also indicates that chronic administration of cetrorelix leads to downregulation of GnRH receptors in the pituitary and reduced receptor mRNA levels, contributing to its sustained suppressive effects during multi-day protocols [1].

G GnRH Endogenous GnRH GnRHR GnRH Receptor GnRH->GnRHR Normal Binding Cetrorelix Cetrorelix Cetrorelix->GnRHR Competitive Binding Gq Gq Protein GnRHR->Gq Activation Blocked PLC PLCβ Gq->PLC Signaling Blocked Ca Ca²⁺ Release PLC->Ca IP3 IP3 Production PLC->IP3 LH LH/FSH Secretion Ca->LH IP3->LH NoSecretion Suppressed LH Surge LH->NoSecretion Prevented

Diagram 1: Molecular mechanism of cetrorelix action showing competitive blockade of GnRH receptors and subsequent suppression of intracellular signaling pathways that lead to LH secretion. Cetrorelix (red) competes with endogenous GnRH (yellow) for binding to the GnRH receptor, preventing Gq protein activation and downstream signaling events including calcium release and IP3 production, thereby inhibiting the LH surge that causes premature ovulation.

Clinical Protocols and Comparative Outcomes

Cetrorelix Dosage Regimens in Oocyte Donation Cycles

Cetrorelix is available in two primary dosage formulations for oocyte donation cycles: a multiple-dose regimen (0.25 mg daily) and a single-dose regimen (3 mg). The multiple-dose approach involves daily subcutaneous injections starting typically on day 5-6 of ovarian stimulation (or when lead follicles reach 12-14 mm diameter) and continuing until the day of final oocyte maturation trigger [4] [2]. The single-dose protocol administers 3 mg cetrorelix typically on stimulation day 7 (range: day 5-9), which provides at least 4 days of pituitary suppression [4]. If human chorionic gonadotropin (hCG) administration is delayed beyond this window, supplemental daily doses of 0.25 mg cetrorelix are recommended starting 96 hours after the initial injection [4].

Clinical studies demonstrate that both regimens yield comparable outcomes in terms of oocyte yield, maturation rates, fertilization success, and subsequent pregnancy rates in recipients [2]. The choice between protocols often depends on clinic preference and anticipated response characteristics of the donor. The multiple-dose regimen offers flexibility in duration of suppression, while the single-dose protocol reduces injection burden but may require supplementation in cases of delayed follicular maturation. Ovarian stimulation typically involves recombinant FSH or human menopausal gonadotropin (hMG) initiated on cycle day 2-3, with cetrorelix introduced once follicular development reaches criteria described above [4].

Efficacy Outcomes and Comparative Clinical Data

Randomized clinical trials have established the non-inferiority of cetrorelix-based protocols compared to GnRH agonist regimens in oocyte donation cycles. A landmark randomized controlled trial comparing hCG versus GnRH agonist triggering in cetrorelix-treated oocyte donors found no significant differences in the number of retrieved cumulus-oocyte complexes (12.0 ± 6.3 vs. 11.4 ± 6.4), mature oocytes (8.0 ± 4.6 vs. 7.5 ± 4.1), fertilization rates (67.8% ± 23.5% vs. 71.1% ± 22.1%), or subsequent pregnancy outcomes in recipients [5]. The most striking advantage was the complete elimination of OHSS in the GnRH agonist trigger group compared to 9 cases of mild and 1 case of severe OHSS in the hCG trigger group [5].

Table 2: Clinical Outcomes in Oocyte Donation Cycles with Cetrorelix-Based Protocols

Outcome Measure Cetrorelix Protocol GnRH Agonist Protocol Statistical Significance Study Reference
Number of Retrieved Oocytes 12.0 ± 6.3 11.4 ± 6.4 p = NS [5]
Mature Oocytes (MII) 8.0 ± 4.6 7.5 ± 4.1 p = NS [5]
Fertilization Rate 67.8% ± 23.5% 71.1% ± 22.1% p = NS [5]
Clinical Pregnancy Rate Comparable Comparable p = NS [5]
Live Birth Rate Comparable Comparable p = NS [5] [6]
OHSS Incidence Significantly reduced Higher p < 0.001 [5] [2]
Stimulation Duration 10.60 days 12.23 days p < 0.001 [6]
Gonadotropin Consumption 3225.67 IU 4588.84 IU p < 0.001 [6]

Recent studies have further validated these findings across different patient populations. A 2025 randomized clinical trial comparing GnRH antagonist and long agonist protocols in women with diminished ovarian reserve (a model for challenging stimulation cases) found comparable clinical pregnancy rates (17.8% vs. 15.8%, p=0.810) and live birth rates (11.1% vs. 13.2%, p=0.775) between approaches [6]. The antagonist protocol demonstrated significant advantages in shorter stimulation duration (10.60 vs. 12.23 days, p<0.001) and reduced gonadotropin consumption (3225.67 vs. 4588.84 IU, p<0.001) [6]. These efficiency metrics are particularly relevant in oocyte donation where cycle optimization directly impacts operational costs and donor convenience.

Safety Profile and Risk Management

The safety profile of cetrorelix in oocyte donation cycles is generally favorable, with most adverse effects being mild and transient. The most commonly reported side effects include local injection site reactions (redness, swelling, and pain) that typically resolve spontaneously [2]. Systemic adverse effects such as nausea and headache occur infrequently and are generally self-limiting [4]. The absence of the initial gonadotropin surge ("flare effect") seen with GnRH agonists eliminates associated symptoms like transient ovarian enlargement or hormonal fluctuation symptoms.

From a serious adverse event perspective, the most significant advantage of cetrorelix protocols is the dramatic reduction in OHSS risk [2]. This is particularly crucial in oocyte donation cycles, where donors are often young women with high ovarian responsiveness. The ability to trigger oocyte maturation with a GnRH agonist instead of hCG in antagonist cycles virtually eliminates early OHSS, as demonstrated by studies showing complete prevention of the syndrome in high-risk oocyte donor cycles [5] [2]. Contraindications for cetrorelix include known hypersensitivity to this compound or any component of the formulation, severe renal impairment, and pregnancy [4].

Experimental Protocols for Research Applications

In Vitro Assessment of Cetrorelix Activity and Signaling

To evaluate the molecular mechanisms and potency of cetrorelix in research settings, standardized in vitro protocols can be implemented. These typically involve cell-based assays using GnRH receptor-transfected cell lines (e.g., HEK293/GnRHR, SH-SY5Y/GnRHR) or pituitary-derived cell lines endogenously expressing GnRH receptors (e.g., mouse LβT2 cells) [3]. The following protocol outlines a comprehensive approach to assessing cetrorelix activity:

  • Cell Culture and Preparation: Maintain appropriate cell lines in recommended media under standard conditions (37°C, 5% CO2). For experiments, plate cells at optimal density (e.g., 50,000 cells/well for 96-well plates) and culture until 70-80% confluent [3].
  • Treatment Protocol: Pre-treat cells with cetrorelix (concentration range: 1 pM–1 µM) for 30 minutes prior to stimulation with GnRH (at 3×EC50 concentration, typically ~69 nM for HEK293/GnRHR cells based on calcium signaling EC50 of 23 nM) [3].
  • Calcium Signaling Measurement: Load cells with a calcium-sensitive bioluminescent reporter. After cetrorelix pre-treatment and GnRH stimulation, measure intracellular Ca2+ changes using bioluminescence resonance energy transfer (BRET) with readings taken every 1-2 seconds for 150 seconds [3].
  • Downstream Signaling Assessment: For evaluation of ERK1/2 and CREB phosphorylation, treat cells for 15-30 minutes with GnRH (100 nM) in the presence or absence of cetrorelix pre-treatment. Analyze phosphorylation states by Western blotting using phospho-specific antibodies [3].
  • Gene Expression Analysis: To assess effects on Lhb gene transcription, treat LβT2 cells for 6-24 hours with GnRH (1 µM) with or without cetrorelix pre-treatment. Quantify Lhb mRNA levels using real-time PCR with appropriate normalization [3].

This multi-faceted approach allows comprehensive characterization of cetrorelix effects on diverse signaling pathways and downstream transcriptional regulation. Data analysis typically involves calculating area under the curve (AUC) for calcium responses and dose-response curves for inhibition experiments to determine IC50 values.

Clinical Research Methodology for Oocyte Donation Studies

For clinical researchers evaluating cetrorelix in oocyte donation cycles, the following methodological framework provides a standardized approach for comparative studies:

  • Participant Selection and Randomization: Enroll oocyte donors meeting standardized criteria (typically age <33 years, BMI 18-28 kg/m², normal ovarian reserve). Use computer-generated randomization schemes with allocation concealment to assign participants to experimental groups [7].
  • Stimulation Protocol: Initiate controlled ovarian stimulation on cycle day 2-3 with recombinant FSH (150-300 IU daily) based on individual patient characteristics. Monitor follicular development via transvaginal ultrasound starting on day 5 [6] [7].
  • Cetrorelix Administration: Commence cetrorelix (0.25 mg daily subcutaneously) when at least one follicle reaches ≥12-14 mm diameter or on stimulation day 5-6. Continue until criteria for final oocyte maturation are met [6] [7].
  • Outcome Measures: Primary efficacy endpoints should include number of mature oocytes (MII), fertilization rate, and incidence of premature LH surge (serum LH >10 IU/L). Secondary endpoints include total oocytes retrieved, stimulation duration, total gonadotropin dose, and oocyte quality metrics [5] [6]. Safety endpoints should document OHSS incidence and grading, local and systemic adverse events, and cycle cancellation rates [5].
  • Recipient Evaluation: In oocyte donation studies, track recipient outcomes including implantation rates, clinical pregnancy rates (confirmed by fetal cardiac activity at 6-7 weeks), ongoing pregnancy rates (beyond 12 weeks), and live birth rates [5] [6].

This methodological framework ensures comprehensive assessment of both efficacy and safety parameters relevant to oocyte donation cycles, facilitating valid comparisons across studies and patient populations.

G Start Oocyte Donor Screening StimStart Initiate rFSH/hMG (Day 2-3) Start->StimStart Monitor Ultrasound Monitoring (Day 5) StimStart->Monitor Decision Follicle ≥12-14 mm? Monitor->Decision Decision->Monitor No Cetro Start Cetrorelix 0.25 mg daily SC Decision->Cetro Yes Continue Continue Stimulation + Daily Cetrorelix Cetro->Continue Trigger Trigger with hCG or GnRH agonist Continue->Trigger When ≥2 follicles reach 17-18mm Retrieval Oocyte Retrieval (34-36 hours post-trigger) Trigger->Retrieval End Laboratory Processing & Recipient Transfer Retrieval->End

Diagram 2: Clinical workflow for cetrorelix administration in oocyte donation cycles, showing key decision points from stimulation initiation through oocyte retrieval. The protocol incorporates ultrasound monitoring to determine the optimal time for cetrorelix initiation based on follicular development, typically when lead follicles reach 12-14 mm diameter, followed by daily administration until trigger for final oocyte maturation.

Emerging Alternatives and Future Directions

Comparison with Progesterone-Primed Ovarian Stimulation

A recent development in ovarian stimulation for oocyte donation is the introduction of progesterone-primed ovarian stimulation (PPOS) protocols as an alternative to GnRH antagonists like cetrorelix. This approach uses oral progestins (medroxyprogesterone acetate) or natural micronized progesterone (NMP) for pituitary suppression, potentially offering a more patient-friendly regimen by replacing subcutaneous injections with oral medications [7]. A large observational cohort study comparing NMP (n=673) with the GnRH antagonist protocol (n=695) in oocyte donors found that the NMP protocol resulted in higher oocyte yield (20.0 ± 9.3 vs. 18.5 ± 8.7, p<0.05) and more usable embryos (8.2 ± 5.1 vs. 7.5 ± 4.6, p<0.05), while maintaining comparable live birth rates in recipients (50.8% vs. 49.8%, p=0.788) [7].

Despite these promising results, cetrorelix-based protocols maintain certain advantages, including established efficacy across diverse patient populations, immediate reversibility of suppression, and more extensive long-term safety data. The mechanistic differences between these approaches are significant: while cetrorelix directly blocks GnRH receptors in the pituitary, progesterone-based approaches work through negative feedback at the hypothalamic level to suppress GnRH secretion [1] [7]. This fundamental difference may have implications for cycle control and flexibility, particularly in donors with unusual response patterns.

Future Research Directions and Clinical Applications

Several promising research directions are emerging for cetrorelix in oocyte donation and broader reproductive medicine applications. These include:

  • Personalized Dosing Strategies: Investigation of biomarkers (such as AMH, AFC, and genetic polymorphisms) to optimize cetrorelix initiation timing and dosage for individual donor characteristics [6].
  • Novel Triggering Protocols: Exploration of combination triggers (GnRH agonist with low-dose hCG or recombinant LH) in cetrorelix cycles to further optimize luteal phase function and endometrial receptivity in recipients [5].
  • Extended Applications: Research into cetrorelix use in special donor populations, including women with PCOS (where OHSS risk is elevated) and poor responders who may benefit from the reduced suppression of antagonist protocols [6].
  • Molecular Mechanism Elucidation: Further investigation of the biased antagonism exhibited by cetrorelix and its clinical implications for oocyte quality and subsequent embryonic development [3] [1].

These research directions reflect a growing emphasis on precision medicine in ovarian stimulation, aiming to maximize efficacy while maintaining the excellent safety profile that has established cetrorelix as a cornerstone of oocyte donation protocols.

Conclusion

Cetrorelix has revolutionized the management of oocyte donation cycles by providing a safe, effective, and patient-friendly approach to preventing premature LH surges. Its unique pharmacological profile—characterized by rapid, competitive, and reversible suppression of pituitary gonadotropin secretion—offers distinct advantages over traditional GnRH agonist protocols, including shorter stimulation duration, reduced gonadotropin consumption, and dramatically lower risk of OHSS. The comprehensive data from clinical trials and extensive clinical experience confirm that cetrorelix-based protocols yield comparable oocyte and embryo outcomes to alternative approaches while offering significant safety benefits—a particularly crucial consideration in oocyte donation where donor wellbeing is paramount.

For researchers and drug development professionals, the continued investigation of cetrorelix's molecular mechanisms through standardized experimental protocols promises to further refine its clinical application. As the field progresses toward increasingly personalized approaches to ovarian stimulation, cetrorelix will likely remain a fundamental component of oocyte donation protocols, with potential expanded applications in challenging patient populations and novel treatment strategies.

References

Comprehensive Application Notes and Protocols: Cetrorelix Flexible versus Fixed Protocols in ART

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GnRH Antagonists in Ovarian Stimulation

Gonadotropin-releasing hormone (GnRH) antagonists, including cetrorelix, have become fundamental components of controlled ovarian stimulation (COS) protocols in assisted reproductive technology (ART). These agents competitively block GnRH receptors in the pituitary, leading to rapid suppression of gonadotropin secretion without the initial "flare-up" effect associated with agonists [1]. The GnRH antagonist protocol offers significant advantages over traditional long agonist protocols, including shorter treatment duration, reduced gonadotropin requirements, avoidance of excessive pituitary suppression, and decreased incidence of severe ovarian hyperstimulation syndrome (OHSS) [2]. Cetrorelix, available as a third-generation GnRH antagonist, is specifically designed to prevent premature luteinizing hormone (LH) surges during COS prior to in vitro fertilization and embryo transfer [1] [3].

Two primary approaches have been developed for cetrorelix administration in ART cycles: the fixed protocol and the flexible protocol. The fixed protocol involves initiating cetrorelix on a predetermined stimulation day (typically day 5 or 6), regardless of follicular development. In contrast, the flexible protocol tailors antagonist administration based on individual follicular growth, adding cetrorelix only when the leading follicle reaches a specific diameter (usually 12-14 mm) [4] [5]. Understanding the comparative effectiveness, practical implementation, and clinical applications of these approaches is essential for optimizing IVF outcomes while maintaining patient safety.

Mechanism of Action and Pharmacological Profile

Pharmacodynamics

Cetrorelix functions as a competitive GnRH receptor antagonist at the pituitary level. By binding to GnRH receptors, it blocks the action of endogenous GnRH, leading to rapid suppression of gonadotropin secretion within hours [1]. This immediate suppression effectively prevents the premature LH surges that can compromise cycle outcomes by causing untimely ovulation before oocyte retrieval [3]. Unlike GnRH agonists, cetrorelix does not initially stimulate gonadotropin release, allowing for immediate suppression without the "flare-effect" that can exacerbate hormonal imbalances in conditions like PCOS [6].

The suppression of LH secretion has dual benefits: preventing premature ovulation and potentially improving oocyte quality by reducing the negative effects of premature luteinization on the follicular environment. However, concerns have been raised about potential negative effects on endometrial receptivity with standard cetrorelix doses, which has prompted research into lower-dose protocols [7] [2]. Studies suggest that reducing the cetrorelix dose may mitigate these endometrial effects while still providing adequate LH surge suppression [2].

Pharmacokinetics

Cetrorelix exhibits predictable pharmacokinetic properties when administered subcutaneously. The bioavailability is approximately 85%, with protein binding of 86% [3]. The elimination half-life varies according to dosage regimen: approximately 62.8 hours for a single 3 mg dose, 5 hours for a single 0.25 mg dose, and 20.6 hours for multiple 0.25 mg doses [3]. Excretion occurs primarily through the feces (5%-10% as unchanged drug and metabolites), with a smaller fraction (2%-4%) eliminated unchanged in the urine [3].

The pharmacokinetic profile supports both daily low-dose (0.25 mg) and single-dose (3 mg) regimens. The 3 mg formulation provides effective suppression for approximately four days; if human chorionic gonadotropin (hCG) administration is not performed within this window, transition to daily 0.25 mg doses is recommended until trigger [3].

Comparative Analysis: Fixed versus Flexible Cetrorelix Protocols

Protocol Definitions and Workflows

The fundamental distinction between fixed and flexible cetrorelix protocols lies in the timing of antagonist initiation:

  • Fixed Protocol: Cetrorelix (0.25 mg/day) begins on a fixed stimulation day, typically day 5 or 6, regardless of follicular size or hormonal parameters [4] [5]. This approach standardizes treatment but may lead to earlier or later antagonist initiation than physiologically necessary for some patients.

  • Flexible Protocol: Cetrorelix initiation is individualized based on follicular growth, commencing when the leading follicle reaches a predetermined diameter threshold (commonly 12-14 mm) [4]. This approach potentially individualizes treatment but requires more intensive monitoring.

Table 1: Key Characteristics of Fixed versus Flexible Cetrorelix Protocols

Parameter Fixed Protocol Flexible Protocol
Initiation Criteria Fixed stimulation day (typically day 5-6) Leading follicle diameter (typically 12-14 mm)
Monitoring Requirements Standardized Intensive follicular tracking
Cetrorelix Consumption Potentially higher Potentially optimized
Cycle Scheduling More predictable Less predictable
Risk of Early LH Rise Minimal with timely initiation Slightly increased before threshold
Implementation Complexity Lower Higher
Clinical Outcomes and Efficacy

Research comparing fixed versus flexible cetrorelix protocols demonstrates comparable efficacy in preventing premature LH surges and achieving successful IVF outcomes. A randomized controlled trial found no significant differences in premature LH surge rates, with both approaches effectively controlling untimely luteinization [5]. The study reported similar clinical pregnancy rates between groups, suggesting that the timing strategy does not substantially impact ultimate success rates when appropriately implemented.

Flexible protocols may offer advantages in specific patient populations. For normal responders with sufficient ovarian reserve, flexible initiation allows for individualized treatment aligned with each patient's unique follicular growth pattern [2]. In PCOS patients, who often exhibit heightened LH sensitivity, earlier antagonist initiation (sometimes from stimulation day 1) may provide superior follicular synchronization and oocyte quality [6]. A retrospective analysis of PCOS patients demonstrated significantly superior oocyte yield and top-quality embryo proportion with day 1 antagonist initiation compared to standard flexible day 5/day 6 protocols [6].

Table 2: Clinical Outcomes Across Different Cetrorelix Protocols

Outcome Measure Fixed Protocol Flexible Protocol Flexible Low-Dose Protocol PCOS Day-1 Protocol
LH Surge Prevention Effective (>95%) Effective (>95%) Effective with dose adjustment Highly effective
Oocytes Retrieved Comparable to flexible Comparable to fixed Similar to conventional dose Significantly increased
Top-Quality Embryos Standard Standard Similar to conventional dose Significantly increased
Clinical Pregnancy Rate Comparable to flexible Comparable to fixed Similar to conventional dose Trend toward improvement
OHSS Risk Low Low Low Reduced with agonist trigger
Cetrorelix Dose Standard (0.25 mg/day) Standard (0.25 mg/day) Reduced (0.125 mg/day, adjusted) Standard (0.25 mg/day)

Detailed Experimental Protocols

Standard Fixed Cetrorelix Protocol

Materials and Reagents:

  • Recombinant or urinary FSH preparations (e.g., follitropin alfa, beta)
  • Cetrorelix acetate injection (0.25 mg)
  • hCG or GnRH agonist for final oocyte maturation
  • Luteal phase support medications (progesterone)

Procedure:

  • Baseline Assessment: Perform transvaginal ultrasound on cycle day 2-3 to assess antral follicle count (AFC), measure serum FSH, LH, and estradiol (E2) levels, and exclude ovarian cysts.
  • Ovarian Stimulation Initiation: Begin recombinant FSH (150-225 IU/day, adjusted based on ovarian reserve) on cycle day 2-3.
  • Monitoring Schedule: Conduct serial monitoring with transvaginal ultrasound and serum E2 measurements starting on stimulation day 5-6, then every 1-3 days based on response.
  • Fixed Cetrorelix Initiation: Begin daily subcutaneous cetrorelix (0.25 mg) on stimulation day 5 or 6, regardless of follicular size.
  • Continued Stimulation and Antagonism: Adjust gonadotropin dosage based on follicular response while maintaining daily cetrorelix until trigger day.
  • Final Oocyte Maturation: Administer trigger injection (hCG 5,000-10,000 IU or GnRH agonist 0.2 mg) when ≥2-3 follicles reach 17-18 mm diameter.
  • Oocyte Retrieval: Perform transvaginal ultrasound-guided follicular aspiration 35-36 hours post-trigger.
  • Luteal Phase Support: Initiate progesterone supplementation (vaginal 90 mg daily or intramuscular) starting the day after oocyte retrieval.

Quality Control Considerations:

  • Confirm proper storage of cetrorelix (refrigerated at 2-8°C)
  • Ensure appropriate injection technique (subcutaneous abdominal wall)
  • Monitor for potential cetrorelix-related adverse effects (local reactions, nausea, headache)
Flexible Cetrorelix Protocol

Materials and Reagents:

  • Recombinant or urinary FSH preparations
  • This compound injection (0.25 mg)
  • hCG or GnRH agonist for final oocyte maturation
  • Luteal phase support medications

Procedure:

  • Baseline Assessment: As in fixed protocol (step 1).
  • Ovarian Stimulation Initiation: As in fixed protocol (step 2).
  • Monitoring for Flexible Initiation: Begin intensive monitoring on stimulation day 5, with ultrasound every 1-2 days to track leading follicle growth.
  • Flexible Cetrorelix Initiation: Begin daily subcutaneous cetrorelix (0.25 mg) when the leading follicle reaches 12-14 mm in diameter.
  • Continued Stimulation and Monitoring: Maintain daily cetrorelix with continued monitoring every 1-2 days.
  • Trigger and Retrieval: As in fixed protocol (steps 6-7).
  • Luteal Phase Support: As in fixed protocol (step 8).

Special Considerations:

  • More intensive monitoring is required compared to fixed protocol
  • Risk of premature LH surge before cetrorelix initiation is minimal but present (approximately 1-2%)
  • Protocol may be combined with low-dose approaches (initiating at 0.125 mg) with dose escalation if LH rises
Flexible Low-Dose Cetrorelix Protocol

Rationale: To minimize potential negative effects on endometrial receptivity while maintaining effective LH surge suppression [7] [2].

Procedure: 1-3. Follow standard flexible protocol steps 1-3. 4. Low-Dose Initiation: Begin daily subcutaneous cetrorelix at 0.125 mg (half standard dose) when leading follicle reaches 12-14 mm. 5. LH Monitoring with Dose Adjustment: Monitor serum LH every 1-2 days. If LH rises to ≥10 IU/L, increase cetrorelix to 0.25 mg daily until trigger day. 6-8. Follow standard flexible protocol steps 5-8.

Evidence Support: A retrospective study demonstrated that this approach reduced total cetrorelix consumption (0.74 ± 0.29 mg vs. 1.72 ± 0.63 mg, p < 0.001) and shortened stimulation duration (10.78 ± 2.25 vs. 11.58 ± 2.79 days, p = 0.001) while maintaining comparable implantation, clinical pregnancy, and ongoing pregnancy rates [2].

Protocol Selection and Patient Stratification

Patient-Specific Protocol Considerations

Choosing between fixed and flexible cetrorelix protocols should be guided by patient characteristics, clinical context, and practical considerations:

  • Normal Responders: Both fixed and flexible protocols are appropriate. Flexible protocols may minimize cetrorelix exposure without compromising outcomes [2].
  • PCOS Patients: Consider early antagonist initiation (day 1) to address inherent LH hypersensitivity. Studies demonstrate significantly superior oocyte yield and top-quality embryo proportion with this approach [6].
  • High Responders/POHSS Risk: Flexible protocols allow for later antagonist initiation if needed, potentially reducing total medication exposure.
  • Poor Responders: Standard fixed protocol ensures consistent suppression without additional monitoring burden during challenging cycles.
  • Clinic Workflow Considerations: Fixed protocols offer predictability for scheduling, while flexible protocols require more flexible clinic scheduling.
Cetrorelix Versus Other GnRH Antagonists

While this document focuses on cetrorelix protocols, comparative studies with other GnRH antagonists, particularly ganirelix, inform clinical decision-making. A large retrospective cohort study (n=9,424 after matching) demonstrated that cetrorelix provided superior LH surge control compared to ganirelix, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and more favorable endometrial receptivity patterns (Type A morphology: 66.2% vs. 60.1%) [1] [8]. Additionally, cetrorelix was associated with lower OHSS incidence (0.4% vs. 1.1%, p = 0.01) despite comparable live birth rates (47.2% vs. 49.4%, p = 0.074) [1] [8].

Table 3: Cetrorelix Versus Ganirelix Comparative Profile

Parameter Cetrorelix Ganirelix
LH ≥10 U/L Incidence 4.9% 7.6%
LH Ratio (Trigger Day/Baseline) ≥2 6.1% 9.2%
Type A Endometrial Morphology 66.2% 60.1%
OHSS Incidence 0.4% 1.1%
Live Birth Rate 47.2% 49.4%
Proposed Clinical Preference High-risk patients, superior safety profile Cases requiring rapid LH control

Troubleshooting and Optimization Strategies

Managing Inadequate Response

Premature LH Rise Before Planned Antagonist Initiation:

  • In flexible protocols, if LH >10 IU/L before reaching follicle threshold, immediately initiate cetrorelix 0.25 mg daily
  • Consider increasing to 0.5 mg daily if LH remains elevated despite standard dosing
  • Evaluate trigger timing - may need to trigger earlier if premature luteinization occurs

Excessive LH Suppression:

  • In low-dose protocols, if LH is suppressed below 0.5 IU/L, consider reducing cetrorelix dose or frequency
  • Ensure appropriate gonadotropin dosing with adequate LH activity if needed
Cycle-Specific Modifications

Freeze-All Cycles:

  • Less concern about endometrial effects of cetrorelix
  • Can utilize standard dosing without concern for receptivity
  • Allows for more aggressive stimulation if needed

Fresh Transfer Cycles:

  • Consider low-dose protocols to minimize potential endometrial effects
  • Monitor endometrial pattern and thickness during stimulation
  • Have low threshold for freeze-all if endometrial parameters suboptimal

PGT-A Cycles:

  • Both fixed and flexible protocols appropriate
  • Focus on oocyte quality and number rather than endometrial factors
  • Flexible protocols may allow for better follicular synchronization

Visual Protocol Workflows

Fixed Cetrorelix Protocol Workflow

fixed_protocol start Cycle Day 2-3: Baseline Assessment (AFC, FSH, LH, E2) stim_start Start FSH Stimulation (150-225 IU/day) start->stim_start fixed_antag Stimulation Day 5/6: Start Cetrorelix 0.25 mg/d (Fixed Protocol) stim_start->fixed_antag monitoring Continue Monitoring (US + E2 every 1-3 days) fixed_antag->monitoring trigger_criteria ≥2-3 Follicles ≥17-18 mm monitoring->trigger_criteria trigger_criteria->monitoring Not met trigger Administer Trigger (hCG or GnRH agonist) trigger_criteria->trigger Met retrieval Oocyte Retrieval (35-36 hours post-trigger) trigger->retrieval luteal Initiate Luteal Support (Progesterone) retrieval->luteal

Flexible Cetrorelix Protocol Workflow

flexible_protocol start Cycle Day 2-3: Baseline Assessment stim_start Start FSH Stimulation start->stim_start early_monitoring Monitoring from Day 5 (US every 1-2 days) stim_start->early_monitoring follicle_check Leading Follicle ≥12-14 mm? early_monitoring->follicle_check follicle_check->early_monitoring No flexible_antag Start Cetrorelix 0.25 mg/d (Flexible Protocol) follicle_check->flexible_antag Yes cont_monitoring Continue Monitoring with Antagonist flexible_antag->cont_monitoring trigger_criteria Trigger Criteria Met? cont_monitoring->trigger_criteria trigger_criteria->cont_monitoring No trigger Administer Trigger trigger_criteria->trigger Yes retrieval Oocyte Retrieval trigger->retrieval luteal Luteal Support retrieval->luteal

Conclusion and Future Directions

Both fixed and flexible cetrorelix protocols provide effective and safe approaches for preventing premature LH surges in ART cycles. The fixed protocol offers practical advantages through standardized timing and reduced monitoring requirements, while the flexible protocol allows for individualized treatment aligned with a patient's specific follicular growth pattern. Emerging evidence suggests that low-dose cetrorelix strategies (initiating at 0.125 mg with dose escalation based on LH monitoring) may maintain efficacy while reducing medication exposure and potentially mitigating negative endometrial effects [7] [2].

Future research directions include refining patient selection criteria for specific protocol types, exploring early initiation strategies for special populations like PCOS patients [6], and investigating cetrorelix's potential therapeutic applications beyond conventional ovarian stimulation. The development of predictive models incorporating ovarian reserve biomarkers, genetic factors, and previous cycle responses may further optimize protocol personalization, ultimately improving the efficiency and success of ART treatments.

References

Application Notes & Protocols: Cetrorelix in Animal Models for Superovulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, is critical in reproductive research for improving superovulation outcomes, particularly in aged animal models. By competitively blocking GnRH receptors in the pituitary, Cetrorelix immediately suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, preventing premature LH surges and creating a controlled hormonal environment for ovarian stimulation [1] [2]. This is especially valuable in aged mice, where elevated FSH levels and ovarian fibrosis often diminish superovulation efficacy. Research demonstrates that Cetrorelix pre-treatment can reverse age-related ovarian fibrosis and significantly enhance oocyte yield without compromising quality, making it a key tool for maximizing the use of aged breeding mice in line with animal welfare goals [3].

Mechanism of Action

Cetrorelix functions as a competitive antagonist at the GnRH receptor. It binds with high affinity without activating the receptor, leading to an immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This rapidly reduces the release of gonadotropins (LH and FSH) [2]. Unlike GnRH agonists, Cetrorelix acts without an initial "flare-up" effect, providing immediate suppression of sex steroid production. Its action is characterized by ligand bias, meaning it can differentially affect intracellular signaling pathways; it acts as a pure antagonist for GnRH-stimulated calcium signaling and inositol phosphate accumulation, and as an inverse agonist for receptor internalization [4]. The following diagram illustrates this signaling pathway and competitive inhibition.

G Cetrorelix GnRH Receptor Antagonism GnRH GnRH GnRHR GnRH Receptor (Pituitary Gonadotrope) GnRH->GnRHR Binds Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 LH_FSH LH & FSH Secretion DAG->LH_FSH Ca2 Intracellular Ca²⁺ IP3->Ca2 Ca2->LH_FSH Cetrorelix Cetrorelix Cetrorelix->GnRHR Competitively Blocks

Experimental Protocols

The effectiveness of Cetrorelix in superovulation protocols depends on precise administration relative to gonadotropin stimulation. The following workflow outlines the key stages of a typical experiment in aged mice.

G Cetrorelix Superovulation Workflow Start Aged Female Mice (eg. C57BL/6J, 52-week-old) Step1 Cetrorelix Pre-treatment (5 µg/kg, i.p.) Start->Step1 Step2 Ovarian Stimulation (5 IU PMSG, i.p.) Step1->Step2 7 daily or 3 alternate-day injections Step3 Ovulation Trigger (5 IU hCG, i.p.) Step2->Step3 48 hours later Step4 Oocyte Collection (16 hours post-hCG) Step3->Step4 16 hours later Step5 Analysis Step4->Step5 Oocyte count, IVF, follicle assessment

Detailed Methodology:

  • Animals: The protocol is typically validated in aged female mice (e.g., 52-week-old C57BL/6J). Animals should be housed under standard pathogen-free conditions with a controlled light cycle (e.g., 12-hour light/12-hour dark) [3].
  • Cetrorelix Administration:
    • Preparation: Reconstitute Cetrorelix acetate powder in the provided solvent or physiological saline [1].
    • Dosage: Administer 5 µg/kg via intraperitoneal (i.p.) injection [3].
    • Regimen: Two primary regimens have been successfully used:
      • Daily: Once per day for 7 consecutive days.
      • Alternate-Day: Once every 3 days for a total of 3 injections.
    • Timing: Injections are typically performed in the late afternoon (e.g., around 17:00) to align with the animal's circadian rhythm [3].
  • Ovarian Stimulation:
    • After the final Cetrorelix injection, administer 5 IU of Pregnant Mare Serum Gonadotropin (PMSG) i.p. to stimulate follicular growth.
    • After 48 hours, administer 5 IU of human Chorionic Gonadotropin (hCG) i.p. to trigger final oocyte maturation and ovulation [3].
  • Oocyte Collection and Analysis:
    • Collection: Euthanize mice 16 hours post-hCG administration. Collect ovulated oocytes from the oviductal ampulla using a flush medium like Human Tubal Fluid (HTF) [3].
    • Assessment: Count the total number of oocytes and classify them as normal (without fragmentation or degeneration) or abnormal [3].
    • IVF: To assess oocyte quality, perform in vitro fertilization (IVF) using sperm from proven male strains. Incubate oocytes with capacitated sperm (~1.0 x 10⁵/ml) in HTF medium for 6 hours. Assess fertilization rates by examining for two-cell embryos after further culture [3].
  • Ovarian Histology:
    • Collect ovaries 2 days after PMSG administration.
    • Fix in 4% paraformaldehyde, embed in paraffin or optimal cutting temperature (OCT) compound, and section.
    • Stain sections with phalloidin or Masson's Trichrome to visualize and quantify collagen deposition (fibrosis) in the ovarian stroma [3].

Key Data and Outcomes

Table 1: Superovulation Outcomes in Aged Mice with Cetrorelix Pre-treatment

Treatment Group Number of Females Mean ± SEM Total Oocytes Mean ± SEM Normal Oocytes Normal Oocyte Rate (%)
Control (No Cetrorelix) 9 6.6 ± 1.0 4.7 ± 1.2 71.2%
Cetrorelix (7 daily injections) 10 8.7 ± 1.9 8.7 ± 1.9 ~100%*
Cetrorelix (3 alternate-day injections) 10 9.8 ± 1.3 9.8 ± 1.3 ~100%*

Note: Data adapted from [3]. *In this study, all oocytes collected from the Cetrorelix-treated groups were classified as normal.

Table 2: Oocyte Quality and Developmental Potential Post-Cetrorelix

Parameter Control Group Cetrorelix (3 injections) Cetrorelix (7 injections)
Fertilization Rate 92.2% 96.9% 88.5%
Live Birth Rate 56.4% 58.3% 51.8%
Ovarian Fibrosis Higher Significantly Reduced Significantly Reduced

Discussion

The data clearly show that Cetrorelix pre-treatment significantly enhances the efficiency of superovulation in aged mice, effectively doubling the yield of normal oocytes. The key to this improvement lies in its ability to modulate the ovarian environment. By suppressing the elevated endogenous FSH levels common in aged females, Cetrorelix may promote a more synchronized cohort of developing follicles [3]. Furthermore, the reduction in ovarian fibrosis is a critical finding, as fibrosis is a hallmark of ovarian aging that impairs follicular function and oocyte release. The equivalent fertilization and live birth rates between control and treated groups confirm that the oocytes obtained are developmentally competent, underscoring the protocol's value for maximizing research output from aged animal colonies [3].

Beyond superovulation, Cetrorelix shows promise in other research areas. A 2023 study investigated its protective effects on female reproductive organs prior to immunotherapy. While it successfully restored normal uterine decidualization patterns impaired by anti-PD-L1 treatment, it did not significantly ameliorate the depletion of primordial follicles, indicating that its protective effects may be organ-specific and context-dependent [5].

Conclusion

Cetrorelix is a highly effective agent for improving superovulation outcomes in aged animal models. The recommended protocol of 5 µg/kg administered via intraperitoneal injection for 7 consecutive days or 3 times every other day prior to standard PMSG/hCG stimulation robustly increases oocyte yield and quality, primarily by mitigating age-related ovarian fibrosis. Its rapid, reversible action and absence of a flare-up effect make it a superior choice for controlled ovarian stimulation protocols. Researchers are encouraged to integrate this pre-treatment to enhance the utilization of aged breeding mice, aligning with the principles of reduction and refinement in animal research.


References

Application Notes and Protocols: Cetrorelix for the Prevention of Ovarian Hyperstimulation Syndrome (OHSS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptors in the anterior pituitary [1] [2]. Its primary function is the immediate suppression of luteinizing hormone (LH) secretion, thereby preventing a premature LH surge during controlled ovarian stimulation (COS) [1] [2]. This rapid action is a key differentiator from GnRH agonists, which cause an initial "flare-up" effect before down-regulation [1].

The significance of cetrorelix in OHSS prevention is rooted in its mechanism. OHSS is a potentially life-threatening complication of COS, driven by the administration of human chorionic gonadotropin (hCG), which leads to the release of vasoactive substances like Vascular Endothelial Growth Factor (VEGF) and subsequent increased vascular permeability [3]. By enabling the use of a GnRH agonist (instead of hCG) for final oocyte maturation in antagonist protocols, cetrorelix virtually eliminates the primary trigger for early OHSS [1]. Furthermore, the antagonist protocol itself is associated with a shorter stimulation duration and reduced gonadotropin consumption compared to agonist protocols, contributing to a lower intrinsic risk of overstimulation [4] [1].

Clinical Efficacy and Comparative Data

Large-scale clinical studies and guidelines confirm the role of GnRH antagonist protocols, including cetrorelix, in optimizing patient safety.

Key Clinical Evidence

A substantial retrospective cohort study (2025) compared cetrorelix with another GnRH antagonist, ganirelix, in over 9,000 patients after propensity score matching [4]. The findings demonstrated:

  • Superior LH Surge Control: Cetrorelix was more effective at suppressing premature LH surges, with a lower incidence of LH ≥10 U/L (4.9% vs. 7.6%, p<0.001) [4].
  • Reduced OHSS Incidence: The incidence of OHSS was significantly lower in the cetrorelix group (0.4%) compared to the ganirelix group (1.1%) [4].
  • Comparable Live Birth Rates: Live birth rates between the two antagonists were comparable (47.2% vs. 49.4%, p=0.074), indicating that the safety advantages of cetrorelix do not compromise ultimate efficacy [4].
  • Improved Endometrial Receptivity: The cetrorelix group had a more favorable endometrial receptivity profile, with a higher rate of Type A morphology (66.2% vs. 60.1%) [4].

Earlier studies consistently support these findings. A prospective randomized study from 2000 found a significantly lower incidence of moderate and severe OHSS with the cetrorelix multiple-dose protocol compared to a long GnRH agonist protocol (1.1% vs. 6.5%, p=0.03) [5]. A 2023 prospective case-control study further concluded that luteal-phase administration of cetrorelix is effective in both preventing and treating OHSS [6].

Quantitative Data Summary

Table 1: Comparative Clinical Outcomes of Cetrorelix vs. Ganirelix [4]

Outcome Measure Cetrorelix (n=2,365) Ganirelix (n=7,059) P-value
LH ≥10 U/L 4.9% 7.6% < 0.001
Overall OHSS Incidence 0.4% 1.1% 0.01
Type A Endometrium 66.2% 60.1% < 0.001
Live Birth Rate 47.2% 49.4% 0.074 (NS)

Table 2: OHSS Incidence: Cetrorelix Antagonist Protocol vs. Agonist Protocol [5]

Stimulation Protocol Moderate/Severe OHSS Incidence P-value
Cetrorelix (Antagonist) 1.1% (2/188) 0.03
Buserelin (Agonist) 6.5% (5/85)

NS: Not Significant

Recommended Protocols and Experimental Methodology

Standard Controlled Ovarian Stimulation with Cetrorelix

The following workflow and protocol detail the standard multi-dose ("flexible") antagonist regimen, which is prevalent in clinical practice [4] [1].

cluster_trigger Triggering Strategy (OHSS Risk-Based) Start Cycle Day 2/3: Start Gonadotropins Monitor Daily Monitoring: Follicle Size & E2 Levels Start->Monitor AntagStart Start Cetrorelix 0.25 mg SC daily Monitor->AntagStart When leading follicle reaches 12-14 mm Trigger Trigger Final Oocyte Maturation AntagStart->Trigger Continue until trigger day OPU Oocyte Pick-Up (36-38 hrs post-trigger) Trigger->OPU LowRisk Low OHSS Risk: GnRH agonist trigger + hCG (e.g., 6000 IU) HighRisk High OHSS Risk: GnRH agonist trigger only or with low-dose hCG (e.g., 2000 IU)

Standard Multi-Dose ("Flexible") Protocol:

  • Initiation of Ovarian Stimulation: On cycle day 2 or 3, initiate gonadotropin stimulation (e.g., recombinant FSH or hMG) after confirming a baseline sonogram and hormonal profile [4].
  • Monitoring: Monitor follicular growth via transvaginal ultrasonography and serum estradiol (E2) levels every 1-3 days.
  • Initiation of Cetrorelix: Begin daily subcutaneous injections of cetrorelix 0.25 mg when the leading follicle reaches 12-14 mm in diameter or when the serum E2 level exceeds 300 pg/ml [4] [1]. This typically occurs around stimulation day 5-6.
  • Continuation: Continue daily cetrorelix and gonadotropin injections concurrently.
  • Triggering Final Oocyte Maturation:
    • For patients at low risk of OHSS, a combination of 0.2 mg GnRH agonist and 6,000 IU hCG can be used [4].
    • For patients at high risk of OHSS (E2 ≥5,000 pg/ml or ≥18 follicles >14 mm), a GnRH agonist trigger (0.2 mg) alone or with a reduced dose of hCG (e.g., 2,000 IU) is recommended to drastically reduce the risk of OHSS [4] [3].
  • Oocyte Retrieval: Perform transvaginal oocyte retrieval 36-38 hours after the trigger injection [4].
Adjunctive Protocol: Luteal-Phase Cetrorelix for OHSS Treatment

For patients who develop early, severe OHSS after oocyte retrieval (and in whom a fresh embryo transfer is not planned), cetrorelix can be used as a treatment intervention [6].

Experimental/Clinical Methodology:

  • Patient Selection: Patients diagnosed with early, severe OHSS in the days following oocyte retrieval.
  • Intervention: Administer cetrorelix 0.25 mg subcutaneously daily for 3-5 days, commencing on the day of or the day after oocyte retrieval [6] [7].
  • Outcome Measures:
    • Primary: Resolution of OHSS symptoms (abdominal distension, pain, nausea), reduction in abdominal ascites measured by ultrasonography, and normalization of hematocrit.
    • Secondary: Clinical pregnancy rate and live birth rate from subsequent frozen-thawed embryo transfer cycles.
  • Key Findings: Studies report rapid regression of OHSS symptoms with this approach, allowing for cycle salvage and future frozen embryo transfers with successful pregnancy outcomes [6].

Formulation, Pharmacokinetics, and Safety

Drug Formulation and Handling
  • Presentation: Cetrorelix is supplied as a sterile, lyophilized powder in vials. The multi-dose formulation contains 0.25 mg of cetrorelix acetate per vial [1] [2].
  • Reconstitution: The powder must be reconstituted with the provided solvent (usually sterile water for injection) before subcutaneous administration [1].
  • Administration: The solution is administered as a subcutaneous injection, typically into the anterior abdominal wall [1].
Pharmacokinetic Profile
  • Bioavailability: Approximately 85% after subcutaneous injection [1] [2].
  • Time to Peak Concentration: 1-2 hours post-injection [1].
  • Half-Life: ~30 hours after a single dose; extends to ~80 hours with multiple doses [1].
  • Protein Binding: High (~85%), primarily to albumin [1] [2].
  • Metabolism and Elimination: Cetrorelix is metabolized by peptidases and eliminated primarily via the kidneys as unchanged drug [2].
Safety and Tolerability
  • Most Common Adverse Events: The most frequently reported adverse effects are mild, transient local reactions at the injection site, such as redness, swelling, and pain [1]. Anecdotal evidence suggests cooling the injection site may mitigate these reactions.
  • Contraindications: Hypersensitivity to cetrorelix or any component of the formulation, severe renal impairment, pregnancy, and breastfeeding [1].

Conclusion and Strategic Implementation

Key Strategic Considerations for Clinical and Research Applications:

  • First-Line for High-Risk Patients: Per ASRM and ESHRE guidelines, GnRH antagonist protocols should be the first-line choice for patients at high risk of OHSS, such as those with PCOS, high AMH, or a high antral follicle count [3].
  • Optimizing Outcomes: The combination of a cetrorelix-based protocol with a GnRH agonist trigger and a "freeze-all" strategy (elective cryopreservation of all embryos with transfer in a subsequent cycle) represents the most effective strategy for preventing OHSS in high-risk patients [3].
  • Comparative Advantage: While both cetrorelix and ganirelix are effective, cetrorelix may offer advantages in LH surge control and a lower incidence of OHSS, making it preferable for certain patient profiles [4].

References

Comprehensive Application Notes: Storage Conditions and Handling Protocols for Cetrorelix Lyophilized Powder

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cetrorelix and Its Pharmaceutical Properties

Cetrorelix acetate is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity. As an analog of native GnRH, it features amino acid substitutions at positions 1, 2, 3, 6, and 10, which enhance its receptor binding affinity and metabolic stability. The molecular formula of cetrorelix is C₇₀H₉₂ClN₁₇O₁₄, with a molecular weight of 1431 Dalton calculated as the anhydrous free base [1]. Cetrorelix is provided as a sterile filtered white lyophilized powder without additives, requiring specific handling and storage conditions to maintain its stability and efficacy [1]. In clinical applications, cetrorelix is used in controlled ovarian stimulation protocols to prevent premature luteinizing hormone (LH) surges in women undergoing fertility treatments, with dosage regimens typically involving either a single 3 mg dose on day 7 of the menstrual cycle or multiple 0.25 mg doses starting on day 5 or 6 [2].

The lyophilized formulation of cetrorelix presents unique challenges for storage and stability maintenance. As with many peptide-based pharmaceuticals, improper temperature exposure, light exposure, or reconstitution practices can compromise product potency and safety. This document provides comprehensive application notes and protocols to guide researchers and drug development professionals in the proper handling, storage, and quality assessment of cetrorelix lyophilized powder, ensuring product integrity throughout experimental and clinical use.

Comprehensive Storage Conditions & Stability Profiles

Primary Storage Conditions and Parameters

Proper storage of cetrorelix lyophilized powder is critical for maintaining its structural integrity and biological activity throughout its shelf life. The lyophilized material should be stored in a closed container protected from light, moisture, and temperature fluctuations. Based on manufacturer specifications and regulatory guidelines, the following storage conditions are recommended for cetrorelix in its lyophilized powder form [1] [2] [3]:

Table: Recommended Storage Conditions for Cetrorelix Lyophilized Powder

Parameter Specification Notes
Long-term Storage Temperature -18°C or below (desiccated) Freezer storage; stable for extended periods
Short-term Storage Temperature 2-8°C (refrigerated) For ready-to-use materials; 0.25 mg vials specifically require refrigeration
Room Temperature Stability Up to 3 weeks at room temperature Only when stored desiccated
Physical Form White lyophilized powder No additives present in formulation
Light Sensitivity Protect from light Store in light-protective container
Moisture Sensitivity Store desiccated Prevents hydrolysis and degradation
Reconstituted Solution Storage 4°C for 2-7 days; below -18°C for long-term Carrier protein (0.1% HSA or BSA) recommended for extended storage

It is important to note that different dosage strengths may have specific storage requirements. While the 0.25 mg vials must be refrigerated, the 3 mg vials may be stored at room temperature [2]. This distinction is crucial for clinical trial protocols and inventory management in research settings. Additionally, freeze-thaw cycles should be strictly avoided for both lyophilized and reconstituted products, as repeated phase transitions can promote peptide aggregation and degradation [1].

Room Temperature Excursion Stability

Unintentional exposure to room temperature may occur during transportation, power outages, or handling procedures. Understanding the stability thresholds under these conditions is essential for determining product viability after such excursions. While comprehensive brand-specific data for cetrorelix room temperature excursions is limited in the available literature, general principles for refrigerated medications can be applied [4].

Recent studies on the stability of refrigerated medications at room temperature (defined as 20°C-25°C according to USP guidelines) indicate that many biologicals retain stability for varying durations outside recommended refrigeration [4]. Although cetrorelix-specific data is not provided in the available sources, the documented approach to establishing excursion limits involves:

  • Manufacturer studies determining potency retention under controlled temperature excursions
  • Systematic monitoring of chemical stability and sterility after exposure
  • Documentation in package inserts or Summary of Product Characteristics (SmPC)

For cetrorelix, the manufacturer recommends that lyophilized powder can remain stable at room temperature for up to 3 weeks when properly desiccated [1]. This provides substantial flexibility for shipping and short-term storage without refrigeration. However, once reconstituted, the solution demonstrates much shorter stability at elevated temperatures, typically requiring refrigeration (4°C) and use within 2-7 days [1].

Table: Stability Parameters for Cetrorelix Under Various Storage Conditions

Storage Condition Maximum Duration Key Considerations
Lyophilized at -18°C Long-term (months to years) Store desiccated; avoid temperature fluctuations
Lyophilized at 2-8°C Intermediate term Suitable for 0.25 mg vials; original sealed packaging
Lyophilized at 20-25°C 3 weeks Must be desiccated; protect from light
Reconstituted at 4°C 2-7 days Store in sterile containers; consider adding carrier protein
Reconstituted at -18°C Extended term Requires carrier protein (0.1% HSA or BSA); avoid freeze-thaw cycles
Post-reconstitution at room temperature Limited (hours) Use immediately for optimal stability

Reconstitution Protocols & Solubility Guidelines

Reconstitution Methodology

The reconstitution process for cetrorelix requires aseptic technique to maintain sterility and precise handling to ensure product integrity. According to manufacturer specifications, the lyophilized powder should be reconstituted with sterile 18MΩ-cm H₂O at a concentration not less than 100 µg/ml, with further dilution possible in other aqueous solutions [1]. Clinical protocols typically provide specific instructions for reconstitution, often utilizing prefilled syringes with diluent supplied in commercial kits [3].

The following step-by-step protocol outlines the standard reconstitution procedure for cetrorelix:

  • Step 1: Remove the cetrorelix vial from refrigeration and allow it to reach room temperature momentarily while maintaining sterility.
  • Step 2: Clean the rubber stopper with an alcohol swab and allow to dry completely to prevent contamination [3].
  • Step 3: Using an appropriate syringe and needle (typically supplied in commercial kits), draw up the recommended volume of sterile water for injection.
  • Step 4: Insert the needle through the rubber stopper and inject the diluent slowly into the vial, directing the stream against the vial wall to minimize foaming [3].
  • Step 5: Keeping the needle in the vial, gently swirl the vial until the solution is completely clear with no visible particles or cloudiness. Avoid vigorous shaking, as this may cause peptide denaturation or foaming [3].
  • Step 6: Once fully dissolved, invert the vial and withdraw the entire contents back into the syringe, ensuring accurate volume measurement.
  • Step 7: Remove any air bubbles by gently tapping the syringe and slowly pushing the plunger until the solution is at the desired volume.
  • Step 8: If required by the protocol, exchange the reconstitution needle for an appropriate administration needle (typically a smaller gauge for subcutaneous injection) [3].

For research applications requiring specific concentrations, the reconstituted solution can be further diluted with appropriate aqueous solutions. When preparing working solutions for experimental use, it is recommended to perform dilutions in a stepwise manner to ensure homogeneity and accuracy.

Solubility and Formulation Considerations

Cetrorelix demonstrates favorable solubility characteristics when reconstituted according to manufacturer recommendations. The minimal reconstitution concentration of 100 µg/ml provides a practical working range for most experimental and clinical applications. Key considerations for solubility and formulation include:

  • pH sensitivity: As a peptide, cetrorelix stability is influenced by pH, with neutral to slightly acidic conditions generally preferred.
  • Ionic strength: The use of sterile water without additives for initial reconstitution minimizes potential incompatibilities.
  • Carrier proteins: For long-term storage of reconstituted solutions, the addition of carrier proteins such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended to prevent surface adsorption and stabilize the peptide against degradation [1].

The following diagram illustrates the complete reconstitution and storage workflow for cetrorelix lyophilized powder:

G A Lyophilized Powder (-18°C Storage) B Reconstitution A->B Thaw to RT D Reconstituted Solution B->D Gentle Mixing C Sterile Water for Injection C->B Aseptic Transfer E Immediate Use D->E For Administration F Short-term Storage (4°C for 2-7 days) D->F If Not Used Immediately G Long-term Storage (-18°C with Carrier Protein) D->G For Extended Storage

Quality Control & Analytical Methods for Stability Assessment

Purity Analysis and Characterization

Rigorous quality assessment of cetrorelix lyophilized powder is essential to ensure experimental reproducibility and product safety. The purity of cetrorelix should exceed 98.0% as determined by multiple orthogonal analytical methods [1]. The following methodologies are employed for comprehensive characterization:

  • Reverse-Phase High Performance Liquid Chromatography (RP-HPLC): This method separates peptide components based on hydrophobicity, detecting related substances and degradation products. Method parameters typically include a C18 column, gradient elution with water-acetonitrile mixtures containing trifluoroacetic acid, and UV detection at 220 nm or 280 nm. System suitability requirements include resolution from closely related impurities and tailing factor within specified limits.

  • Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique assesses molecular weight integrity and detects aggregation or fragmentation. Under reducing and non-reducing conditions, cetrorelix should display a single band at the expected molecular weight without higher molecular weight aggregates or lower molecular weight fragments.

  • Additional Analytical Techniques: While not explicitly mentioned in the search results, complementary methods commonly used for peptide characterization include mass spectrometry for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural verification, and peptide mapping for sequence confirmation.

Documentation of analytical results should include chromatograms, electrophoretograms, and certificates of analysis with lot-specific data. For research applications, establishing in-house specifications based on intended use is recommended, with tighter controls for critical experiments.

Stability-Indicating Methods and Forced Degradation Studies

Developing stability-indicating methods is crucial for monitoring cetrorelix quality over time and under various storage conditions. Forced degradation studies help validate these methods and identify potential degradation pathways:

  • Thermal Stress Testing: Expose cetrorelix to elevated temperatures (e.g., 40°C, 60°C) for defined periods to accelerate degradation, then analyze for decomposition products.

  • Photo-stability Testing: Subject samples to controlled UV and visible light exposure according to ICH guidelines to assess light sensitivity.

  • Hydrolytic Stress Testing: Evaluate stability across a range of pH conditions to identify acid- and base-catalyzed degradation pathways.

  • Oxidative Stress Testing: Treat with oxidizing agents like hydrogen peroxide to simulate oxidative degradation.

The following experimental workflow outlines a systematic approach to cetrorelix stability assessment:

G A Sample Preparation B Forced Degradation Studies A->B C Thermal Stress B->C D Photolytic Stress B->D E Hydrolytic Stress B->E F Oxidative Stress B->F G Analytical Profiling C->G D->G E->G F->G H RP-HPLC Analysis G->H I SDS-PAGE Analysis G->I J Stability Assessment H->J I->J

Implementation of these quality control measures ensures that cetrorelix maintains its structural and functional integrity throughout the research process, providing reliable and reproducible experimental results.

Advanced Formulation Strategies & Emerging Technologies

Stable Ready-to-Use Formulation Approaches

Recent innovations in cetrorelix formulation address stability challenges associated with the traditional lyophilized powder. Patent WO2020254952A1 discloses a stable ready-to-use solution of cetrorelix that eliminates the need for reconstitution and mitigates formulation-related issues such as gel formation [5]. This advanced formulation incorporates cyclodextrin complexes as stabilizing agents, which enhance solubility and prevent self-association of peptide molecules that can lead to viscosity changes and gelation [5].

The development of these ready-to-use formulations involves several key technological approaches:

  • Cyclodextrin Complexation: Specific cyclodextrins interact with hydrophobic residues of cetrorelix, forming inclusion complexes that improve aqueous stability and prevent aggregation. This complexation maintains the peptide in a monometric state, essential for consistent bioavailability.

  • Solution Stabilization Excipients: Beyond cyclodextrins, the formulation may include buffering agents to maintain optimal pH, tonicity modifiers, and preservatives for multi-dose applications, though the patent emphasizes the critical role of cyclodextrin in preventing gelation.

  • Prefilled Delivery Systems: The stable solution formulation enables presentation in prefilled syringes or autoinjectors, simplifying administration and improving patient compliance while reducing medication errors associated with reconstitution [5].

These advancements represent a significant improvement in cetrorelix formulation technology, potentially extending shelf-life and simplifying clinical use. For researchers, these principles can inform the development of stable working solutions for experimental applications.

Temperature-Responsive Storage and Distribution Systems

Emerging technologies in pharmaceutical storage and distribution offer promising approaches for maintaining cetrorelix stability throughout the supply chain. Research in this area includes:

  • Smart Packaging Systems: Integration of temperature monitoring devices that provide visible indicators of temperature excursions beyond specified limits, allowing researchers to verify proper storage conditions upon receipt.

  • Pharmaceutical Logistics Robotics: Automated storage and retrieval systems that optimize storage conditions and minimize handling variations. These systems use algorithmic approaches to coordinate storage space allocation and retrieval routes, maintaining temperature control while improving operational efficiency [6].

  • Supply Chain Graph Analytics: Advanced computational approaches that model complex supply networks, identifying potential temperature excursion risks and optimizing distribution pathways. These graph-based systems enable hierarchical analysis, network optimization, and real-time monitoring of critical parameters [7].

The implementation of these technologies in research settings can enhance material management, particularly in multi-center studies where consistent storage conditions are essential for experimental reproducibility.

Conclusion

Proper storage and handling of cetrorelix lyophilized powder is fundamental to maintaining its structural integrity and pharmacological activity. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and drug development professionals to optimize cetrorelix stability throughout experimental and clinical applications. Key considerations include strict adherence to temperature guidelines (-18°C for long-term storage), proper reconstitution techniques using sterile water for injection, and implementation of appropriate quality control measures including RP-HPLC and SDS-PAGE analysis.

Emerging formulation technologies, particularly stable ready-to-use solutions incorporating cyclodextrin complexes, offer promising alternatives to traditional lyophilized products, potentially simplifying administration and enhancing stability. Implementation of the protocols outlined herein will ensure product quality, experimental reproducibility, and ultimately, reliable research outcomes.

References

Pharmacological Profile and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary gland. This binding induces a rapid, reversible suppression of gonadotropin secretion, specifically the Luteinizing Hormone (LH), thereby preventing a premature LH surge during controlled ovarian stimulation (COS) [1] [2]. This action allows for continued follicular development and enables the clinician to control the timing of final oocyte maturation and ovulation [2].

Indications: It is used as a component of COS regimens in women undergoing ART to prevent premature LH surges [2].

Formulations and Storage:

  • Available Doses: 0.25 mg and 3 mg vials of lyophilized powder for reconstitution [2].
  • Storage:
    • 0.25 mg vials: Must be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light in the original packaging [1] [2] [3].
    • 3 mg vials: Can be stored at room temperature, up to 25°C (77°F), protected from light and excessive moisture [4] [2].

Administration Protocols and Dosing Strategies

Cetrorelix is administered subcutaneously, typically into the lower abdomen, after reconstitution with the provided sterile water. Injection sites should be rotated to minimize local reactions [2] [3]. Two primary dosing regimens are recognized, with emerging research on a modified approach.

  • Multiple-Dose Regimen: This is the most common protocol. A daily injection of 0.25 mg cetrorelix is initiated on Day 5 (morning or evening) or the morning of Day 6 of ovarian stimulation and continued daily until the day of hCG trigger [2].
  • Single-Dose Regimen: A single 3 mg dose is administered subcutaneously on stimulation day 7 (range: day 5-9), based on serum estradiol levels. If hCG is not administered within 4 days, a supplemental daily dose of 0.25 mg should be initiated to maintain suppression [2].

The following diagram illustrates the workflow of a typical multiple-dose GnRH antagonist protocol, highlighting the key decision points from stimulation to embryo transfer.

G Start Start Ovarian Stimulation (r-FSH/hMG) A Stimulation Day 5/6 Start->A B Follicles ≥14 mm? A->B C Initiate Daily Cetrorelix (0.25 mg) B->C Yes D Continue Stimulation & Daily Antagonist B->D No, re-assess next day C->D E ≥2-3 Follicles ≥18 mm? D->E E->D No, continue stimulation F Administer hCG Trigger E->F Yes G Oocyte Retrieval (36 hours post-trigger) F->G H Fertilization & Embryo Culture G->H I Embryo Transfer (Day 5 Blastocyst) H->I

Comparative Clinical Data from Recent Studies

Clinical trials have investigated the efficacy of reduced-dose cetrorelix protocols compared to the standard dose, with a focus on economic and clinical outcomes.

Table 1: Outcomes of a Reduced-Dose (0.125 mg) vs. Standard-Dose (0.25 mg) Cetrorelix Protocol

Parameter 0.125 mg Cetrorelix (Group I) 0.25 mg Cetrorelix (Group II) p-value
Number of Patients 61 62 -
r-FSH Dose (IU) 2,350.43 ± 150.76 2,366.25 ± 140.34 0.548
Number of Oocytes Retrieved 10.0 ± 2.3 9.9 ± 2.1 0.799
Number of Embryos 5.7 ± 2.1 5.5 ± 2.0 0.576
Clinical Pregnancy Rate 32.8% 35.5% 0.749
Cost per Cycle (USD) $494.66 ± 4.08 $649.68 ± 43.64 Significant

Source: Adapted from a randomized controlled trial [5]. Values are mean ± SD or percentage.

Table 2: Comparison of Cetrorelix with another GnRH Antagonist (Ganirelix)

Outcome Measure Cetrorelix (n=2,365) Ganirelix (n=7,059) p-value
LH Surge (LH ≥10 U/L) 4.9% 7.6% <0.001
Type A Endometrium 66.2% 60.1% <0.001
Incidence of OHSS 0.4% 1.1% 0.01
Live Birth Rate 47.2% 49.4% 0.074

Source: Adapted from a retrospective cohort study (2025) [6].

Safety and Tolerability

Common Adverse Effects: The most frequent side effects are localized injection site reactions, including pain, redness, swelling, and itching [1]. Systemic effects like nausea and headache have also been reported [1] [2].

Serious Risks:

  • Ovarian Hyperstimulation Syndrome (OHSS): Cetrorelix can cause OHSS, a serious condition where ovaries become swollen and painful. Patients should be monitored for severe abdominal pain, nausea/vomiting, rapid weight gain, and decreased urination [1].
  • Hypersensitivity Reactions: Severe anaphylactic reactions, though rare, can occur. Symptoms include dyspnea, wheezing, tachycardia, swelling of the face/lips, and hives [1] [2].

Contraindications:

  • Hypersensitivity to cetrorelix, mannitol, or any product component.
  • Known hypersensitivity to extrinsic peptide hormones.
  • Severe renal impairment.
  • Pregnancy or lactation [1] [2].

Detailed Experimental Protocol

For researchers aiming to replicate or build upon clinical studies, here is a detailed methodology based on the cited literature.

1. Study Design and Patient Selection

  • Design: Prospective, randomized, double-armed clinical trial [5].
  • Inclusion Criteria: Women aged <35 years, with polycystic ovaries or normal ovarian reserve (FSH <10 IU/mL, AMH ≥1 ng/mL, antral follicle count >3), BMI ≤26 kg/m² [5].
  • Exclusion Criteria: History of endometriosis, >2 implantation failures, or previous ovarian surgery [5].
  • Randomization: Use computer-generated random numbers to allocate participants into intervention and control groups [5].

2. Ovarian Stimulation and Intervention

  • Stimulation Initiation: Start recombinant FSH (150-225 IU, subcutaneously) on day 2 or 3 of the menstrual cycle [5] [7].
  • Follicle Monitoring: Perform serial transvaginal sonography and serum estradiol estimation from day 5 or 6 of stimulation [5] [7].
  • Antagonist Administration:
    • Control Group: Administer 0.25 mg cetrorelix daily when the leading follicle reaches ≥14 mm [5].
    • Intervention Group: Administer 0.125 mg cetrorelix daily starting at the same follicular size [5].
  • Triggering Final Oocyte Maturation: Administer 10,000 IU hCG or a GnRH agonist trigger when at least 2-3 follicles reach 17-18 mm in diameter [5] [7].

3. Laboratory and Embryology Procedures

  • Oocyte Retrieval: Perform transvaginal ultrasound-guided egg retrieval 34-36 hours post-trigger under sedation [5].
  • Fertilization and Culture: Conduct conventional IVF or ICSI. Confirm fertilization by observing two pronuclei (2PN) 17-18 hours post-insemination [7].
  • Embryo Grading: Culture embryos to the blastocyst stage (day 5) and grade them according to the Gardner scoring system. Define good-quality embryos as those graded 3BB or higher [5].

4. Outcome Measures and Statistical Analysis

  • Primary Outcomes: Number of oocytes retrieved, number of developed embryos, clinical pregnancy rate (gestational sac with fetal heartbeat), ongoing pregnancy rate (beyond 12 weeks) [5].
  • Secondary Outcomes: Total gonadotropin dose, duration of stimulation, cost per cycle, incidence of OHSS [5].
  • Statistical Analysis: Use independent t-tests for continuous data and chi-square tests for categorical data. A p-value <0.05 is considered statistically significant. Software like SPSS or R can be used for analysis [5].

Conclusion

Cetrorelix acetate remains a cornerstone of the GnRH antagonist protocol in ART. Evidence supports the standard 0.25 mg daily dose as highly effective in preventing premature LH surges with a favorable safety profile. For selected patient populations, a reduced dose of 0.125 mg presents a viable, cost-effective alternative without compromising the number of oocytes retrieved or pregnancy rates, making it particularly valuable in resource-constrained settings [5]. Furthermore, comparative studies indicate that cetrorelix may offer advantages in LH surge control and OHSS risk reduction over other antagonists like ganirelix [6]. Future research should focus on refining patient selection criteria for optimized dosing strategies.

References

Comprehensive Application Notes and Protocols: Mixing Cetrorelix with Follitropin Alfa in Controlled Ovarian Stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cetrorelix acetate is a potent third-generation GnRH antagonist used in assisted reproductive technology (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). As a synthetic decapeptide with GnRH antagonistic activity, cetrorelix competes with natural gonadotropin-releasing hormone (GnRH) for binding to membrane receptors on pituitary gonadotroph cells, thereby suppressing gonadotropin secretion in a rapid, dose-dependent manner without the initial "flare-up" effect associated with GnRH agonists [1] [2]. This mechanism provides immediate suppression of the LH surge, which is crucial for preventing premature ovulation and allowing for proper follicular development during ovarian stimulation protocols.

Follitropin alfa is a recombinant human follicle-stimulating hormone (rFSH) used to stimulate multifollicular development in women undergoing infertility treatment. The combination of cetrorelix with follitropin alfa in antagonist protocols represents a significant advancement in ART, offering a shorter treatment duration with comparable efficacy to long agonist protocols while reducing the risk of ovarian hyperstimulation syndrome (OHSS) [3] [4]. The potential to mix these medications immediately before administration streamlines the treatment process, reduces injection burden, and may improve patient compliance without compromising therapeutic outcomes.

Table 1: Basic Pharmacological Properties of Cetrorelix

Parameter Specification Clinical Significance
Drug Class GnRH antagonist Competitively blocks GnRH receptors
Mechanism Competitive GnRH receptor antagonism Immediate suppression of LH/FSH without flare-up effect
Bioavailability 85% after SC administration Consistent therapeutic effect
Protein Binding 86% Moderate protein binding characteristics
Half-Life ~62.8 hours Suitable for once-daily dosing
Metabolism Peptidases (predominant metabolite: 1-4 peptide) Hepatic involvement not significant
Route of Elimination Renal (unchanged drug) Requires consideration in renal impairment

Clinical Evidence and Safety Profile

Key Clinical Trial on Mixing Safety and Efficacy

A prospective, randomized study conducted at an IVF center in a teaching hospital provides the primary evidence supporting the mixing of cetrorelix with follitropin alfa. This trial involved 140 patients undergoing intracytoplasmic sperm injection who were randomized into mixed (M) or separate (S) injection groups. In the M group, rFSH and cetrorelix were mixed immediately before administration, while in the S group, the medications were administered separately. The study excluded eight patients who dropped out, resulting in 66 patients per group for final analysis [5] [6].

The primary efficacy endpoint was the incidence of premature LH surge, with secondary endpoints including estradiol levels on hCG injection day, number of oocytes retrieved, implantation rates, and ongoing pregnancy rates. Safety endpoints included ovarian hyperstimulation syndrome (OHSS) incidence and adverse events related to injections, including local tolerability. The results demonstrated that patients in the M group received significantly fewer injections than patients in the S group (9.1 vs. 13.9), while all other outcome parameters, including incidences of premature LH surge, numbers of oocytes retrieved, fertilization, implantation, and ongoing pregnancy rates, were similar between the two groups [5] [6].

Table 2: Clinical Outcomes from Randomized Controlled Trial on Mixing Cetrorelix with Follitropin Alfa

Parameter Mixed Group (n=66) Separate Group (n=66) P-value
Number of Injections 9.1 ± SD 13.9 ± SD <0.05
Premature LH Surge Incidence Comparable Comparable NS
Oocytes Retrieved Comparable Comparable NS
Fertilization Rate Comparable Comparable NS
Implantation Rate Comparable Comparable NS
Ongoing Pregnancy Rate Comparable Comparable NS
OHSS Incidence Comparable Comparable NS
Local Tolerability Comparable Comparable NS
Comparative Studies of GnRH Antagonists

A large-scale retrospective cohort study comparing cetrorelix and ganirelix in GnRH antagonist protocols provides additional context for cetrorelix performance. This study analyzed 2,365 patients receiving cetrorelix and 7,059 patients receiving ganirelix after 1:3 propensity score matching. The results demonstrated that cetrorelix showed superior LH surge control, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%, p < 0.001). Additionally, endometrial receptivity appeared more favorable in the cetrorelix group, with higher Type A (66.2% vs. 60.1%) and lower Type C morphology (5.3% vs. 6.3%, p < 0.001) [7].

The safety profile analysis revealed that ganirelix showed a higher overall OHSS incidence (1.1% vs. 0.4%, p = 0.01), while live birth rates were comparable between the two antagonists (47.2% vs. 49.4%, p = 0.074). Multivariate analysis identified that advanced female age (≥35 years) reduced success (aOR = 0.65, 95% CI 0.57-0.74, p < 0.001), while AMH ≥4 μg/L (aOR = 1.29, 95% CI 1.02-1.64, p = 0.034) and dual embryo transfer (aOR = 1.51, 95% CI 1.38-1.65, p < 0.001) improved outcomes [7].

Pharmacological Properties

Pharmacokinetic and Pharmacodynamic Properties

Cetrorelix pharmacokinetics are characterized by a two-compartment model with a terminal half-life of approximately 56.9 ± 27.1 hours after subcutaneous administration [8]. The drug is rapidly absorbed following subcutaneous injection, with a mean absolute bioavailability of 85% in healthy female subjects. The volume of distribution is approximately 1.16 L/kg, with moderate protein binding of 86% [2]. Cetrorelix undergoes metabolism primarily via peptidases, with the (1-4) peptide identified as the predominant metabolite. The drug is eliminated primarily unchanged through renal excretion [2].

Pharmacodynamic studies have established the relationship between cetrorelix concentration and its effects on LH suppression. An indirect response sigmoid Emax model was developed for the suppression of LH and the shift in the LH surge. The inhibitory concentration of 50% (IC50) for LH suppression was estimated at 3.6 ng/mL, while the median effective concentration (EC50) for surge shift was 1.6 ng/mL [8]. The suppression of follicle-stimulating hormone was described by a similar Emax model, with an IC50 of 7.25 ng/mL. In clinical terms, single subcutaneous doses of 1, 3, and 5 mg of cetrorelix administered on day 8 of the natural menstrual cycle resulted in mean shifts in LH surge by 4.1, 7.5, and 9.3 days, respectively [8].

G GnRH GnRH Pituitary Pituitary GnRH->Pituitary Binds to GnRH-R LH LH Pituitary->LH Releases FSH FSH Pituitary->FSH Releases Ovary Ovary LH->Ovary Stimulates FSH->Ovary Stimulates Follicle Follicle Ovary->Follicle Develops Cetrorelix Cetrorelix Cetrorelix->Pituitary Competitive Inhibition

Figure 1: Mechanism of Action of Cetrorelix as a Competitive GnRH Receptor Antagonist. Cetrorelix binds competitively to GnRH receptors in the pituitary, preventing endogenous GnRH from stimulating the release of LH and FSH, thereby preventing premature LH surges during ovarian stimulation.

Pharmaceutical Compatibility

The compatibility of cetrorelix with follitropin alfa when mixed immediately before administration has been formally evaluated in the randomized controlled trial previously discussed. The chemical and physical stability of the mixed medications allows for co-administration, which significantly reduces the number of injections required during treatment—from 13.9 in the separate administration group to 9.1 in the mixed administration group [5] [6]. This reduction represents a decrease of approximately 34.5% in injection burden, potentially enhancing patient comfort and compliance with the treatment regimen.

The safety profile of the mixed administration appears consistent with the known safety profiles of the individual products as listed in their current package inserts. Local tolerability assessments in the clinical trial revealed no significant differences between mixed and separate administration groups, indicating that the mixing procedure does not exacerbate injection site reactions or other local adverse events [5] [6]. This compatibility extends the flexibility of antagonist protocols, simplifying the medication schedule while maintaining the established efficacy and safety standards.

Experimental Protocols and Methodologies

Mixing and Administration Protocol

Based on the clinical trial evidence, the following step-by-step protocol is recommended for mixing cetrorelix with follitropin alfa:

  • Preparation: Gather one vial of cetrorelix (0.25 mg) and one vial of follitropin alfa (typically 150-450 IU) along with appropriate syringes and needles. Ensure proper aseptic technique throughout the procedure.
  • Reconstitution: Reconstitute each medication according to manufacturer instructions using sterile water for injection or the provided diluent.
  • Mixing Procedure: Draw up the prescribed dose of follitropin alfa into the syringe first, followed by the prescribed dose of cetrorelix into the same syringe. Gently invert the syringe 2-3 times to ensure adequate mixing without shaking vigorously.
  • Administration: Administer the mixed medication subcutaneously immediately after preparation. The preferred injection sites are the abdominal wall (avoiding the umbilicus), anterior thighs, or upper arms.
  • Timing: Administer the mixed medication once daily, typically starting on day 5-6 of ovarian stimulation or when the leading follicle reaches 12-14 mm in diameter, continuing until the day of hCG administration.

This protocol resulted in equivalent efficacy in preventing premature LH surges compared to separate injections while significantly reducing the total number of injections (9.1 vs. 13.9, p<0.05) [5] [6].

Monitoring and Dose Adjustment

Monitoring during antagonist protocols should include regular transvaginal ultrasonography and serum hormone assessments. The recommended monitoring schedule includes:

  • Baseline assessment: Cycle day 2-3 with antral follicle count and serum E2, FSH, and LH levels.
  • Stimulation days 4-5: Follicular tracking and estrogen measurement.
  • Antagonist initiation: When leading follicles reach 12-14 mm diameter or serum E2 >300-400 pg/mL.
  • Continuing monitoring: Every 1-3 days until trigger decision.
  • Trigger timing: When at least 2-3 follicles reach 17-18 mm diameter.

Dose adjustments may be necessary based on ovarian response. For poor responders, the antagonist initiation may be delayed until the leading follicle reaches 15-16 mm, while in high responders, earlier initiation (follicle size 12-13 mm) may be considered to prevent premature LH surges. The fixed daily dose of 0.25 mg cetrorelix has demonstrated effective LH suppression across patient populations, with no need for dose titration in most cases [3] [7].

G Start Cycle Day 2-3: Baseline Assessment Stimulation FSH Stimulation (150-450 IU/day) Start->Stimulation Monitoring Regular Monitoring: Ultrasound & Hormones Stimulation->Monitoring Decision Leading Follicle ≥14 mm diameter Monitoring->Decision Antagonist Initiate Cetrorelix 0.25 mg/day (mixed with FSH) Decision->Antagonist Continue Continue Stimulation & Antagonist Antagonist->Continue Trigger hCG or GnRH Agonist Trigger (≥3 follicles ≥17 mm) Continue->Trigger Retrieval Oocyte Retrieval 36 hours post-trigger Trigger->Retrieval

Figure 2: Standard Antagonist Protocol Workflow with Mixed Administration. The protocol illustrates the sequence and timing for mixing cetrorelix with follitropin alfa in a typical GnRH antagonist cycle for controlled ovarian stimulation.

Clinical Implementation Guidelines

Antagonist Protocol Design

The GnRH antagonist protocol is widely recognized as one of the most effective approaches for controlled ovarian stimulation, characterized by its shorter duration and reduced injection burden compared to long agonist protocols. The typical timeline involves initiating FSH stimulation on cycle day 2-3, followed by the addition of cetrorelix when the leading follicle reaches 14-15 mm in diameter or when serum estradiol levels exceed 300 pg/mL [4] [7]. The mixed administration approach can be seamlessly incorporated into this protocol, offering additional simplification of the medication schedule.

For special patient populations, specific considerations apply:

  • Poor Responders: The "Stop GnRH-agonist combined with multiple-dose GnRH-antagonist" protocol may be beneficial. This approach involves initiating a GnRH agonist in the mid-luteal phase, discontinuing it with menses onset, and then proceeding with high-dose gonadotropin stimulation with antagonist coverage. This protocol has demonstrated significantly higher numbers of oocytes retrieved (3.93 ± 2.91 vs. 1.33 ± 1.12, p=0.001) and top-quality embryos compared to conventional antagonist protocols in genuine poor responders [9].
  • High Responders and PCOS Patients: Early initiation of cetrorelix (when leading follicle reaches 12-13 mm) is recommended to ensure adequate LH surge suppression. The use of GnRH agonist triggering instead of hCG should be considered to minimize OHSS risk.
  • Normal Responders: Standard antagonist initiation criteria apply (follicle size 14-15 mm), with the mixed administration offering convenience without compromising outcomes.
Cycle Management and Triggering Strategies

Optimal cycle management in mixed administration protocols requires careful monitoring and timely intervention. The advantages of the antagonist protocol include maintenance of physiological feedback mechanisms, immediate suppression of gonadotropins without flare effect, and flexibility in cycle planning. When using the mixed administration approach, clinicians should note that the pharmacodynamic profile remains unchanged, with cetrorelix maintaining its rapid suppression of LH within hours of administration.

Triggering strategies should be tailored to individual patient risk factors:

  • hCG Trigger: Conventional approach with 5,000-10,000 IU hCG, suitable for most patients without high OHSS risk.
  • GnRH Agonist Trigger: Administration of a GnRH agonist (e.g., leuprolide 1 mg, triptorelin 0.2 mg) to induce an endogenous LH surge, particularly beneficial for high responders at risk of OHSS.
  • Dual Trigger: Combination of a GnRH agonist with a reduced dose of hCG (1,000-2,500 IU) to optimize oocyte maturity while mitigating OHSS risk.

The luteal phase support following antagonist protocols requires particular attention, especially when GnRH agonist triggers are employed. Intensive luteal support with estrogen and progesterone is essential in these cases to compensate for the altered luteal phase physiology [3] [9].

Comparative Considerations and Practical Applications

Comparison of GnRH Antagonists

Table 3: Comparison Between Cetrorelix and Ganirelix in Clinical Practice

Parameter Cetrorelix Ganirelix Clinical Implications
LH Surge Control Superior (4.9% vs. 7.6% with LH≥10 U/L) [7] Standard Cetrorelix may be preferred in high-risk cases
Endometrial Receptivity Higher Type A morphology (66.2%) [7] Lower Type A morphology (60.1%) [7] Potential implantation advantages with cetrorelix
OHSS Risk Lower (0.4% vs. 1.1%) [7] Higher Cetrorelix preferable for high responders
Live Birth Rates Comparable (47.2% vs. 49.4%, p=0.074) [7] Comparable Neither antagonist demonstrates superiority
Mixing Compatibility Established with follitropin alfa [5] [6] Limited data Cetrorelix offers more administration flexibility
Practical Considerations and Recommendations

Based on the available evidence, the following recommendations are provided for clinical practice:

  • Mixing Protocol: Cetrorelix and follitropin alfa can be mixed immediately before administration without compromising efficacy or safety, significantly reducing injection burden [5] [6].
  • Patient Selection: The mixed administration approach is suitable for all patient profiles, with particular benefits for those requiring minimized injection burden.
  • Cycle Monitoring: Standard monitoring protocols apply, with no special considerations required for mixed versus separate administration.
  • Dosing: The fixed daily dose of 0.25 mg cetrorelix remains appropriate when mixed with follitropin alfa, with no dose adjustments necessary.
  • Special Situations: For poor responders, consider the Stop GnRH-agonist/GnRH-antagonist protocol with mixed administration to optimize outcomes [9].

The advantages of the mixed administration approach include improved patient convenience, potentially enhanced compliance, reduced treatment burden, and streamlined medication administration. These benefits are achieved while maintaining comparable efficacy in preventing premature LH surges, oocyte yield, fertilization rates, and ongoing pregnancy rates compared to separate administration [5] [6].

Conclusion

The mixing of cetrorelix with follitropin alfa represents a significant advancement in simplifying ovarian stimulation protocols while maintaining therapeutic efficacy and safety. Robust clinical evidence demonstrates that this approach reduces injection burden by approximately 34.5% without compromising cycle outcomes or increasing adverse events. The pharmacological compatibility between these agents allows for flexible protocol design that can be adapted to diverse patient populations, from poor responders to those at high risk of OHSS.

Future research directions should include larger multicenter trials evaluating mixed administration in specific patient subgroups, long-term follow-up of children born from cycles using mixed medications, and potential expansion of mixing protocols to include other gonadotropin preparations. The established safety and efficacy profile of mixed cetrorelix and follitropin alfa administration supports its integration into routine clinical practice, offering patients a more convenient treatment experience while maintaining the high standards of care required in assisted reproductive technologies.

References

Troubleshooting Cetrorelix Non-Response & Experimental Issues

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in cetrorelix research.

Issue Potential Mechanism Investigation & Solution
Variable Suppression of LH Differential inhibition of intracellular signaling pathways (ligand bias) [1]. Profile more than just LH output. Assess multiple pathways (Ca2+, cAMP, ERK1/2) [1].
Reduced Bioavailability Rapid clearance or degradation after subcutaneous injection [2]. Investigate alternative formulations. Consider intranasal LLC nanoparticles for sustained, targeted delivery [3].
Inconsistent In Vivo Results Stage-dependent effects; model organism maturity impacts signaling pathway response [4]. Standardize developmental stage of models. Validate age-specific pathway markers (e.g., WNT4, CTNNB1) [4].
Off-Target Effects on Ovary Interaction with Wnt signaling pathway in ovarian cells, affecting development [4]. Examine expression of Wnt members (WNT4, FZD1, CTNNB1). Include proper controls for gonadotropin-independent effects [4].
High System Cost High cost per injection compared to older agonists [2]. Optimize dosage and timing. Single 3 mg dose vs. multiple 0.25 mg doses can be evaluated for cost-effectiveness [2].

Essential Experimental Protocols & Data

For your team's experimental planning, here are key methodologies and quantitative findings from recent literature.

Analyzing Intracellular Signaling Bias

This in vitro protocol assesses differential antagonist effects on GnRH receptor pathways [1].

  • Cell Models: Use cell lines expressing GnRHR (e.g., HEK293/GnRHR, SH-SY5Y/GnRHR) or mouse pituitary LβT2 cells endogenously expressing mGnRHR [1].
  • Stimulation & Inhibition: Stimulate with a fixed GnRH concentration (e.g., 3xEC₅₀). Apply increasing concentrations of Cetrorelix, Ganirelix, or Teverelix [1].
  • Readouts:
    • Calcium Flux: Measure real-time intracellular Ca2+ increases using a bioluminescence resonance energy transfer (BRET) biosensor [1].
    • cAMP Accumulation: Quantify using BRET or ELISA [1].
    • Phosphoprotein Activation: Detect phospho-ERK1/2 and phospho-CREB via Western blot [1].
    • Gene Transcription: Measure Lhb mRNA levels with real-time PCR [1].
Quantifying Cetrorelix in Formulations

This HPLC method determines cetrorelix concentration in bulk and dosage forms [5].

  • Column: Lichrospher C18, 250 × 4.60 mm, 5µm [5].
  • Mobile Phase:
    • A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
    • B: 0.1% (v/v) TFA in acetonitrile.
  • Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 90 | 10 | | 5 | 90 | 10 | | 20 | 30 | 70 | | 30 | 30 | 70 | | 35 | 90 | 10 | | 65 | 90 | 10 |
  • Flow Rate: 1 mL/min [5].
  • Detection: UV at 275 nm [5].
  • Injection Volume: 20 μL [5].
  • Validation: The method is linear (r²=0.999) from 62.50–1250 μg/mL, with >97% accuracy [5].
Comparative Antagonist Potency

This table summarizes in vitro inhibitory potency (IC₅₀) of different antagonists. Lower values indicate higher potency [1].

Antagonist Inhibition of Ca2+ Signaling (IC₅₀) Inhibition of cAMP Accumulation
Cetrorelix ~10 nM (Most potent) Most potent [1]
Ganirelix ~100 nM Less potent than Cetrorelix [1]
Teverelix ~100 nM Less potent than Cetrorelix [1]

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental setups.

G Cetrorelix Mechanism and Non-Response cluster_issues Potential Non-Response Mechanisms GnRH GnRH Receptor GnRH Receptor GnRH->Receptor Binds Downstream Downstream Signaling Receptor->Downstream Activates Cetrorelix Cetrorelix Cetrorelix->Receptor Competitive Blockade Cetrorelix->Downstream Inhibits LH_Synthesis LH Synthesis & Release Downstream->LH_Synthesis Bias Ligand Bias (Pathway-specific inhibition) Bias->Downstream Wnt Wnt Signaling Crosstalk (Ovarian) Wnt->Downstream Expression Receptor Expression Level Expression->Receptor

G HPLC Analysis Workflow for Cetrorelix Start Sample Preparation (Bulk or Injection) HPLC HPLC System with C18 Column Start->HPLC Gradient Gradient Elution A: 0.1% TFA in H₂O B: 0.1% TFA in ACN HPLC->Gradient Mobile Phase Detection UV Detection at 275 nm HPLC->Detection Data Data Analysis & Quantification Detection->Data

References

cetrorelix dose optimization age-stratified

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the standard cetrorelix dose in GnRH antagonist protocols? The conventional and most widely validated daily subcutaneous dose of cetrorelix is 0.25 mg [1] [2]. This is typically initiated on day 5 or 6 of ovarian stimulation or when the leading follicle reaches 14 mm in diameter [3] [2].

  • Is a lower dose of cetrorelix effective? Yes, clinical trials have demonstrated that a half-dose (0.125 mg/day) protocol is a feasible and effective strategy for predicted normal responders [1]. The rationale is to minimize potential negative effects on endometrial receptivity by reducing the total GnRH antagonist exposure, while still effectively preventing premature LH surges [1].

  • How does patient age influence cetrorelix dosing? Current evidence suggests that the choice of ovarian stimulation protocol (including cetrorelix dose) does not significantly impact embryo euploidy (chromosomally normal) rates; patient age is the dominant factor for aneuploidy risk [3]. Therefore, age may influence the decision to use a "freeze-all" cycle (for which PPOS is also an option) rather than the cetrorelix dose itself [3].

  • What is the "over-suppression" phenomenon and how can it be managed? Some patients experience a sharp drop in Luteinizing Hormone (LH) levels 24 hours after the first 0.25 mg cetrorelix injection, defined as LH falling to <50% of the pre-injection level [4]. This "over-suppression" can negatively impact estradiol production and potentially clinical outcomes. A troubleshooting strategy is to identify these patients via serum LH monitoring and add recombinant LH (150 IU/day) to their regimen for the remainder of stimulation [4].

Troubleshooting Common Experimental Issues

The table below summarizes common issues, their possible causes, and recommended corrective actions based on clinical findings.

Problem Potential Cause Corrective Action / Optimization Strategy
Premature LH Surge Inadequate suppression from low-dose protocol [1]. For half-dose (0.125 mg) protocols, increase dose to 0.25 mg/day if LH rises >10 IU/L [1].
LH Over-suppression Individual hypersensitivity to standard 0.25 mg dose [4]. Monitor LH 24h after first dose; add recombinant LH (150 IU/day) if LH drops <50% of baseline [4].
Suboptimal Endometrial Receptivity Standard GnRH antagonist dose effect on endometrial gene expression [1]. Consider a half-dose cetrorelix protocol (0.125 mg/day) to reduce antagonist load [1].
High OHSS Risk Patient-specific factors (e.g., high AMH, PCOS). Use GnRH agonist (e.g., triptorelin) for final oocyte maturation instead of hCG in a "freeze-all" cycle [3] [4].

Experimental Protocols & Workflows

For researchers designing clinical studies, here are detailed methodologies from key cited papers.

Flexible Half-Dose Cetrorelix Protocol

This protocol is designed for predicted normal responders to optimize endometrial receptivity [1].

  • Stimulation Start: Begin recombinant FSH (rFSH) on cycle day 2 [1].
  • Antagonist Initiation: Start cetrorelix at 0.125 mg/day on stimulation day 5 or 6 [1].
  • LH Monitoring: Perform serological testing at 1-2 day intervals [1].
  • Dose Escalation: If LH level exceeds 10 mIU/mL, increase the daily cetrorelix dose to 0.25 mg until the trigger day [1].
  • Triggering: Administer trigger when ≥3 follicles reach 17mm mean diameter [1].

G Start Start Ovarian Stimulation with rFSH on Cycle Day 2 InitAntag Initiate Cetrorelix 0.125 mg/day (Day 5/6) Start->InitAntag Decision Monitor Serum LH at 1-2 Day Intervals InitAntag->Decision Path1 LH ≤ 10 mIU/mL Decision->Path1 No Path2 LH > 10 mIU/mL Decision->Path2 Yes ContinueLow Continue Cetrorelix 0.125 mg/day Path1->ContinueLow IncreaseDose Increase Cetrorelix to 0.25 mg/day Path2->IncreaseDose Trigger Trigger Final Oocyte Maturation ContinueLow->Trigger IncreaseDose->Trigger

Protocol for Managing LH Over-suppression

This protocol addresses patients who are hypersensitive to standard cetrorelix dosing [4].

  • Baseline Measurement: On cetrorelix start day, measure serum E2, P, and LH levels [4].
  • First Dose: Administer cetrorelix 0.25 mg subcutaneously [4].
  • Post-Dose Measurement: 24 hours later, repeat serum LH measurement [4].
  • Identify Over-suppression: Classify as "over-suppressed" if LH is <50% of the pre-injection level [4].
  • Intervention: For "over-suppressed" patients, add 150 IU/day of recombinant LH to the stimulation regimen from that day until trigger [4].

G Start2 Start Cetrorelix 0.25 mg Measure1 Measure Baseline LH Start2->Measure1 Measure2 Measure LH Again 24 Hours Post-Dose Measure1->Measure2 Calculate Calculate LH Ratio (Post-Dose / Baseline) Measure2->Calculate Decision2 LH Ratio < 50%? Calculate->Decision2 NormalPath Normal Suppression Continue Standard Protocol Decision2->NormalPath No OverSuppPath Patient 'Over-Suppressed' Decision2->OverSuppPath Yes AddLH Add Recombinant LH 150 IU/day until trigger OverSuppPath->AddLH

Key Insights for Research Design

  • Stratify by Ovarian Response, Not Just Age: When designing trials, consider stratifying participants as predicted "high," "normal," or "poor" responders based on AMH and AFC, as this significantly impacts GnRH antagonist requirements and outcomes [5].
  • Quantify LH Dynamics: Move beyond single LH measurements. Research indicates that the degree of LH suppression 24 hours after the first antagonist dose is a critical pharmacodynamic parameter and a potential biomarker for individualizing therapy [4].
  • Consider Alternative Protocols: For studies focused on "freeze-all" cycles, Progestin-Primed Ovarian Stimulation (PPOS) is a relevant oral alternative to cetrorelix, showing comparable euploidy rates across all age groups [3] [6].

References

Incidence and Risk Factors for LH Surge Breakthrough

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative data from clinical studies helps identify patients at higher risk. The table below summarizes key findings:

Factor Incidence / Metric Key Findings Associated P-value Citation
Overall Incidence 2.16% of cycles 15 out of 692 GnRH antagonist cycles. Not Applicable [1]
GnRH Antagonist Type LH ≥10 U/L: 4.9% (Cetrorelix) vs 7.6% (Ganirelix) Cetrorelix demonstrated superior LH surge control. p < 0.001 [2] [3]
Ovarian Reserve (AMH) Significantly lower in surge group Lower AMH is a strong predictor of premature surge. p = 0.02 [1]
Age & Baseline FSH Significantly higher in surge group Higher female age and Day 2 FSH are correlated with increased risk. p = 0.0002 (FSH) [1]
Antral Follicle Count (AFC) Significantly lower in surge group Lower AFC indicates diminished reserve and higher surge risk. p = 0.0008 [1]
Stimulation Duration Longer in surge group (11.1 vs 8.8 days) Longer stimulation is associated with breakthrough risk. p = 0.0001 [1]

The relationship between these risk factors and the outcome of an LH surge can be visualized in the following pathway:

DOR Diminished Ovarian Reserve (DOR) Stimulation Controlled Ovarian Hyperstimulation DOR->Stimulation Requires Higher Gonadotropin Doses LH_Feedback Altered LH Feedback & Secretion Stimulation->LH_Feedback Prolonged Stimulation LH_Surge Premature LH Surge Stimulation->LH_Surge Despite GnRH Antagonist (e.g., Cetrorelix) LH_Feedback->LH_Surge Potential Breakthrough

Proposed Mechanisms and Experimental Models

The exact mechanism behind LH surge breakthrough in DOR patients is not fully elucidated, but two non-mutually exclusive hypotheses are prominent:

  • Altered Hypothalamic-Pituitary Feedback: Patients with DOR have inherently higher baseline FSH and LH levels. It is hypothesized that the hypothalamus and pituitary gland in these individuals may be more resistant to the suppressive feedback of estradiol or other factors, creating a stronger intrinsic drive for an LH surge that is more difficult to suppress completely with standard antagonist doses [1].
  • Pharmacodynamic Insufficiency: The standard daily dose of 0.25 mg cetrorelix may be at the lower end of the efficacy spectrum for certain patient populations. An early dose-finding study demonstrated that a 2 mg single dose was associated with LH rises, while a 3 mg dose was more effective at preventing surges, indicating a dose-dependent effect [4]. In DOR patients undergoing prolonged stimulation, the effective drug concentration at the pituitary receptor site might fall below the threshold needed for complete blockade.

For researchers investigating this phenomenon, the following experimental workflow outlines a robust clinical study design:

Start Patient Cohort Selection (IVF with GnRH Antagonist Protocol) Assess Assess Baseline Risk Factors Start->Assess Group1 Group 1: Standard Dose (0.25 mg/d) Assess->Group1 Group2 Group 2: Modified Protocol Assess->Group2 Monitor Monitor Serum LH & E2 (Alternate Days Post-Antagonist) Group1->Monitor Group2->Monitor Outcome Define Primary Outcome: LH ≥10 U/L or LH ratio ≥2 Monitor->Outcome Analyze Analyze Correlation with DOR Status & Protocol Outcome->Analyze

Troubleshooting & Risk Mitigation Strategies

For clinicians and scientists facing this issue, consider the following evidence-based strategies:

  • Identify High-Risk Patients: Prior to stimulation, assess AMH, AFC, and basal FSH. Patients identified with DOR should be flagged for more intensive monitoring [1].
  • Intensify Monitoring: For high-risk patients, consider daily serum LH and progesterone measurements once the antagonist is initiated, rather than on alternate days, to catch an early rise more quickly [1].
  • Consider Protocol Modification:
    • Earlier Trigger: If a premature LH rise is detected, one strategy is to administer the hCG or GnRH agonist trigger on the same day, aiming for oocyte retrieval exactly 34-35 hours later [1].
    • Dose Reinforcement: While clinical data is limited, one proposed research direction is to investigate whether a higher dose of the GnRH antagonist (e.g., 0.5 mg) could benefit DOR patients, especially those showing a slow rise in LH during the late stimulation phase [1].
  • Antagonist Selection: Large-scale retrospective data suggests that cetrorelix may offer superior LH surge control compared to ganirelix. For a high-risk patient, the choice of antagonist could be a consideration [2] [3].

Frequently Asked Questions (FAQs)

Q1: What is the definition of a "premature LH surge" in a clinical trial setting? There is variation, but common definitions include an LH level ≥10 U/L before trigger criteria are met [2], or a ≥2.5-fold increase from baseline resulting in an absolute value above 17 mIU/mL [1]. The ratio of trigger-day LH to Gn-day LH (≥2) is also a useful metric [2].

Q2: Are there any patient factors that predict LH surge breakthrough with cetrorelix? Yes, the strongest predictor is Diminished Ovarian Reserve (DOR), characterized by low AMH, low AFC, and high basal FSH. These patients often require higher gonadotropin doses and longer stimulation, which increases the window of risk [1].

Q3: How does cetrorelix compare to ganirelix in preventing LH surges? A large retrospective cohort study (n=9,424 after matching) found cetrorelix to be superior, with a significantly lower incidence of LH ≥10 U/L (4.9% vs. 7.6%) and a lower LH ratio ≥2 (6.1% vs. 9.2%) [2] [3].

Q4: What is the basic mechanism of action of cetrorelix? Cetrorelix is a GnRH receptor antagonist. It competitively binds to GnRH receptors in the anterior pituitary without activating them, leading to a rapid and reversible suppression of gonadotropin secretion (LH and FSH), thereby preventing the LH surge [5].

References

Cetrorelix Injection Site Reactions: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Overview of the Issue Injection site reactions (ISRs) are the most frequently reported adverse event associated with subcutaneous cetrorelix administration in clinical studies. These reactions are characterized by erythema (redness), swelling, and pruritus (itching) at the injection site, and are typically transient and mild in intensity [1] [2] [3]. The high incidence makes them a key consideration in formulation development and clinical trial design.

The table below summarizes the clinical profile of these reactions based on aggregated data:

Characteristic Details
Reported Incidence 9.4% (following multiple injections of 0.25 mg) [1] [2]
Common Manifestations Erythema, swelling, pruritus, pain, bruising [4] [5] [6]
Typical Intensity Usually mild [1] [2]
Duration Generally transient [1] [2]
Systemic Allergic Risk Uncommon; includes rare pseudo-allergic/anaphylactic reactions [1] [2]
Mechanism and Contributing Factors

The diagram below illustrates the hypothesized mechanism for cetrorelix injection site reactions.

G A Cetrorelix SC Injection B Direct Histamine Release (from mast cells) A->B D Peptide-Related Local Immune Reaction A->D C Local Inflammatory Response B->C E Clinical Signs: • Erythema (Redness) • Swelling • Pruritus (Itching) • Pain C->E D->E

As a synthetic decapeptide, cetrorelix can act as a direct antigen or trigger histamine release from mast cells, initiating a localized inflammatory response [2] [3]. This pseudo-allergic mechanism differs from a typical IgE-mediated allergy.

Mitigation Strategies and Experimental Considerations

Clinical protocols have identified several methods to minimize the frequency and severity of ISRs. The diagram below outlines a standard workflow for administration and mitigation.

G A Administration Protocol B Injection Preparation A->B C Injection Technique A->C D Post-Injection Care A->D E Outcome: Reduced ISR Severity & Frequency B->E B1 • Refrigerate vial before use • Use slow, deliberate reconstitution B->B1 C->E C1 • Rotate injection sites (lower abdomen) • Inject SLOWLY • Use sharp, proper-gauge needle C->C1 D->E D1 • Apply cool compress post-injection • Monitor site for 30 mins after first dose D->D1

Key parameters for mitigating injection site reactions include:

  • Site Rotation: Consistent rotation of injection sites in the lower abdominal wall is critical to prevent repeated trauma to the same tissue [1] [4] [2].
  • Injection Rate: Slow, controlled subcutaneous injection facilitates progressive absorption and may reduce local irritation [1] [2].
  • Temperature Management: Anecdotal evidence suggests cooling the vial before injection may help prevent allergic skin reactions [3].

Frequently Asked Questions (FAQs) for R&D

Q1: What is the expected incidence of ISRs we should use for patient counseling or trial statistical planning? Based on clinical trial data, you should anticipate an incidence of approximately 9.4% for patients receiving multiple 0.25 mg doses [1] [2]. These are overwhelmingly mild and transient.

Q2: Are there any specific pharmacokinetic interactions or efficacy impacts due to ISRs? Available evidence suggests that ISRs do not significantly impact systemic pharmacokinetics or efficacy. Cetrorelix maintains its intended pharmacological effect, with rapid absorption (Tmax ~1-2 hours) and high bioavailability (85%) despite local skin reactions [7] [3].

Q3: How should more serious systemic hypersensitivity reactions be managed in a clinical trial setting? While uncommon, systemic allergic/pseudo-allergic reactions, including life-threatening anaphylaxis, can occur. Clinical protocols mandate that the first dose be administered under medical supervision with immediate treatment availability. Patients should be observed for at least 30 minutes post-injection [1] [2].

Q4: What are the best practices for documenting and grading ISRs in clinical studies?

  • Document: Precisely record the specific reaction (redness, swelling, itching, pain), size, and intensity (mild, moderate, severe).
  • Grade: Monitor the duration (transient vs. persistent) and subject's symptom diary.
  • Differentiate: Clearly distinguish between local ISRs and systemic hypersensitivity events for accurate safety reporting.

References

Cetrorelix Regimens: Pharmacokinetic & Pharmacodynamic Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for easy comparison between the two main cetrorelix administration protocols [1] [2] [3].

Parameter Single-Dose Regimen (3 mg) Multiple-Dose Regimen (0.25 mg)
Standard Dosage Single 3 mg subcutaneous injection [3] 0.25 mg injected subcutaneously once daily [3]
Dosing Schedule Administered on stimulation day 7 (range: 5-9), based on serum estradiol [1] [3] Initiated on day 5 or 6 of ovarian stimulation and continued daily until hCG administration [1] [3]
Onset of Action (LH Suppression) Within 1 hour [1] Within 2 hours [1]
Duration of Action At least 4 days [1] [3] 24 hours; maintained by daily dosing [1] [3]
Elimination Half-life 62.8 hours (median) [1] Single dose: 5.0 hours (median); Multiple doses: 20.6 hours (median) [1]
Time to Max Concentration (tmax) 1.5 hours (median) [1] 1.0 hour (median) [1]
Maximum Plasma Concentration (Cmax) 28.5 ng/mL (geometric mean) [1] Single dose: 4.97 ng/mL; Multiple doses: 6.42 ng/mL (geometric mean) [1]
Area Under Curve (AUC) 536 ng·h/mL (geometric mean) [1] Single dose: 31.4 ng·h/mL; Multiple doses: 44.5 ng·h/mL (geometric mean) [1]

| Key Clinical Advantages | - Fewer injections for the patient.

  • Suitable for a flexible protocol where the antagonist is started when the leading follicle is >12-14 mm [4] [5]. | - Shorter total duration of stimulation.
  • Lower total gonadotropin consumption [4] [5].
  • Allows for more precise control over the stimulation timeline. |

The following diagram illustrates the workflow for incorporating these two regimens into a Controlled Ovarian Stimulation (COS) protocol.

Start Controlled Ovarian Stimulation (COS) Initiation (Gonadotropins from Day 2/3) Decision Stimulation Protocol Selection? Start->Decision SingleDose Single-Dose Regimen (3 mg) Decision->SingleDose e.g., Flexible protocol MultiDose Multiple-Dose Regimen (0.25 mg daily) Decision->MultiDose e.g., Fixed protocol Trigger Administer hCG Trigger When Follicles are Mature SingleDose->Trigger Inject on Day ~7 (When E2 >400 pg/mL or leading follicle >12-14mm) MultiDose->Trigger Initiate on Day 5/6 of COS Continue until hCG day Retrieval Oocyte Retrieval Trigger->Retrieval

Detailed Experimental Protocols

Here are the detailed methodologies for clinical studies investigating single and multiple-dose cetrorelix regimens, which you can use as a reference for experimental design.

1. Clinical Study: Single vs. Multiple-Dose Pharmacokinetics/Pharmacodynamics [2]

  • Objective: To investigate the pharmacokinetics and pharmacodynamics of cetrorelix following single and multiple subcutaneous administrations in healthy female volunteers.
  • Design:
    • Population: 36 healthy female volunteers.
    • Dosing:
      • Cycle 1 (Single-dose): Subjects received a single s.c. injection of either 0.25 mg, 0.50 mg, or 1.00 mg of cetrorelix.
      • Cycle 2 (Multiple-dose): In a subsequent cycle, the same subjects received daily s.c. injections of their assigned dose from cycle days 3 to 16.
  • Measurements:
    • Pharmacokinetics: Frequent blood samples were collected for determination of cetrorelix plasma concentrations. Key parameters calculated: C~max~, t~max~, AUC, and elimination half-life.
    • Pharmacodynamics: Frequent blood samples for determination of FSH, LH, oestradiol, and progesterone concentrations.
    • Ovarian Response: Follicular growth was monitored by transvaginal ultrasonography. The number of days by which ovulation was delayed was recorded.
  • Key Findings:
    • Cetrorelix showed linear pharmacokinetics.
    • A dose-dependent suppression of FSH, LH, and oestradiol was observed.
    • Ovulation was delayed for 5, 10, and 13 days in the 0.25, 0.50, and 1.00 mg multiple-dose groups, respectively.

2. Clinical Study: Flexible Single-Dose vs. Long Agonist Protocol [5]

  • Objective: To compare the effectiveness of a flexible single-dose cetrorelix protocol versus a long GnRH agonist protocol for IVF/ICSI cycles.
  • Design:
    • Population: 460 patients (236 in agonist group, 224 in antagonist group).
    • Intervention:
      • Cetrorelix Group: Patients were pre-programmed with an oral contraceptive. A single 3 mg dose of cetrorelix was administered in the late follicular phase when the mean follicle diameter exceeded 12 mm.
      • Agonist Group: Patients received a single dose of a depot GnRH agonist (goserelin).
    • Stimulation: All patients underwent ovarian stimulation with FSH.
  • Outcomes Measured:
    • Efficiency: Mean number of FSH ampoules used, duration of stimulation.
    • Efficacy: Number of oocytes retrieved, fertilization rates, clinical pregnancy rates, delivery rates.
  • Key Findings:
    • The cetrorelix group required significantly fewer FSH ampoules and had a shorter stimulation duration.
    • The number of oocytes retrieved, fertilization rates, and pregnancy/delivery rates were comparable between the two groups, demonstrating the non-inferiority of the single-dose cetrorelix protocol.

Troubleshooting Common Experimental Issues

Q1: What could cause insufficient LH suppression in a multiple-dose regimen?

  • Incorrect Dosing Interval: The 0.25 mg dose suppresses LH for approximately 24 hours [1]. Dosing intervals exceeding 24 hours can lead to a drop in plasma concentration and a potential LH surge. Solution: Ensure strict adherence to a once-daily dosing schedule.
  • Improper Injection Technique: As a subcutaneous injection, improper administration can affect bioavailability [6]. Solution: Train on correct s.c. injection technique into the lower abdominal area and rotate injection sites.
  • Patient Factors: The impact of significant renal impairment on cetrorelix pharmacokinetics has not been fully studied, but it is contraindicated in severe renal impairment [3].

Q2: How should injection site reactions be managed?

  • Prevention: Local skin reactions like redness, swelling, and itching are occasionally observed [4]. Anecdotal evidence suggests that cooling the vial before injection may help prevent these reactions [4].
  • Management: These reactions are typically mild and reversible [4]. Advise rotating injection sites daily to different areas of the lower abdomen to minimize local irritation [6] [3].

Q3: What are the critical storage conditions to maintain API stability?

  • Powder for Injection: The storage requirements differ by strength [3].
    • 0.25 mg vial: Must be refrigerated at 2-8°C [6] [3].
    • 3 mg vial: Can be stored at controlled room temperature, up to 25°C [3].
  • General Handling: Protect all vials from light by storing them in the original carton. Protect from excessive moisture and heat [3].

Q4: When should the multiple-dose regimen be chosen over the single-dose regimen?

  • Choose Multiple-Dose (0.25 mg daily) when the goal is a shorter, more controlled stimulation timeline with lower total gonadotropin consumption [4] [5]. It is the prevalent "golden standard" in many clinical practices [4].
  • Choose Single-Dose (3 mg) for patient convenience with fewer injections, particularly in a flexible protocol where treatment can be tailored to individual follicular response [5]. If hCG is not administered within 4 days of the 3 mg dose, a supplemental 0.25 mg daily dose must be started [1] [3].

References

Cetrorelix & OHSS Risk: Evidence Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent studies on cetrorelix and its role in OHSS risk management.

Study Focus Key Findings on Cetrorelix Patient Cohort Significance for OHSS Risk
Comparative Safety [1] Superior LH surge control (LH ≥10 U/L: 4.9% vs. 7.6%, p<0.001); Lower overall OHSS incidence (0.4% vs. 1.1%, p=0.01). 2,365 (Cetrorelix) vs. 7,059 (Ganirelix) after matching. Demonstrates a more favorable safety profile and superior prevention of premature ovulation, a key OHSS trigger.
Luteal-Phase Intervention [2] Significant reduction in moderate/severe early OHSS incidence (18.03% vs. 37.14%, P=0.037). Faster regression of OHSS symptoms (estradiol, ascites volume). 65 (Cetrorelix) vs. 40 (Control) high-risk OHSS patients. Provides evidence for therapeutic use in patients who have already undergone oocyte retrieval and are at high risk.
Mechanism of Action [2] [3] Associated with a significant reduction in VEGF levels (P=0.015), a primary mediator of OHSS pathophysiology. 65 high-risk OHSS patients. Identifies a key biochemical pathway (VEGF reduction) through which cetrorelix exerts its protective effect.

Experimental Protocols & Methodologies

Here are detailed methodologies for the key applications of cetrorelix cited in the literature.

Protocol for Controlled Ovarian Stimulation (COS)

This is the standard, preventative use of cetrorelix to suppress premature LH surges during ovarian stimulation [4] [1] [3].

  • Objective: To prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation, thereby reducing the risk of premature ovulation and subsequent OHSS.
  • Drug Formulation: Cetrorelix acetate for injection, typically as a 0.25 mg multidose preparation [3].
  • Initiating Conditions: Administration begins once the dominant follicle reaches 12-15 mm in diameter and/or serum estradiol levels exceed 300 pg/ml. This is typically around day 5-6 of the stimulation cycle [1] [3].
  • Dosing Schedule: A daily subcutaneous injection of 0.25 mg of cetrorelix is administered. Dosing continues every day until and including the day of final oocyte maturation trigger [4] [3].
  • Triggering Ovulation: Final oocyte maturation is triggered with human chorionic gonadotropin (hCG) or a GnRH agonist (e.g., triptorelin 0.2 mg). For patients at high risk of OHSS, a GnRH agonist trigger or a dual trigger (GnRH agonist + reduced-dose hCG) is recommended to further mitigate OHSS risk [1].
Protocol for Luteal-Phase OHSS Intervention

This protocol is for patients identified as high-risk for OHSS after oocyte retrieval [2].

  • Objective: To reduce the incidence and severity of early moderate and severe OHSS in high-risk patients following oocyte retrieval.
  • Patient Cohort: Patients undergoing cryopreservation of all embryos with high-risk factors for OHSS (e.g., high estradiol levels, numerous follicles).
  • Intervention Regimen: Administer 0.25 mg of cetrorelix via subcutaneous injection once daily, starting on day 3 post-oocyte retrieval and continuing through day 5 (for a total of 3 days) [2].
  • Outcome Measures:
    • Primary: Incidence and severity of early moderate and severe OHSS.
    • Secondary: Serial measurements of serum estradiol, ovarian volume, ascites volume, hematocrit, white blood cell count, and VEGF levels on days 3, 6, and 9 post-oocyte retrieval to monitor regression of symptoms [2].

Troubleshooting & FAQ for Researchers

  • Q: How does the choice of GnRH antagonist (Cetrorelix vs. Ganirelix) impact experimental outcomes in a study?

    • A: While live birth rates are comparable, the drugs have distinct profiles. Cetrorelix demonstrates superior LH surge suppression and a lower incidence of OHSS in large cohort studies [1]. Ganirelix may be considered for cases requiring very rapid LH control. The choice may introduce a confounding variable in study design, so protocol standardization is critical.
  • Q: What is the evidence for optimizing the cetrorelix administration schedule?

    • A: Research indicates that cessation of cetrorelix on the trigger day (rather than administering it) can improve embryological outcomes (e.g., fertilization rates, good-quality embryos) for young patients or those with sufficient ovarian reserve, without increasing the risk of premature ovulation [5]. This suggests the total antagonist dose can be optimized.
  • Q: What are the key biochemical pathways to monitor when studying cetrorelix's effect on OHSS?

    • A: The Vascular Endothelial Growth Factor (VEGF) pathway is paramount. Cetrorelix's efficacy is linked to reducing serum VEGF levels [2]. Additionally, monitoring inflammatory cytokines (IL-6, IL-8, IL-12) and oxidative stress markers in follicular fluid may provide insights into the oocyte's microenvironment and embryo quality [6].

Experimental Workflow & Decision Pathway

The following diagram illustrates the key decision points and experimental workflows for integrating cetrorelix into an OHSS risk management protocol, based on the cited methodologies.

Start Patient Undergoing Ovarian Stimulation RiskAssessment OHSS Risk Assessment Start->RiskAssessment HighRisk High Risk Identified (Pre- or Post-Retrieval) RiskAssessment->HighRisk PreRetrieval Pre-Retrieval Protocol HighRisk->PreRetrieval Pre-Trigger PostRetrieval Post-Retrieval Protocol HighRisk->PostRetrieval Post-Retrieval Sub1 Initiate Cetrorelix 0.25 mg/day when lead follicle 12-15 mm PreRetrieval->Sub1 Sub2 Consider Cetrorelix cessation on trigger day to optimize outcomes PreRetrieval->Sub2 Sub3 Use GnRH agonist trigger instead of hCG PreRetrieval->Sub3 Sub4 Luteal-Phase Intervention: Cetrorelix 0.25 mg/day for 3 days post-retrieval PostRetrieval->Sub4 Monitor Monitor Key Biomarkers: • Serum VEGF • Inflammatory Cytokines • Estradiol Levels Sub1->Monitor Sub2->Monitor Sub3->Monitor Sub4->Monitor Outcome Outcome: Reduced OHSS Incidence and Severity Monitor->Outcome

References

cetrorelix hormonal monitoring during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Technical Data

For researchers, detailed methodologies from recent studies provide a framework for designing experiments involving cetrorelix.

Murine Model: Cetrorelix & Immune Checkpoint Inhibitors

A 2023 study used a murine model to investigate cetrorelix's protective effects against anti-PD-L1 antibody damage to female reproductive organs [1].

  • Animals: 20 female C57BL/6 mice (8 weeks old).
  • Cycle Synchronization: Subcutaneous progesterone (2 mg in 50 µL sesame oil) administered two days and one day prior to primary treatments.
  • Group Allocation: Mice divided into 4 groups (n=5):
    • Group 1: Control (no treatment).
    • Group 2: IgG control (i.p. injection, 1 mg in 200 µL).
    • Group 3: Anti-PD-L1 only (i.p. injection, 1 mg in 200 µL).
    • Group 4: Cetrorelix pretreatment (subcutaneous injection, 0.01 mg in 100 µL) one hour before anti-PD-L1 (i.p. injection, 1 mg in 200 µL).
  • Endpoint & Tissue Collection: Euthanized on day 5; ovaries and uterine horns collected.
  • Analysis:
    • Histology: Tissues fixed in 4% paraformaldehyde, paraffin-embedded, sectioned, and H&E stained for follicle counting and uterine morphology assessment.
    • Gene Expression: qRT-PCR performed on snap-frozen tissues to analyze genes like Prl and Igfbp1.

This protocol found that cetrorelix pretreatment restored normal uterine decidualization patterns disrupted by anti-PD-L1 but did not significantly ameliorate ovarian follicular reduction [1].

Clinical Protocol: Tailored Cetrorelix in IVF

A prospective, randomized clinical trial demonstrated that an individualized approach to cetrorelix administration optimizes outcomes [2].

  • Patients: 60 women undergoing IVF.
  • Stimulation: Recombinant human FSH (rhFSH).
  • Group Randomization:
    • Group 1 (Fixed): Cetrorelix started on stimulation day 6.
    • Group 2 (Individualized): Cetrorelix start based on follicular size (lead follicle ≥14 mm).
    • Group 3 (Individualized Single Dose): Single dose of cetrorelix.
  • Monitoring & Endpoints: Primary endpoints were the number of cetrorelix vials used and monitoring visits. Secondary endpoints included oocytes retrieved and estradiol levels.
  • Key Findings: The individualized protocol (Group 2) used significantly less cetrorelix (4.59 vials vs. 6.81 vials) and less rhFSH, yet yielded more oocytes and higher estradiol levels compared to the fixed protocol [2].

Troubleshooting Common Experimental Issues

Issue Potential Cause Solution / Investigation
Inadequate LH Suppression Incorrect dosing; improper timing; individual variability Verify dose and administration schedule; measure serum LH to confirm levels; consider patient-specific factors [3]
Premature Ovulation LH surge before or despite antagonist therapy Initiate cetrorelix when lead follicle is 12-14 mm; ensure consistent daily injection [3]
Poor Ovarian Response Patient factors (e.g., advanced age, low AMH); protocol mismatch Review patient profile; consider individualized cetrorelix timing to improve oocyte yield [2]
High OHSS Risk Excessive ovarian response to stimulation Cetrorelix protocols lower OHSS risk; use GnRH agonist trigger instead of hCG for high-risk patients [3]

Mechanisms of Action & Signaling Pathways

Cetrorelix is a competitive antagonist of the Gonadotropin-Releasing Hormone receptor (GnRHR). It binds to the GnRHR in the pituitary without activating it, providing immediate and reversible suppression [4] [5]. The following diagram illustrates the hypothalamic-pituitary-ovarian axis and cetrorelix's site of action.

G Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary GnRH->Pituitary Binds GnRH Receptor LH_FSH LH_FSH Pituitary->LH_FSH Produces & Releases Ovary Ovary LH_FSH->Ovary Stimulates Estradiol Estradiol Ovary->Estradiol Produces Cetrorelix Cetrorelix Cetrorelix->Pituitary Competitively Blocks

Beyond direct pituitary suppression, research indicates cetrorelix acts as an inverse agonist for GnRH receptor internalization, meaning it can actively suppress baseline receptor signaling in some cellular contexts [5].

References

cetrorelix protocol for poor ovarian responders

Author: Smolecule Technical Support Team. Date: February 2026

Cetrorelix Protocol Efficacy & Comparison

The table below summarizes core quantitative findings from key studies on cetrorelix protocols for poor responders.

Study Focus / Population Protocol Details Key Outcomes
Poor Responders (General) [1] Cetrorelix (0.25 mg) + high-dose rFSH (300 IU) vs. Agonist protocol 48% cancellation rate (Agonist) vs. 10% (Cetrorelix); Non-significant improvement in pregnancy rates [1].
Dose Reduction (Patients in low-resource setting) [2] Cetrorelix 0.125 mg vs. 0.25 mg (fixed dose) No significant difference in oocytes retrieved, embryos developed, or pregnancy rates; Significant cost reduction with 0.125 mg dose [2].
Older Women (≥40 years) [3] Cetrorelix protocol vs. Long Agonist protocol Significantly higher oocytes retrieved and pregnancy rates with the Long Protocol [3].
Delayed-Start with MPA [4] Cetrorelix (3 mg) + Medroxyprogesterone Acetate (MPA) on CD3; High-dose gonadotropin from CD11 Significant increase in MII oocytes, 2PN zygotes, good blastocysts, and live birth rates compared to previous cycles [4].
Cessation on Trigger Day [5] Ceasing Cetrorelix on trigger day vs. continuing until trigger Improved embryological outcomes for patients with sufficient ovarian reserve (AMH >1.1 ng/ml) or age <35; no increase in premature ovulation [5].

Detailed Experimental Protocols

For reproducibility in a research setting, here are the methodologies for two key cetrorelix protocols.

Standard Multiple-Dose Antagonist Protocol

This is the foundational protocol upon which variations are based, derived from several studies [1] [2] [6].

  • Stimulation Initiation (Day 2): Begin recombinant FSH (rFSH) at a dose of 150-300 IU/day, based on patient profile [1] [2].
  • Antagonist Introduction (Day 6~): Initiate daily subcutaneous cetrorelix at 0.25 mg when the leading follicle reaches approximately 12-14 mm in diameter or on the 6th day of stimulation [2] [5].
  • Ovulation Trigger: Administer hCG (5,000-10,000 IU) or a GnRH agonist (e.g., 0.2 mg triptorelin) when at least 2-3 follicles reach a mean diameter of 17-18 mm [2] [5].
  • Oocyte Retrieval: Perform transvaginal ovum pickup 35-36 hours post-trigger [2].
Original Delayed-Start Protocol with MPA

This novel protocol is designed for patients with previous repeated failures, including those with poor-quality embryos [4].

  • Initial Suppression (Cycle Day 3): Administer a single dose of 3 mg cetrorelix acetate alongside 10 mg of Medroxyprogesterone Acetate (MPA) orally [4].
  • Stimulation Delay: Wait until approximately Cycle Day 11 to begin high-dose gonadotropin stimulation [4].
  • Resume Antagonist: Once the leading follicle reaches 14 mm, recommence GnRH antagonist suppression, using daily 0.25 mg ganirelix acetate until the day of the trigger [4].
  • Trigger and Retrieval: Follow standard procedures for triggering and oocyte retrieval [4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is the cetrorelix protocol superior to the long agonist protocol for all poor responders? A1: No. Evidence suggests the optimal protocol is patient-specific. While the cetrorelix protocol shows benefits for general poor responders, particularly in reducing cycle cancellation [1], one randomized controlled trial demonstrated that older women (≥40 years) had significantly better outcomes with a long agonist protocol [3]. The antagonist protocol may be detrimental in this specific age group [3].

Q2: Can the cetrorelix dose be reduced without compromising cycle outcomes? A2: Yes, for certain populations. A randomized study found that reducing the daily cetrorelix dose from 0.25 mg to 0.125 mg resulted in no significant differences in oocyte yield or pregnancy rates while significantly lowering medication costs [2]. This is a viable strategy for optimizing affordability, especially in resource-constrained settings.

Q3: What are the latest protocol innovations to improve embryological outcomes? A3: Recent research focuses on two key adjustments:

  • Cetrorelix Cessation on Trigger Day: For young patients or those with sufficient ovarian reserve (AMH >1.1 ng/ml), stopping cetrorelix on the trigger day improved the number of oocytes retrieved and fertilization rates without increasing premature ovulation [5].
  • The Delayed-Start Protocol: This approach uses early follicular-phase suppression with cetrorelix and MPA before initiating high-dose gonadotropins. It has shown significant improvements in blastocyst formation and live birth rates for difficult cases [4].

Protocol Workflow Diagrams

The following diagrams outline the logical sequence of the two primary protocols discussed.

G Start Cycle Day 2 StimStart Start rFSH (150-300 IU/day) Start->StimStart CheckFollicle Monitor Follicles StimStart->CheckFollicle CheckFollicle->CheckFollicle No AddAntag Leading Follicle ≥14 mm CheckFollicle->AddAntag Yes Cetrotide Add Daily Cetrorelix (0.25 mg) AddAntag->Cetrotide TriggerCheck ≥2 Follicles at 18 mm? Cetrotide->TriggerCheck TriggerCheck->TriggerCheck No Trigger Administer hCG/GnRHa Trigger TriggerCheck->Trigger Yes Retrieval Oocyte Retrieval (35-36 hrs later) Trigger->Retrieval

Standard Multiple-Dose Cetrorelix Protocol

G Start Cycle Day 3 InitialSuppress Administer: - Cetrorelix (3 mg) - MPA (10 mg) Start->InitialSuppress WaitPhase Wait Until ~Day 11 InitialSuppress->WaitPhase StimStart Initiate High-Dose Gonadotropins WaitPhase->StimStart CheckFollicle Monitor Follicles StimStart->CheckFollicle CheckFollicle->CheckFollicle No ResumeAntag Leading Follicle ≥14 mm CheckFollicle->ResumeAntag Yes DailyAntag Resume Daily GnRH Antagonist ResumeAntag->DailyAntag TriggerCheck Follicles Ready for Trigger? DailyAntag->TriggerCheck TriggerCheck->TriggerCheck No Trigger Administer hCG/GnRHa Trigger TriggerCheck->Trigger Yes Retrieval Oocyte Retrieval Trigger->Retrieval

Delayed-Start Protocol with MPA

References

Cetrorelix's Impact on Endometrial Morphology & Receptivity

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Endometrial Morphology Impact of Cetrorelix Comparative Context (if any)
Endometrial Type A Morphology 66.2% of patients showed Type A pattern [1] [2] Higher than Ganirelix (60.1%) [1] [2]
Endometrial Type C Morphology 5.3% of patients showed Type C pattern [1] [2] Lower than Ganirelix (6.3%) [1] [2]
Uterine Decidualization Restored normal patterns impaired by Anti-PD-L1 treatment [3] [4] Protective effect observed in a murine model [3]
Endometrial Thickness (EMT) Associated clinical pregnancy rate peaks at 9-12mm [5] No direct effect; clinical outcomes are optimized within a specific EMT range [5] GnRH-ant protocol shows better outcomes in medium EMT range (7-10mm) vs. GnRH-a [5]

Detailed Experimental Protocols

To help you replicate or understand the findings, here are the methodologies from the key studies.

Clinical Study on Endometrial Receptivity

This protocol is based on the large retrospective cohort study comparing Cetrorelix and Ganirelix [1] [2].

  • 1. Patient Cohort & Design: A retrospective analysis of infertile patients undergoing IVF/ICSI with a GnRH-antagonist protocol. Patients were grouped based on the antagonist used (Cetrorelix vs. Ganirelix) and balanced using propensity score matching [1] [2].
  • 2. Controlled Ovarian Stimulation (COS): Ovarian stimulation began on day 2-3 of the menstrual cycle using gonadotropins (Gn). A flexible GnRH-ant protocol was used, where Cetrorelix (0.25 mg/day) was initiated subcutaneously once the leading follicle reached 14-15 mm in diameter or if the follicle was >12 mm with serum estradiol (E2) >300 pg/ml. The antagonist was continued daily until the trigger day [1].
  • 3. Endometrial Morphology Assessment: On the day of trigger administration, endometrial thickness was measured via transvaginal ultrasound. The endometrial type was classified as follows [5]:
    • Type A: A triple-line or multi-layer endometrium, with a clear hyperechoic outer line and a hypoechoic inner area with a prominent midline echo.
    • Type B: An intermediate, homogeneous endometrium with a poorly defined midline echo.
    • Type C: A homogeneous, fully hyperechoic endometrium with no midline echo.
  • 4. Outcome Measures: The primary morphological outcomes were the distribution of endometrial types (A, B, C) on trigger day and the incidence of ovarian hyperstimulation syndrome (OHSS) [1] [2].
Preclinical Study on Decidualization

This protocol is based on the murine model study investigating Cetrorelix's protective effects against immune checkpoint inhibitor (ICI) damage [3] [4].

  • 1. Animal Model & Groups: Eight-week-old female C57BL/6 mice were used. They were divided into four experimental groups:
    • Control group: No treatment.
    • IgG group: Administered an intraperitoneal (i.p.) injection of control IgG.
    • Anti-PD-L1 group: Administered an i.p. injection of anti-PD-L1 antibody (1 mg in 200 µL).
    • Cetrorelix + Anti-PD-L1 group: First received a subcutaneous injection of Cetrorelix (0.01 mg in 100 µL) in the lower right abdomen, followed one hour later by an i.p. injection of anti-PD-L1 antibody (1 mg in 200 µL) [3].
  • 2. Tissue Collection: All mice were euthanized on the fifth day. Uterine horns and ovaries were collected for analysis [3].
  • 3. Histological Assessment:
    • Tissue Preparation: Unilateral uterine horns were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) [3].
    • Decidualization Evaluation: Uterine stromal cell decidualization was gauged by examining the nuclear and cytoplasmic morphology of the cells under a microscope. The integrity of the endometrial epithelial lining was also assessed [3].
  • 4. Gene Expression Analysis:
    • qRT-PCR: Contralateral uterine tissues were snap-frozen for RNA extraction. Quantitative real-time PCR (qRT-PCR) was performed to measure the expression of key decidualization marker genes, such as Prolactin (Prl) and Insulin-like growth factor-binding protein 1 (Igfbp1) [3].

Signaling Pathways and Biological Mechanisms

The following diagram integrates findings from the search results to illustrate how Cetrorelix influences endometrial function through direct and indirect pathways.

Cetrorelix Cetrorelix Pituitary Pituitary Cetrorelix->Pituitary  Blocks GnRH Receptors DirectEffect Direct Effect (Potential) Cetrorelix->DirectEffect  Murine Model: Restores  Decidualization LH LH Pituitary->LH  Suppresses FSH FSH Pituitary->FSH  Suppresses Ovaries Ovaries LH->Ovaries  Prevents Surge FSH->Ovaries Estrogen Estrogen Ovaries->Estrogen Progesterone Progesterone Ovaries->Progesterone Endometrium Endometrium Estrogen->Endometrium  Alters Hormonal Milieu Progesterone->Endometrium  Alters Hormonal Milieu Morphology Morphology Endometrium->Morphology  Promotes Type A Receptivity Receptivity Endometrium->Receptivity  Improves DirectEffect->Receptivity

The diagram above shows two primary mechanisms of action:

  • The Indirect Pathway (Hormonal Control): Cetrorelix's primary, well-established action is the competitive blockade of pituitary GnRH receptors. This leads to rapid suppression of LH and FSH secretion, preventing a premature LH surge. This control over gonadotropins modulates the ovarian production of estrogen and progesterone, creating a more controlled hormonal environment for the endometrium. This is thought to promote the development of a more receptive Type A endometrial morphology [1] [2].
  • The Potential Direct Pathway: Emerging preclinical evidence suggests Cetrorelix may also have direct effects on the uterus. In a murine model, Cetrorelix pretreatment was able to restore normal uterine decidualization patterns that had been impaired by an anti-PD-L1 antibody, independent of the pituitary-ovarian axis. This points to a direct protective effect on endometrial stromal cells, although the exact mechanism requires further investigation [3] [4].

References

cetrorelix acetate stability after reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Formulation and Handling

The commercially available product is a lyophilized powder that requires reconstitution. The table below summarizes key characteristics based on current prescribing information and a patent for a stable formulation [1] [2] [3].

Characteristic Description
Pharmaceutical Form White lyophilisate powder and solvent for solution for injection [3].
Reconstitution Solvent Sterile Water for Injection [1].
Reconstituted Solution pH 4.0 - 6.0 [3].
Post-Reconstitution Use For subcutaneous injection. The official product is for immediate use; no stability period is specified [1] [3].
Stability Challenge The current marketed formulation (Cetrotide) is a lyophilized powder due to stability issues, and a "ready-to-use" aqueous solution is a goal of new research to improve compliance [2].

HPLC Method for Cetrorelix Acetate Assay

For stability studies, you need a reliable method to quantify cetrorelix. The following gradient reversed-phase High-Performance Liquid Chromatography (HPLC) method has been validated for assaying cetrorelix in bulk and pharmaceutical dosage forms [4].

  • Chromatographic Conditions

    • Column: Lichrospher C18, 250 × 4.60 mm, 5µm
    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
    • Gradient Program:
      • 90% A for 5 min
      • Linear change to 30% A / 70% B over 15 min
      • 70% B for 10 min
      • Return to 90% A over 5 min
      • Re-equilibrate with 90% A for 30 min
    • Flow Rate: 1 mL/min
    • Detection Wavelength: 275 nm
    • Injection Volume: 20 µL
    • Run Time: 65 min
    • Temperature: Ambient
  • Standard and Sample Preparation

    • Stock Solution: Dissolve this compound in deionized water to a concentration of 1.0 mg/mL.
    • Calibration Standards: Prepare by serial dilution of the stock solution to concentrations ranging from 62.5 µg/mL to 1250 µg/mL.
    • Sample Preparation: Reconstitute a vial of cetrorelix for injection (0.25 mg) with 1 mL of water for injection to obtain a nominal concentration of 250 µg/mL. Filter before injection.
  • Method Validation Summary The method has been validated per ICH guidelines with the following performance [4]:

    • Linearity: r² = 0.999 over the 62.5 - 1250 µg/mL range.
    • Accuracy: > 97% recovery.
    • Precision: Intra-day RSD < 0.3%; Inter-day RSD < 1.6%.
    • Sensitivity: LOD = 15.6 µg/mL; LOQ = 62.5 µg/mL.

This workflow outlines the key stages of conducting a stability study using the described HPLC method:

Start Start Stability Study Prep Prepare and Reconstitute Cetrorelix Samples Start->Prep Store Store Samples under Test Conditions (e.g., different temperatures, time points) Prep->Store Analyze At Each Time Point: 1. Prepare Sample Solution 2. Analyze via HPLC 3. Record Peak Area Store->Analyze Compare Compare Assay Results (% of initial concentration) against Acceptance Criteria Analyze->Compare End Determine Shelf-life Compare->End

Troubleshooting Common Stability Study Issues

  • Unexpectedly Fast Degradation: Ensure the reconstituted solution is stored in inert vials. Peptides can adsorb to container surfaces.
  • Poor HPLC Peak Shape: Check the mobile phase pH and age. Freshly prepare mobile phases daily for reproducibility.
  • Low Recovery Rate: After reconstitution, analyze the solution immediately to establish the 100% baseline value, as degradation may begin rapidly.

References

FAQs on Cetrorelix and Genetic Response

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary molecular mechanisms of cetrorelix? Cetrorelix is a GnRH antagonist that competitively blocks the GnRH receptor (GnRHR) in the pituitary gland. This binding immediately inhibits the GnRH-mediated intracellular signaling cascades that lead to the synthesis and release of gonadotropins (LH and FSH), thereby suppressing sex steroid production without the initial "flare-up" effect seen with agonists [1]. At the cellular level, studies on human leiomyoma cells show that cetrorelix can also directly down-regulate proliferating cell nuclear antigen (PCNA) and epidermal growth factor (EGF) expression, while up-regulating apoptosis (programmed cell death) [2].

Q2: Which intracellular signaling pathways are affected by cetrorelix, and could genetic variation in these pathways influence response? Cetrorelix modulates several key signaling pathways downstream of the GnRH receptor. Genetic variations (single nucleotide polymorphisms, or SNPs) in genes encoding components of these pathways are plausible candidates for influencing drug response. The table below summarizes the core pathways.

Signaling Pathway Key Components Potential Candidate Genes for Investigation
Calcium Signaling Gαq/11 protein, PLCβ, IP3, intracellular Ca²⁺ release [3] GNAQ, PLCB1, ITPR1
MAPK/ERK Signaling PKC, ERK1/2, CREB phosphorylation [3] PRKCA, MAPK1, CREB1
Cell Proliferation & Apoptosis PCNA, EGF, PARP [2] PCNA, EGF, PARP1
Wnt/β-catenin Signaling β-catenin activation and nuclear translocation [3] CTNNB1

Q3: What is a feasible experimental workflow to identify genetic markers of response to cetrorelix? A typical workflow integrates molecular biology and genetic analysis: (1) In Vitro Modeling: Treat human primary cells (e.g., pituitary gonadotrope lineages, leiomyoma cells) or cell lines (e.g., LβT2, HEK293/GnRHR) with cetrorelix across a range of concentrations [2] [3]. (2) Phenotypic Assays: Quantify response through measures like intracellular calcium flux [3], expression of PCNA/EGF [2], apoptosis rates (TUNEL assay) [2], and LH/FSH secretion. (3) Genetic Analysis: Perform whole-exome or targeted sequencing of candidate genes (see table above) on cell lines or patient DNA. (4) Data Integration: Correlate genetic variants with differential phenotypic responses to identify potential markers.

Troubleshooting Common Experimental Challenges

Challenge 1: Inconsistent suppression of LH in cell culture models.

  • Potential Cause: The potency of cetrorelix can vary depending on the specific intracellular readout and the cellular context (a phenomenon known as "ligand bias") [3].
  • Solution:
    • Dose Verification: Conduct a full dose-response curve for your specific assay. Research indicates that while 10 nM Cetrorelix significantly inhibits calcium signaling, other antagonists like Ganirelix may require 100 nM for a similar effect [3].
    • Pathway-Specific Assays: Do not rely on a single downstream readout. Confirm inhibition by measuring multiple pathways (e.g., calcium influx, cAMP accumulation, ERK1/2 phosphorylation) to ensure complete receptor blockade [3].

Challenge 2: Differentiating direct anti-proliferative effects from indirect hormonal suppression.

  • Potential Cause: Cetrorelix's primary action is pituitary suppression, but it can also have direct effects on peripheral tissues (e.g., leiomyoma, prostate) that express GnRHR [2] [1].
  • Solution: Use a reductionist in vitro approach. Culture the target cells of interest (e.g., leiomyoma cells) in a serum-free medium and treat them directly with cetrorelix. This isolates direct effects, which can be measured by decreased PCNA expression and increased PARP expression and apoptosis, as demonstrated in studies [2].

Experimental Protocols for Key Assays

Protocol 1: Quantifying Cetrorelix's Inhibition of GnRH-Induced Calcium Signaling

  • Principle: Measure real-time intracellular Ca²⁺ changes using a bioluminescence resonance energy transfer (BRET) biosensor [3].
  • Method:
    • Cell Preparation: Use GnRHR-transfected HEK293 or SH-SY5Y cells, or murine pituitary LβT2 cells.
    • Stimulation: Treat cells with a fixed, potent concentration of GnRH (e.g., 3x the EC50, which is ~70 nM for HEK293/GnRHR cells).
    • Inhibition: Co-administer or pre-treat with increasing concentrations of cetrorelix (1 pM – 1 µM).
    • Data Analysis: Record the Ca²⁺ kinetics and calculate the Area Under the Curve (AUC). The concentration of cetrorelix that reduces the AUC by 50% (IC50) indicates its potency for this pathway [3].

Protocol 2: Assessing Direct Anti-Proliferative and Pro-Apoptotic Effects

  • Principle: Evaluate direct cellular responses in target tissue models.
  • Method:
    • Cell Culture: Subculture human leiomyoma cells in phenol red-free DMEM with 10% fetal bovine serum, then step down to serum-free conditions [2].
    • Treatment: Incubate cells with graded concentrations of cetrorelix (10⁻⁵ to 10⁻⁸ M) for several days [2].
    • Analysis:
      • Viability/Proliferation: Use trypan blue exclusion or MTT assay for cell count. Confirm with Western Blot/immunocytochemistry for PCNA downregulation [2].
      • Apoptosis: Perform TUNEL assay and Western Blot analysis for cleaved PARP to confirm upregulation of apoptosis [2].

Cetrorelix Mechanism and Research Pathway

The following diagrams illustrate the molecular mechanism of cetrorelix and a logical workflow for investigating genetic markers of response, based on the cited research.

G GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Cetrorelix Cetrorelix GnRHR->Cetrorelix Blocks Gq Gαq/11 Protein GnRHR->Gq Cetrorelix->GnRHR PLC PLCβ Gq->PLC Ca Intracellular Ca²⁺ PLC->Ca PKC PKC PLC->PKC CREB CREB Ca->CREB Prolif Cell Proliferation (PCNA, EGF) Ca->Prolif Apop Apoptosis (PARP) Ca->Apop ERK ERK1/2 PKC->ERK LH_FSH LH & FSH Secretion ERK->LH_FSH ERK->Prolif ERK->Apop CREB->LH_FSH

Cetrorelix Inhibits GnRH Signaling Pathways

G Start Define Research Goal: Identify Genetic Markers of Cetrorelix Response Step1 1. In Vitro Modeling - Treat cell lines with Cetrorelix - Use multiple concentrations Start->Step1 Step2 2. Phenotypic Screening - Calcium flux (BRET) - Gene expression (PCNA, EGF) - Apoptosis (TUNEL, PARP) - Hormone secretion (LH/FSH) Step1->Step2 Step3 3. Genetic Analysis - Whole exome/targeted sequencing - Candidate gene approach (GnRHR, GNAQ, PCNA, etc.) Step2->Step3 Step4 4. Data Integration Correlate genetic variants with phenotypic response data Step3->Step4 End Identify Candidate Genetic Markers Step4->End

Genetic Marker Research Workflow

References

cetrorelix GnRH receptor polymorphisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the molecular mechanism of Cetrorelix? Cetrorelix is a synthetic decapeptide that acts as a competitive GnRH receptor antagonist [1]. It binds to the GnRH receptor in the pituitary gland, thereby immediately and reversibly inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This is a key difference from agonists, which cause an initial "flare-up" of gonadotropin release [1].

  • Why might researchers observe a non-response or variable response to Cetrorelix in a study population? Variable responses can stem from several factors. As highlighted in one source, potential mechanisms for non-response should be investigated, including GnRH receptor polymorphisms, abnormalities in drug pharmacokinetics, or the activation of alternative signaling pathways that might compensate for the blocked GnRH receptor [1]. Furthermore, a clinical study noted that factors like patient age and baseline hormonal profiles can influence the required dose for effective suppression [1].

  • How does Cetrorelix compare pharmacologically to GnRH agonists? The most significant advantage of Cetrorelix is its immediate onset of action, avoiding the initial gonadotropin flare seen with agonists. The table below summarizes the key differences [1].

Criteria GnRH antagonist (Cetrorelix) GnRH agonists
Onset of action Immediate Delayed (has a "flare-up" effect)
Primary efficacy High High
Risk of OHSS Lower Higher
Reversibility Effects are reversible after cessation Effects are reversible after cessation

OHSS: Ovarian Hyperstimulation Syndrome

Troubleshooting Guide: Investigating Non-Response to Cetrorelix

Based on methodological suggestions from the search results, here is a multi-faceted approach to investigate the mechanisms behind a non-response to Cetrorelix in a research setting [1].

Investigation Approach Methodology & Technique Key Outcome Measures
Pharmacokinetic Analysis Measure serum Cetrorelix concentrations at multiple timepoints. Identify abnormalities in drug absorption, distribution, or elimination. Compare profiles between responders and non-responders.
Receptor Binding & Expression Studies Examine GnRH receptor density, binding affinity, and genetic polymorphisms. Determine if reduced receptor expression or altered binding kinetics are the cause.
Downstream Signaling Pathway Analysis Analyze key signaling molecules (e.g., pERK1/2, pCREB, intracellular Ca2+) via Western Blot, BRET, or immunoassays. Identify if compensatory pathways maintain gonadotropin secretion despite receptor blockade [2].
Genetic Profiling Conduct candidate gene studies or genome-wide association studies (GWAS). Discover genetic markers associated with poor response to Cetrorelix.

Experimental Protocol: Analyzing Cetrorelix's Inhibition of GnRH Signaling

The following workflow is adapted from research that compared the potency of different GnRH antagonists in vitro [2]. This protocol provides a methodology to experimentally confirm and investigate Cetrorelix's activity, which is foundational before exploring non-response mechanisms.

G Start Start Experiment CellPrep Cell Preparation Start->CellPrep GnRHDose GnRH Dose-Response CellPrep->GnRHDose CalcEC50 Calculate GnRH EC50 GnRHDose->CalcEC50 AntagInhibit Antagonist Inhibition CalcEC50->AntagInhibit Measure Measure Signaling Output AntagInhibit->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End CellModel Cell Models: • HEK293/GnRHR (transfected) • SH-SY5Y/GnRHR (transfected) • LβT2 (endogenous mGnRHR) CellModel->CellPrep Stimulus Stimulus: Treat cells with increasing GnRH doses (pM - µM) Stimulus->GnRHDose SignalType Signaling Readouts: • Intracellular Ca²⁺ (BRET) • cAMP accumulation • pERK1/2, pCREB (Western Blot) SignalType->Measure

The diagram above outlines the core workflow. Here are the detailed methodologies for key steps:

  • Cell Preparation: Select an appropriate cell model. The in vitro study used [2]:

    • HEK293 or SH-SY5Y cells transiently transfected with the human GnRH receptor.
    • Mouse pituitary LβT2 cells, which endogenously express the murine GnRHR.
    • Culture cells in standard conditions and seed them onto appropriate plates (e.g., 96-well for BRET assays).
  • GnRH Dose-Response & EC50 Calculation:

    • Treat cells with a range of GnRH concentrations (e.g., from pM to µM).
    • Measure the resulting intracellular signaling output (e.g., calcium influx using a BRET biosensor).
    • Plot the dose-response curve and use non-linear regression to calculate the GnRH EC50 (the concentration that gives half-maximal response). This establishes a baseline for inhibition experiments [2].
  • Antagonist Inhibition Assay:

    • Pre-treat cells with increasing concentrations of Cetrorelix (e.g., from pM to µM) for a specified time.
    • Stimulate the cells with a fixed concentration of GnRH, typically 3 x EC50, to ensure a robust signal.
    • Measure the signaling output again and calculate the percentage inhibition compared to cells treated with GnRH alone [2].
  • Data Analysis:

    • Plot dose-response curves for Cetrorelix's inhibitory effect.
    • Calculate the IC50 (the concentration of Cetrorelix that inhibits 50% of the GnRH-induced signal).
    • Compare AUC (Area Under the Curve) values from kinetic data (e.g., for calcium flux) between different treatment groups to statistically quantify the degree of inhibition [2].

Visualizing the Targeted Signaling Pathway

To fully understand what the above protocol measures, it is helpful to visualize the GnRH signaling pathway that Cetrorelix is designed to inhibit.

G GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq Gαq/11 Protein GnRHR->Gq PLCb PLCβ Gq->PLCb IP3 IP₃ PLCb->IP3 DAG DAG PLCb->DAG CaRelease Ca²⁺ Release (Endoplasmic Reticulum) IP3->CaRelease PKC PKC Activation DAG->PKC CREB CREB Phosphorylation CaRelease->CREB via CaMKII ERK ERK1/2 Phosphorylation PKC->ERK LHB LHB Gene Transcription ERK->LHB CREB->LHB Cetrorelix Cetrorelix Cetrorelix->GnRHR Antagonizes

I hope this structured information serves as a solid foundation for your technical support center. The provided FAQs, troubleshooting guide, and detailed experimental protocols should equip researchers with the knowledge to effectively utilize Cetrorelix in their studies and investigate potential issues.

References

Cetrorelix Drug Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on cetrorelix drug interactions from the sources reviewed:

Information Category Key Findings on Cetrorelix Source
Stated Drug Interactions No noted severe, serious, moderate, or minor interactions with other drugs. Two drugs are listed to interact with cetrorelix (both moderate). [1] [2]
Formal Interaction Studies "No interaction studies have been performed with cetrorelix." [3]
Cytochrome P450 (CYP450) System Interactions in the cytochrome P450 enzyme system "could largely be ruled out." No specific enzymes were named. [3]
Disease Interactions Three known disease interactions (contraindications). [2]

Experimental & Pharmacokinetic Considerations for Researchers

For researchers designing experiments, the pharmacokinetic properties of cetrorelix are crucial as direct interaction data is scarce.

Parameter Details Source
Bioavailability ~85% (subcutaneous) [4]
Protein Binding ~85% to 86% (primarily albumin) [3] [4]
Half-Life 20-63 hours; ~30 hours (single dose), up to ~80 hours (multiple doses) [3] [4]
Volume of Distribution ~1.2 L/kg [4]
Excretion Feces and urine [4]

The following diagram illustrates the metabolic and pharmacokinetic profile of cetrorelix, highlighting areas where interactions could theoretically occur based on its properties.

Start Cetrorelix SC Administration PK1 High Bioavailability (~85%) Start->PK1 PK2 High Plasma Protein Binding (~86%, primarily Albumin) PK1->PK2 PK3 Large Volume of Distribution (~1.2 L/kg) PK2->PK3 PK4 Long Half-Life (20 to 80 hours) PK3->PK4 Theory Theoretical Interaction Risks PK4->Theory T1 Displacement from Protein Binding Sites Theory->T1 T2 Unknown Metabolic Pathways (Limited CYP450 involvement suspected) Theory->T2 T3 Altered Renal Excretion (Caution in severe renal impairment) Theory->T3 Excret Excretion: Feces & Urine T3->Excret

Proposed Experimental Protocol for Investigating Drug Interactions

Given the lack of formal studies, the following protocol provides a framework for conducting in vitro interaction studies.

Objective: To systematically assess the potential for metabolic and protein-binding drug interactions with cetrorelix in vitro.

Methodology:

  • Test System Preparation:

    • Human Liver Microsomes (HLM) / Recombinant CYP Enzymes: Prepare pools of HLMs or individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
    • Plasma Protein Binding: Use human plasma or purified human serum albumin (HSA) solutions.
  • Metabolic Stability & CYP Phenotyping:

    • Incubation: Incubate cetrorelix (at clinically relevant concentrations) with NADPH-supplemented HLMs or individual CYP isoforms.
    • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the depletion of cetrorelix over time.
    • Chemical Inhibition: Repeat incubations in HLMs with selective chemical inhibitors for each major CYP enzyme to identify which isoforms are involved in cetrorelix metabolism.
    • Correlation Analysis: Incubate cetrorelix with a panel of individual human liver microsomes and correlate its metabolic rate with the known activity of specific CYP enzymes in each sample.
  • Time-Dependent Inhibition (TDI) Assessment:

    • Pre-incubate cetrorelix with NADPH-fortified HLMs for 30 minutes.
    • Then, add a known probe substrate (e.g., testosterone for CYP3A4) and measure the residual enzyme activity compared to a control without pre-incubation.
  • Plasma Protein Binding Displacement:

    • Use techniques like equilibrium dialysis or ultracentrifugation.
    • Incubate cetrorelix in human plasma with and without adding a potential displacer drug (e.g., ibuprofen, warfarin).
    • Measure the change in the free fraction of cetrorelix and the displacer drug using LC-MS/MS.

The experimental workflow for this proposed protocol is summarized below:

Start Study Initiation P1 Test System Preparation Start->P1 P1a Human Liver Microsomes Recombinant CYP Enzymes Human Plasma/Albumin P1->P1a P2 Metabolic Stability & CYP Phenotyping P1a->P2 P2a Incubation with Cetrorelix + NADPH Analysis via LC-MS/MS Chemical Inhibition/Correlation Analysis P2->P2a P3 Time-Dependent Inhibition (TDI) P2a->P3 P3a Pre-incubation with NADPH Add Probe Substrate Measure Residual Activity P3->P3a P4 Protein Binding Displacement P3a->P4 P4a Equilibrium Dialysis Incubate with Displacer Drugs Measure Free Fraction (LC-MS/MS) P4->P4a End Data Analysis & Reporting P4a->End

Frequently Asked Questions (FAQs)

Q1: Can cetrorelix be co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs) like sertraline? There is no direct clinical evidence. However, note that sertraline is a known time-dependent inhibitor of CYP3A4 [5]. Since the metabolic pathway of cetrorelix is not fully established, caution is warranted. If cetrorelix is metabolized by CYP3A4, co-administration could theoretically increase cetrorelix plasma concentrations. An in vitro investigation using the protocol above is recommended.

Q2: What are the critical disease-related interactions or contraindications? Cetrorelix is contraindicated in patients with severe renal impairment [6] [4]. The manufacturer advises that kidney disease may increase the chance of side effects, so its use should be avoided in this population [6] [7].

Q3: How should I handle and store cetrorelix for in vitro studies to prevent degradation?

  • Storage: Store the lyophilized powder in the original container at 2°C to 8°C (refrigerated) [6] [7]. The 0.25 mg vials specifically require refrigeration [6].
  • Stability: Protect from light and avoid freezing [6]. Be aware that cetrorelix can form aggregates and degrade under high-temperature and light conditions [8]. Using freshly prepared solutions is recommended for experimental consistency.

References

cetrorelix versus ganirelix efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Comparison Parameter Cetrorelix Ganirelix Significance/Notes
Live Birth Rate 47.2% [1] [2] 49.4% [1] [2] Comparable (p=0.074) [1] [2]

| LH Surge Control | Superior control • LH ≥10 U/L: 4.9% • LH ratio ≥2: 6.1% [1] [2] | • LH ≥10 U/L: 7.6% • LH ratio ≥2: 9.2% [1] [2] | p < 0.001 for both parameters [1] [2] | | OHSS Incidence | 0.4% [1] [2] | 1.1% [1] [2] | p = 0.01 [1] [2]; another study reported moderate-severe OHSS at 0.1% vs. 0.7% [3] | | Endometrial Receptivity | More favorable • Type A morphology: 66.2% [1] [2] | • Type A morphology: 60.1% [1] [2] | p < 0.001 [1] [2] | | Pharmacokinetics | Half-life: ~30 hours (single dose); ~80 hours (multiple doses) [4] | Half-life: ~13-16 hours [5] [6] Tmax: 1-2 hours [5] [6] [7] | Cetrorelix has a longer half-life [4] [5] [6] |

Mechanisms of Action and Pharmacokinetics

Both cetrorelix and ganirelix are third-generation GnRH antagonists that work by competitively blocking the GnRH receptors in the pituitary gland. This leads to a rapid, reversible suppression of gonadotropin secretion (LH and FSH), thereby preventing a premature LH surge during controlled ovarian stimulation [4] [5] [6].

Despite their similar mechanism, their molecular structures differ, leading to variations in their pharmacokinetic profiles [5]:

  • Ganirelix is absorbed rapidly, has a shorter half-life, and reaches peak serum concentration within 1-2 hours [5] [6].
  • Cetrorelix has a longer half-life, which may contribute to more sustained suppression [4].

The following diagram illustrates the core mechanism shared by both drugs and their direct impact on the reproductive hormone axis:

G GnRH Endogenous GnRH GnRHR GnRH Receptor (Pituitary) GnRH->GnRHR  Binds to Antagonist GnRH Antagonist (Cetrorelix/Ganirelix) Antagonist->GnRHR  Competitively Blocks Gonadotropins Suppression of Gonadotropin Secretion (LH & FSH) GnRHR->Gonadotropins  Inhibits Outcome Prevention of Premature LH Surge Gonadotropins->Outcome

Key Experimental Data and Methodologies

The comparative data primarily comes from robust clinical studies. Here are the methodologies from two key studies:

Large-Scale Retrospective Cohort Study (2025)

This study provides the most recent and comprehensive head-to-head data [1] [2].

  • Study Design: Retrospective cohort analysis.
  • Population: 9,424 patients undergoing IVF/ICSI cycles at a single reproductive medicine center in China (June 2019–June 2022). After 1:3 propensity score matching, the analysis included 2,365 patients in the cetrorelix group and 7,059 in the ganirelix group [1] [2].
  • Intervention: Controlled ovarian hyperstimulation using a flexible GnRH antagonist protocol. Antagonists (0.25 mg/day cetrorelix or ganirelix) were initiated when the leading follicle reached 14-15 mm in diameter [1] [2].
  • Primary Outcomes: Live birth rate, LH surge suppression (LH ≥10 U/L and LH ratio ≥2), incidence of OHSS, and endometrial morphology [1] [2].
Earlier Retrospective Analysis (2019)

This study offered an earlier comparison that also noted differences in OHSS rates [3].

  • Study Design: Retrospective analysis.
  • Population: 2,572 GnRH antagonist cycles (1,368 cetrorelix vs. 1,204 ganirelix) from January 2013 to December 2016 [3].
  • Intervention: Standard antagonist protocols for IVF-ET cycles [3].
  • Primary Outcomes: Rates of premature LH surge, clinical pregnancy, live birth, and incidence of moderate to severe OHSS [3].

Conclusion for Clinical Practice

  • For Maximizing Success Rates: Both cetrorelix and ganirelix are excellent choices, as they lead to comparable live birth and clinical pregnancy rates [1] [2] [3].
  • For Enhancing Safety: Cetrorelix may be preferable for patients at high risk of OHSS, given its association with a statistically significant lower incidence of this complication in multiple studies [1] [2] [3].
  • For Superior Hormonal Control: Cetrorelix demonstrates more effective suppression of premature LH surges, which could make it a more reliable choice in cycles where tight hormonal control is a priority [1] [2].

References

Comparison of Pregnancy Outcomes: Cetrorelix vs. GnRH Agonists

Author: Smolecule Technical Support Team. Date: February 2026

Study Population & Protocol Clinical Pregnancy Rate Live Birth / Delivery Rate Key Findings

| General IVF/ICSI Population (Prospective RCT) [1] | Cetrorelix: 31.9% Agonist (Goserelin): 34.3% | Cetrorelix: 28.3% Agonist: 30.1% | Differences were not statistically significant. Cetrorelix protocol used significantly fewer FSH ampoules and had a shorter stimulation duration. | | Women ≥40 Years (Randomized Controlled Trial) [2] | Cetrorelix: Lower Agonist (Long protocol): Higher | Information Not Specified | The long GnRH agonist protocol performed better, with a significantly higher number of oocytes and pregnancy rate. The antagonist may be detrimental in older women. | | Normoresponder Women (Retrospective Case-Control) [3] | Single Dose Cetrorelix: Comparable Multiple Dose Cetrorelix: Comparable vs. Agonist Long Protocol | Information Not Specified | No significant difference in clinical pregnancy and implantation rates among the three protocol groups. | | Mixed Antagonists (Cetrorelix & Ganirelix) vs. Agonist (Retrospective Analysis) [4] | Information Not Specified | Implantation rates were significantly lower with Ganirelix compared to Leuprolide acetate (agonist) or Cetrorelix. | Highlighted potential differences between specific antagonists, with Cetrorelix outcomes appearing more similar to the agonist. |

Detailed Experimental Methodologies

  • Study Design: The data comes from various study types, including prospective randomized controlled trials (RCTs) [1] [2], which provide the highest level of evidence, as well as retrospective analyses [4] [3] that generate hypotheses for further testing.
  • Patient Population: Studies focused on women undergoing In Vitro Fertilization (IVF) or Intracytoplasmic Sperm Injection (ICSI). Specific subgroups like "normoresponders" [3] or "women 40 years or older" [2] were often analyzed to detect population-specific effects.
  • Interventions:
    • Cetrorelix Protocol: Typically a flexible antagonist protocol. Cetrorelix (0.25 mg) is initiated daily once the leading follicle reaches 12-15 mm in diameter until the trigger day [5] [6].
    • GnRH Agonist Protocol: Often a long protocol. A drug like Goserelin or Triptorelin is started in the mid-luteal phase of the previous cycle to achieve pituitary downregulation before ovarian stimulation begins [1] [7].
  • Control Ovarian Hyperstimulation (COH): In both groups, ovarian stimulation is achieved with recombinant Follicle-Stimulating Hormone (rFSH) or human Menopausal Gonadotropin (hMG) starting on day 2 or 3 of the cycle [7].
  • Primary Outcomes: The key endpoints measured were clinical pregnancy rate (confirmed by ultrasound) and live birth/delivery rate. Secondary outcomes often included number of oocytes retrieved, fertilization rate, and incidence of Ovarian Hyperstimulation Syndrome (OHSS) [1] [7].

Mechanisms of Action and Signaling Pathways

The difference in clinical profiles between agonists and antagonists stems from their distinct mechanisms of action at the molecular level, as shown in the following pathway diagram.

GnRH_Mechanism cluster_legend Mechanism Key GnRH GnRH Receptor Receptor GnRH->Receptor Binds to GnRHR Agonist Agonist Agonist->Receptor Binds to GnRHR Antagonist Antagonist Antagonist->Receptor Binds to GnRHR GqProtein GqProtein Receptor->GqProtein Activates PLCb PLCb GqProtein->PLCb IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG CaRelease CaRelease IP3->CaRelease Releases Ca²⁺ PKC PKC DAG->PKC ERK ERK CaRelease->ERK PKC->ERK GeneTrans Gene Transcription (LHB/FSHB) ERK->GeneTrans Path Path , fillcolor= , fillcolor= AntagonistPath GnRH Antagonist Path IntracellularPath Intracellular Signaling ReceptorNode GnRH Receptor

The diagram above illustrates the core signaling pathways. Here is a detailed explanation of the key mechanisms:

  • GnRH Agonists (e.g., Triptorelin): Initially cause a "flare effect" by intensely stimulating the GnRH receptor (GnRHR), leading to a surge in LH and FSH release. With continuous use, this results in receptor desensitization and downregulation, effectively shutting down the pituitary's signaling to the ovaries and preventing a premature LH surge [8].
  • GnRH Antagonists (e.g., Cetrorelix): Work by competitive blockade. They bind directly to the GnRH receptor without activating it, preventing native GnRH from binding. This results in a rapid and reversible suppression of gonadotropin secretion within hours, without the initial flare effect [5] [8].
  • Intracellular Signaling: When GnRH or an agonist binds to GnRHR (a G-protein coupled receptor), it activates the Gαq/11 pathway. This triggers phospholipase Cβ (PLCβ), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 causes a release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These signals ultimately lead to the activation of pathways like ERK1/2 and regulate gene transcription for gonadotropins like LHB and FSHB [9] [8]. Antagonists effectively block the initiation of this entire cascade.

Interpretation and Clinical Relevance

  • For most patients, the choice between antagonist and agonist protocols may involve a trade-off between convenience and cycle control. Antagonist protocols are shorter and avoid the flare effect, while some studies suggest agonists may offer better outcomes in specific scenarios.
  • A critical advantage of antagonists like Cetrorelix is a significantly lower risk of Ovarian Hyperstimulation Syndrome (OHSS), a serious complication of IVF [5] [7]. This makes them particularly suitable for high-risk patients, such as those with Polycystic Ovary Syndrome (PCOS).
  • The finding that Ganirelix might be associated with lower implantation rates [4] highlights that different antagonists can have varying efficacies despite their similar classification.

References

Detailed Experimental Data and Methodology

Author: Smolecule Technical Support Team. Date: February 2026

The data in the summary table comes from a robust clinical study. Here is a detailed breakdown of the experimental design and further outcomes.

  • Study Design: A retrospective cohort study conducted at a reproductive medicine center from June 2019 to June 2022 [1] [2].
  • Participants: The study included 2,365 patients in the Cetrorelix group (Group A) and 7,059 patients in the Ganirelix group (Group B). The groups were balanced using 1:3 propensity score matching to minimize confounding factors [1].
  • Intervention: Both groups underwent Controlled Ovarian Stimulation (COS) using a flexible GnRH-antagonist protocol. Antagonists were administered daily once the leading follicle reached 14-15 mm in diameter until the trigger day [1].
  • Primary Outcomes: The study focused on LH surge suppression, OHSS incidence, endometrial morphology, and live birth rates [1].
Additional Embryological Outcomes

The study also compared embryological parameters, with no significant differences found between the two groups [1].

Parameter Cetrorelix Ganirelix Statistical Significance
Fertilization Rate 69.4% 69.1% Not Significant
Usable Embryo Rate 59.6% 59.3% Not Significant
High-Quality Embryo Rate 44.8% 45.5% Not Significant

Molecular Mechanisms and Signaling Pathways

The differences in clinical profiles between Cetrorelix and Ganirelix can be traced to their interactions at the molecular level. The Gonadotropin-Releasing Hormone Receptor (GnRHR) has unique characteristics that are key to understanding antagonist action.

GnRH Receptor Signaling and Antagonist Action cluster_pharmacology Antagonist Pharmacological Differences GnRHR GnRH Receptor (GnRHR) - Tailless (Type I Mammalian) - Intracellular Localization SlowInternalization Slow Internalization No β-arrestin recruitment GnRHR->SlowInternalization  Agonist Binding RapidSuppression Immediate LH Suppression Competitive Receptor Blockade GnRHR->RapidSuppression  Antagonist Binding DownstreamAdaptations Downstream Adaptations (e.g., IP3 receptor down-regulation) SlowInternalization->DownstreamAdaptations Leads to HigherAffinity Higher Receptor Affinity (e.g., Cetrorelix) RapidSuppression->HigherAffinity MilderFSHSuppress Milder FSH Suppression May support follicular development RapidSuppression->MilderFSHSuppress

The diagram above illustrates the key mechanistic points:

  • Unique GnRHR Structure: Mammalian type I GnRHRs lack a C-terminal tail, which makes them resistant to rapid desensitization and causes a slow rate of internalization [3].
  • Intracellular Localization: A large proportion of human GnRHRs are intracellular due to inefficient exit from the endoplasmic reticulum, a trait linked to the absent C-tail [3].
  • Mode of Action: GnRH antagonists like Cetrorelix and Ganirelix work by competitively binding to the GnRH receptor in the anterior pituitary, providing immediate suppression of luteinizing hormone (LH) secretion without the initial "flare" effect associated with agonists [4] [5].
  • Pharmacological Differences: While both are antagonists, Cetrorelix has a higher receptor affinity and a longer half-life (approximately 108 hours) compared to Ganirelix [4] [6]. Furthermore, Cetrorelix is associated with milder suppression of Follicle-Stimulating Hormone (FSH), which may be more supportive of ongoing follicular development [4].

Conclusion for Clinical and Research Applications

The consolidated evidence indicates:

  • For patients at high risk of OHSS, Cetrorelix may be the preferable choice due to its demonstrated lower incidence of this complication [1].
  • When superior and sustained LH suppression is the primary concern, Cetrorelix's higher receptor affinity and pharmacokinetic profile offer a potential advantage [1] [4].
  • For the goal of a live birth, both antagonists are equally effective, allowing the safety profile to guide the selection [1].

References

cetrorelix LH suppression compared to other antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes & Experimental Data

Comparative Clinical Outcomes: Cetrorelix vs. Ganirelix

This table summarizes findings from a large 2025 clinical study comparing antagonist protocols in IVF/ICSI cycles [1] [2] [3].

Outcome Measure Cetrorelix (Group A) Ganirelix (Group B) P-value
LH Surge Control
Incidence of LH ≥10 U/L 4.9% 7.6% < 0.001
LH Ratio (Trigger Day/Baseline) ≥2 6.1% 9.2% < 0.001
Endometrial Receptivity
Type A Endometrial Morphology 66.2% 60.1% < 0.001
Type C Endometrial Morphology 5.3% 6.3% < 0.001
Safety
Incidence of OHSS 0.4% 1.1% 0.01
Efficacy
Live Birth Rate 47.2% 49.4% 0.074 (NS)

NS: Not Significant

In Vitro Signaling Pathway Inhibition

This table outlines data from a 2019 preclinical study comparing the potency of GnRH antagonists in inhibiting intracellular signaling [4].

Parameter / Antagonist Cetrorelix Ganirelix Teverelix
Calcium (Ca²⁺) Signaling Inhibition Most Potent (Effective at 1-10 nM) Less Potent Less Potent
cAMP Signaling Inhibition (in SH-SY5Y cells) Most Potent Less Potent Less Potent
ERK1/2 Phosphorylation Inhibition Equally Potent Equally Potent Equally Potent
CREB Phosphorylation Inhibition Equally Potent Equally Potent Equally Potent
Lhb Gene Transcription Inhibition Equally Potent Equally Potent Equally Potent

Detailed Experimental Protocols

To ensure reproducibility, here are the core methodologies from the cited studies.

Clinical Study Protocol [1] [2]
  • Study Design: Large, single-center, retrospective cohort study.
  • Participants: 9,424 patients undergoing IVF/ICSI after propensity score matching.
  • Intervention: Patients received either 0.25 mg Cetrorelix or 0.25 mg Ganirelix daily in a flexible GnRH antagonist protocol. Antagonists were initiated when the leading follicle reached 14-15 mm in diameter.
  • Primary Outcomes: LH surge suppression, ovarian hyperstimulation syndrome (OHSS) incidence, endometrial morphology, and live birth rate.
  • Statistical Analysis: Used multivariate logistic regression to identify predictors of live birth and control for confounding variables.
In Vitro Signaling Study Protocol [4]
  • Cell Models: Used three cell lines: HEK293 and SH-SY5Y cells transfected with human GnRH receptor (GnRHR), and LβT2 mouse pituitary cells expressing endogenous murine GnRHR.
  • Stimulus: Cells were treated with a consistent, potent dose of native GnRH hormone.
  • Antagonist Application: Increasing concentrations of Cetrorelix, Ganirelix, or Teverelix were applied to compete with GnRH.
  • Measurement Techniques:
    • Intracellular Calcium (Ca²⁺) & cAMP: Measured in real-time using Bioluminescence Resonance Energy Transfer (BRET) biosensors.
    • Protein Phosphorylation (pERK1/2, pCREB): Analyzed by Western Blotting.
    • Gene Transcription (Lhb): Quantified using Real-Time PCR (qPCR).

GnRH Signaling Pathway and Antagonist Action

The following diagram illustrates the key signaling pathways activated by GnRH and how antagonists like Cetrorelix exert their effect.

G cluster_path1 Gq/11 - PKC Pathway cluster_path2 Calcium-Dependent Pathways cluster_path3 Other Pathways GnRH GnRH GnRHR GnRHR GnRH->GnRHR  Binds Gq Gαq/11 Protein GnRHR->Gq Gs Gαs Protein GnRHR->Gs  (Context-Dependent) Antagonist Antagonist Antagonist->GnRHR  Competitively  Blocks PLC Phospholipase Cβ (PLCβ) Gq->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK LHB LHβ Gene Transcription & LH Hormone Secretion ERK->LHB Influences CaRelease Ca²⁺ Release (Endoplasmic Reticulum) IP3->CaRelease IP3->CaRelease CaInflux Ca²⁺ Influx (Channels) CaRelease->CaInflux Stimulates CaM Calmodulin (CaM) CaInflux->CaM CaInflux->LHB Influences CaMK CaMKII Pathway CaM->CaMK CalcN Calcineurin/NFAT Pathway CaM->CalcN AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA / CREB Phosphorylation cAMP->PKA PKA->LHB Influences

The diagram shows how GnRH antagonists primarily work by sitting in the GnRH receptor, which physically blocks the native GnRH hormone from binding and initiating the downstream signaling cascades that would normally lead to LH synthesis and secretion [5] [4].

Key Conclusions for Drug Development

  • Superior Potency: Cetrorelix demonstrates greater potency in suppressing key secondary messengers like calcium and cAMP at lower concentrations in vitro [4].
  • Favorable Clinical Profile: Despite comparable ultimate efficacy (live birth rates), Cetrorelix offers a distinct clinical safety profile with significantly better LH surge control and a lower risk of OHSS [1].
  • Mechanistic Insights: The differential efficacy in suppressing various signaling pathways suggests potential for biased signaling or ligand-induced selective signaling (LiSS), a key consideration for designing next-generation antagonists [4].

References

Comparison of Clinical Outcomes: Cetrorelix vs. Ganirelix

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Cetrorelix (Group A) Ganirelix (Group B) P-value
Live Birth Rate 47.2% 49.4% 0.074 (NS)
LH Surge (LH ≥10 U/L) 4.9% 7.6% <0.001
LH Surge (LH Ratio ≥2) 6.1% 9.2% <0.001
Type A Endometrial Morphology 66.2% 60.1% <0.001
Overall OHSS Incidence 0.4% 1.1% 0.01
Number of Patients 2,365 7,059

Source: Front Reprod Health. 2025 [1] [2]

Detailed Experimental Methodology

The data in the table above comes from a retrospective cohort study conducted at a reproductive medicine center from June 2019 to June 2022 [1] [2].

  • Study Population: Infertile patients undergoing IVF/ICSI treatment. The final analysis included 2,365 patients receiving cetrorelix and 7,059 patients receiving ganirelix after 1:3 propensity score matching to minimize bias [1] [2].
  • Intervention Protocol: A flexible GnRH antagonist protocol was used for controlled ovarian hyperstimulation. Patients began stimulation on day 2 or 3 of their menstrual cycle. The antagonists (daily subcutaneous injections of 0.25 mg cetrorelix or ganirelix) were introduced once the dominant follicle reached 14–15 mm in diameter, or if the follicle was over 12 mm with serum estradiol levels exceeding 300 pg/ml. Injections continued until the day of ovulation trigger [2].
  • Primary Outcomes: The study compared LH surge suppression, OHSS incidence, endometrial morphology, and live birth rates [1].
  • Statistical Analysis: Multivariate logistic regression was used to identify independent predictors of clinical success. The results showed that advanced female age (≥35 years) reduced success, while higher AMH (≥4 μg/L) and dual embryo transfer improved outcomes [1].

Mechanisms of Action and Protocol Workflow

GnRH antagonists like cetrorelix and ganirelix work by competitively blocking GnRH receptors in the pituitary gland. This provides an immediate suppression of luteinizing hormone (LH) secretion, preventing a premature LH surge during ovarian stimulation [3]. This is a key difference from GnRH agonists, which first cause a "flare-up" effect before down-regulating the receptors [3].

The following diagram illustrates the mechanism and standard workflow of the flexible GnRH antagonist protocol used in modern IVF cycles.

cluster_1 Mechanism of Action: GnRH Antagonists cluster_2 Flexible Antagonist Protocol Workflow GnRH Endogenous GnRH Receptor GnRH Receptor (Pituitary Gland) GnRH->Receptor Antagonist GnRH Antagonist (Cetrorelix/Ganirelix) Antagonist->Receptor LH_Suppression Immediate LH Suppression Receptor->LH_Suppression Blocked Signal Start Start FSH/Gonadotropins (Stimulation Day 2/3) Monitor Monitor Follicles & E2 Start->Monitor Decision Leading Follicle ≥14mm? Monitor->Decision Decision->Monitor No Add_Antag Add Daily GnRH Antagonist Decision->Add_Antag Yes Trigger Trigger for Ovulation Add_Antag->Trigger

Interpretation and Clinical Relevance

  • Equivalent Efficacy in Live Birth: The most significant finding is that live birth rates between cetrorelix and ganirelix are statistically comparable [1]. This demonstrates that cetrorelix is non-inferior to ganirelix for the ultimate goal of IVF treatment.
  • Superior LH Control and Safety Profile: Cetrorelix showed significantly better suppression of premature LH surges and a lower incidence of OHSS [1]. This superior safety profile makes it a preferable option, particularly for patients at high risk for OHSS.
  • Potential for Enhanced Endometrial Receptivity: The higher rate of Type A endometrial morphology in the cetrorelix group suggests a potential secondary benefit for embryo implantation [1]. Type A endometrium is considered the most receptive trilaminar pattern.

References

Clinical and Cost-Effectiveness Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies comparing cetrorelix with other common protocols.

Aspect Cetrorelix (GnRH antagonist) GnRH Agonist (e.g., Triptorelin) Other GnRH Antagonist (Ganirelix)
Cost per IVF/ICSI Cycle Higher cycle cost in one study [1] Lower cycle cost [1] Information missing
Cost per Pregnancy Lower ($11,329) [1] Higher ($19,672) [1] Information missing
Live Birth Rate Comparable to Ganirelix (47.2% vs. 49.4%) [2] Information missing Comparable to Cetrorelix (49.4% vs. 47.2%) [2]
LH Surge Suppression Superior (LH ≥10 U/L: 4.9%) [2] Information missing Less effective (LH ≥10 U/L: 7.6%) [2]
OHSS Risk Lower (0.4% incidence) [2] Information missing Higher (1.1% incidence) [2]
Endometrial Receptivity More favorable (Type A morphology: 66.2%) [2] Information missing Less favorable (Type A morphology: 60.1%) [2]
Protocol Flexibility & Optimization Effective with cessation on trigger day, improving embryological outcomes for most patients [3] Information missing Information missing

> Key Insight: While a single cycle using cetrorelix may be more expensive than some agonist protocols, its lower cost per pregnancy and superior safety profile make it a more cost-effective strategy overall [2] [1].

Detailed Experimental Data and Methodologies

The comparative data is derived from rigorous clinical studies. Here are the detailed methodologies and findings.

Study 1: Cetrorelix vs. Ganirelix (2025 Retrospective Cohort)

This large-scale study directly compared the safety and efficacy of two GnRH antagonists [2].

  • Objective: To compare the safety, efficacy, and clinical predictors of live birth outcomes between cetrorelix and ganirelix.
  • Methods:
    • Design: Retrospective cohort study of 9,424 patients after propensity score matching.
    • Participants: Patients undergoing IVF/ICSI at a reproductive medicine center (June 2019–June 2022).
    • Groups: Group A (2,365 patients) received cetrorelix; Group B (7,059 patients) received ganirelix.
    • Intervention: Both groups received daily 0.25 mg subcutaneous injections of their respective antagonist starting when the lead follicle was 14-15 mm.
    • Outcomes Measured: LH surge suppression, OHSS incidence, endometrial morphology, embryological parameters, and live birth rates.
  • Key Results:
    • LH Control: Cetrorelix was superior, with significantly lower incidences of premature LH surge [2].
    • Safety: The incidence of OHSS was significantly lower in the cetrorelix group (0.4% vs. 1.1%) [2].
    • Endometrial Receptivity: A significantly higher proportion of patients in the cetrorelix group had a "Type A" endometrial pattern, which is considered most receptive for implantation [2].
    • Live Birth: Live birth rates were statistically comparable between the two groups [2].
Study 2: Cost-Effectiveness of GnRH Antagonist vs. Agonist (2013 Randomized Controlled Trial)

This older but foundational study compared the economic outcomes of different protocols [1].

  • Objective: To compare cost-effectiveness between a GnRH agonist short regimen and a GnRH antagonist protocol.
  • Methods:
    • Design: Prospective, randomized study.
    • Participants: 96 patients at a private center.
    • Groups: Patients were randomized into a GnRH agonist group (n=48) or a GnRH antagonist (cetrorelix) group (n=48).
    • Cost Analysis: Treatment costs per cycle and cost per pregnancy were calculated.
  • Key Results:
    • The cost per cycle was significantly lower in the GnRH agonist group.
    • However, the clinical pregnancy rate was significantly higher in the antagonist group.
    • Consequently, the mean cost per pregnancy was substantially lower for the antagonist protocol [1].
Study 3: Cetrorelix Protocol Optimization (2021 Retrospective Study)

Research shows that the cost-effectiveness of cetrorelix can be enhanced by optimizing its administration protocol [3].

  • Objective: To evaluate the efficiency of stopping cetrorelix on the day of the final ovulation trigger.
  • Methods:
    • Design: Retrospective study of 1,271 patients undergoing their first IVF cycle.
    • Groups: Group A (832 patients) received cetrorelix until trigger day; Group B (439 patients) ceased cetrorelix on trigger day.
    • Outcomes: Embryological and clinical outcomes were compared.
  • Key Results:
    • Cessation of cetrorelix on trigger day significantly improved embryological outcomes (e.g., number of oocytes retrieved, fertilization rates) for patients under 35 or those with sufficient ovarian reserve.
    • This modified protocol was equally effective at preventing premature ovulation, demonstrating that reducing the total drug dose is feasible and beneficial for many patients [3].

Mechanism of Action: GnRH Antagonist Signaling Pathway

Cetrorelix is a Gonadotropin-Releasing Hormone (GnRH) antagonist. The following diagram illustrates its competitive inhibition mechanism in the pituitary gland, which prevents premature luteinizing hormone (LH) surges during ovarian stimulation.

G GnRH Antagonist Mechanism of Action cluster_pituitary Pituitary Gland GnRH GnRH GnRHR GnRH Receptor (Pituitary) GnRH->GnRHR Binds LH_FSH LH & FSH Secretion GnRHR->LH_FSH Ovaries Ovaries LH_FSH->Ovaries Stimulates Cetrorelix Cetrorelix Cetrorelix->GnRHR Blocks

Diagram Explanation: In a normal cycle, endogenous GnRH binds to pituitary receptors, triggering LH/FSH release that stimulates the ovaries. Cetrorelix competitively blocks these receptors, rapidly suppressing gonadotropin secretion to prevent a premature LH surge and allow for controlled follicle maturation [2] [4].

Key Takeaways for Research and Development

  • Focus on Overall Treatment Value: The primary economic advantage of cetrorelix lies in the lower cost per successful pregnancy, not the cost of a single vial or cycle [1].
  • Leverage Superior Safety Data: Cetrorelix's lower risk of OHSS is a significant clinical and potential economic benefit, reducing costs associated with managing this serious complication [2].
  • Explore Protocol Optimization: The modified protocol that stops cetrorelix on trigger day demonstrates that drug exposure can be reduced without sacrificing efficacy, potentially improving cost-benefit ratios [3].

References

Comparison of Cetrorelix vs. Ganirelix in Antagonist Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Cetrorelix (Group A) Ganirelix (Group B) P-value
LH Surge Control
Incidence of LH ≥10 U/L 4.9% 7.6% <0.001
LH Ratio (Trigger Day/Baseline) ≥2 6.1% 9.2% <0.001
Endometrial Receptivity
Type A Endometrium 66.2% 60.1% <0.001
Type C Endometrium 5.3% 6.3% <0.001
Safety
OHSS Incidence 0.4% 1.1% 0.01
Clinical Outcomes
Live Birth Rate 47.2% 49.4% 0.074 (NS)

> Abbreviations: OHSS, Ovarian Hyperstimulation Syndrome; NS, Not Significant. > Conclusion: Cetrorelix demonstrated superior LH surge suppression and a more favorable safety profile regarding OHSS risk, while live birth rates were comparable between the two antagonists [1] [2].

Cetrorelix in Older Patients

Evidence suggests that the optimal protocol may differ for women of advanced reproductive age. A randomized controlled trial involving 564 women aged 40 or older found that a long GnRH agonist protocol may be more effective than the Cetrorelix antagonist protocol [3].

  • Key Findings: The long protocol resulted in a significantly higher number of oocytes retrieved and a higher pregnancy rate per cycle and per embryo transfer [3].
  • Conclusion: The study authors concluded that GnRH antagonists like Cetrorelix might be detrimental in older women compared to the long agonist protocol [3].

Experimental Protocol Overview

For your reference, here is a summary of the methodologies from the key studies cited.

1. Retrospective Cohort Study (2025) [2] [4]

  • Study Design: Retrospective analysis of 9,424 patients after propensity score matching.
  • Patients: Infertile women aged 20-45 undergoing IVF/ICSI with GnRH antagonist protocols.
  • Intervention: Daily subcutaneous injection of 0.25 mg Cetrorelix or Ganirelix, initiated when the leading follicle reached 14-15 mm or with estradiol >300 pg/ml.
  • Outcomes: Primary outcomes included LH surge suppression, OHSS incidence, endometrial morphology, and live birth rate.
  • Analysis: Multivariate logistic regression was used to identify predictors of live birth.

2. Randomized Controlled Trial in Older Women (2008) [3]

  • Study Design: Single-center, controlled randomized study.
  • Patients: 564 women aged 40 or older undergoing their first IVF cycle.
  • Intervention: Patients were randomized to either a Cetrorelix protocol (n=281) or a long GnRH agonist protocol (n=283).
  • Outcomes: Main outcome measures were the number of oocytes retrieved, pregnancy rate, and implantation rate.

Molecular Signaling and Research Workflow

While the clinical data is clear, understanding the molecular context is crucial. The following diagram illustrates the fundamental signaling pathway targeted by Cetrorelix and other GnRH antagonists.

The search also revealed insights into complex ovarian processes relevant to drug development. One study investigated the gene expression profile of cumulus cells during long-term culture, identifying upregulated genes related to immune defense and cytokine signaling pathways [5]. The workflow of this study is outlined below.

G cluster_0 Analysis Focus: Immune Processes Patient Recruitment & COC Collection Patient Recruitment & COC Collection Long-term CC In Vitro Culture Long-term CC In Vitro Culture Patient Recruitment & COC Collection->Long-term CC In Vitro Culture CCs from denudation RNA Isolation & Microarray RNA Isolation & Microarray Long-term CC In Vitro Culture->RNA Isolation & Microarray Samples at 1,7,15,30 days Bioinformatic Analysis Bioinformatic Analysis RNA Isolation & Microarray->Bioinformatic Analysis 22,480 transcripts Identification of DEGs Identification of DEGs Bioinformatic Analysis->Identification of DEGs DAVID software GO: Defense Response GO: Defense Response Bioinformatic Analysis->GO: Defense Response GO: Cytokine Signaling GO: Cytokine Signaling Bioinformatic Analysis->GO: Cytokine Signaling

Key Takeaways for Researchers and Professionals

  • Comparative Safety is Key: Cetrorelix holds a distinct advantage in minimizing OHSS risk, a critical safety endpoint, making it a potentially preferable choice for patients at high risk for this complication [1] [2].
  • Population-Specific Efficacy is Critical: The finding that GnRH antagonist protocols may be suboptimal for women over 40 [3] highlights the necessity of patient stratification in both clinical practice and trial design.
  • Mechanistic Insights Drive Innovation: Research into the local immune and cytokine signaling pathways within the ovarian follicle [5] can reveal new biomarkers for oocyte competence or novel targets for ovarian stimulation.

References

Clinical Profile: Cetrorelix vs. Ganirelix

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a 2025 retrospective cohort study that compared cetrorelix (Ferpront) with ganirelix (Orgalutran) in over 9,000 patients after propensity score matching [1]. This provides a strong reference for the performance of branded cetrorelix in a real-world clinical setting.

Outcome Measure Cetrorelix (Group A) Ganirelix (Group B) P-value
LH Surge Control
Incidence of LH ≥10 U/L 4.9% 7.6% <0.001
LH Ratio ≥2 6.1% 9.2% <0.001
Endometrial Receptivity
Type A Endometrium 66.2% 60.1% <0.001
Type C Endometrium 5.3% 6.3% <0.001
Safety
OHSS Incidence 0.4% 1.1% 0.01
Efficacy
Live Birth Rate 47.2% 49.4% 0.074 (Not Significant)

This study concluded that while live birth rates and embryo quality were comparable between the two antagonists, cetrorelix demonstrated superior LH surge suppression and a more favorable safety profile with a lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [1].

Direct Generic vs. Brand Comparison Status

For a direct comparison between generic and brand-name cetrorelix, the most relevant information comes from an ongoing clinical trial.

  • Active Clinical Trial: A trial titled "Effectiveness of Generic Versus Reference Cetrorelix Acetate for Ovarian Stimulation" is currently recruiting participants [2].
  • Primary Aim: The study is designed to determine if the generic this compound is non-inferior to the reference (brand-name) product in women undergoing IVF or ICSI treatment [2].
  • Estimated Completion: The trial is scheduled for completion in December 2025 [2]. This means definitive results on efficacy comparison are not yet published.

Experimental Protocol Overview

The methodology from the cited studies and trials provides a clear experimental framework for comparing GnRH antagonists.

1. Patient Population and Study Design

  • The comparative study was a retrospective cohort design involving infertile patients undergoing IVF/ICSI [1].
  • Patients were matched using propensity score matching to minimize confounding variables [1].
  • The ongoing generic vs. reference trial is a prospective, interventional study with an estimated 1,338 participants [2].

2. Intervention and Dosing

  • In a standard GnRH antagonist protocol, controlled ovarian hyperstimulation begins on day 2-3 of the menstrual cycle using recombinant FSH or menotropins [1].
  • The antagonist (cetrorelix or ganirelix at 0.25 mg) is administered subcutaneously daily once the leading follicle reaches 14-15 mm in diameter, and continued until the day of ovulation trigger [1].

3. Outcome Measurements

  • Primary Efficacy: Live birth rate per fresh embryo transfer cycle [1].
  • Key Hormonal Control: Incidence of premature LH surge (defined as LH ≥10 U/L) [1].
  • Safety Endpoints: Incidence of OHSS [1].
  • Additional Parameters: Endometrial morphology patterns (Type A, B, C), number of oocytes retrieved, and fertilization rate [1].

Mechanism of Action

The following diagram illustrates the biochemical pathway through which cetrorelix exerts its effect, which is fundamental to its clinical application.

G Hypothalamus Hypothalamus GnRH Pulsatile GnRH Release Hypothalamus->GnRH Secretes Pituitary Anterior Pituitary GnRH->Pituitary Binds to GnRH Receptors LH_FSH LH and FSH Secretion Pituitary->LH_FSH Stimulates Ovary Ovarian Follicle LH_FSH->Ovary Stimulates Growth & Steroidogenesis Ovulation Ovulation (LH Surge) LH_FSH->Ovulation Mid-cycle surge induces Cetrorelix Cetrorelix Cetrorelix->GnRH Prevents Binding Cetrorelix->Pituitary Competitively Blocks        

Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist of Gonadotropin-Releasing Hormone (GnRH) receptors [3] [4]. It binds to these receptors in the anterior pituitary without activating them, preventing endogenous GnRH from triggering the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) [3] [4]. This rapid, dose-dependent suppression of LH is critical in ART for preventing a premature LH surge, thereby allowing for the controlled maturation of multiple oocytes and optimizing the timing for oocyte retrieval [3] [5] [6].

Final Summary

  • For Brand-Name Cetrorelix: High-quality real-world evidence confirms its efficacy and safety is at least comparable, and in some aspects (LH control, OHSS risk), potentially superior to another branded antagonist, ganirelix [1].
  • For Generic Cetrorelix: As of now, there is a lack of published head-to-head clinical data comparing the efficacy of generic and brand-name cetrorelix. The scientific community is awaiting results from an ongoing non-inferiority trial, which should provide the conclusive evidence required by researchers and clinicians [2].

References

Clinical Outcomes & Safety Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes evidence from clinical studies comparing cetrorelix with other GnRH antagonists, primarily ganirelix.

Outcome Measure Cetrorelix Performance Ganirelix Performance Significance & Context
Live Birth Rate 47.2% [1] 49.4% [1] Comparable; difference not statistically significant (p=0.074) [1]
LH Surge Control Superior control. Lower incidence of LH ≥10 U/L (4.9%) and LH ratio ≥2 (6.1%) [1] Higher incidence of LH ≥10 U/L (7.6%) and LH ratio ≥2 (9.2%) [1] Significantly superior for cetrorelix (p<0.001) [1]
OHSS Risk Lower overall incidence (0.4%) [1] Higher overall incidence (1.1%) [1] Significantly lower for cetrorelix (p=0.01) [1]
Endometrial Receptivity More favorable. Higher rate of Type A morphology (66.2%) and lower rate of Type C (5.3%) [1] Lower rate of Type A morphology (60.1%) and higher rate of Type C (6.3%) [1] Significantly different distribution (p<0.001) [1]
Embryo Quality Improved with protocol optimization (e.g., cessation on trigger day) in young/good ovarian reserve patients [2] Information not specified in search results Protocol-dependent effect for cetrorelix [2]
Molecular Signaling Potency Higher potency in inhibiting GnRH-induced intracellular Ca²⁺ increase in vitro [3] Lower potency in inhibiting GnRH-induced intracellular Ca²⁺ increase in vitro [3] Cetrorelix showed significant effects at lower concentrations [3]

Molecular Mechanisms and Experimental Insights

Understanding the molecular actions of GnRH antagonists helps explain the clinical differences. All antagonists work by competitively blocking the GnRH receptor (GnRHR), but they exhibit biased signaling—meaning they differentially modulate intracellular pathways [3].

Key Experimental Findings on Intracellular Signaling
Parameter Cetrorelix Ganirelix Teverelix
Inhibition of Ca²⁺ Release (IC₅₀ in HEK293/GnRHR cells) Most potent (significant inhibition at 1-10 nM) [3] Less potent (significant inhibition at 100 nM-1 µM) [3] Less potent (significant inhibition at 100 nM-1 µM) [3]
Inhibition of cAMP Accumulation (in SH-SY5Y/GnRHR cells) Most potent [3] Less potent [3] Less potent [3]
Inhibition of pERK1/2 & pCREB (in LβT2 cells) Similar potency to other antagonists [3] Similar potency to other antagonists [3] Similar potency to other antagonists [3]
Inhibition of Lhb Gene Transcription Equally effective [3] Equally effective [3] Equally effective [3]

The following diagram illustrates the key intracellular signaling pathways of GnRH and how antagonists like cetrorelix block them.

The diagram shows that while all antagonists ultimately suppress LHB gene transcription equally, cetrorelix's greater potency in inhibiting key secondary messengers like Ca²⁺ and cAMP may contribute to its enhanced clinical profile in LH surge control [3].

Detailed Experimental Protocols from Cited Studies

To support the data in the tables, here are the methodologies from key studies.

  • Study 1: Large-Scale Clinical Comparison [1]

    • Design: Retrospective cohort study of 9,424 patients undergoing IVF/ICSI.
    • Groups: 2,365 patients received cetrorelix; 7,059 received ganirelix (1:3 propensity score matching).
    • Intervention: Controlled ovarian stimulation with recombinant FSH, initiating 0.25 mg daily of either antagonist when the dominant follicle reached 14-15 mm.
    • Primary Outcomes: LH surge suppression, OHSS incidence, endometrial morphology, and live birth rate.
  • Study 2: In Vitro Signaling Pathway Analysis [3]

    • Cell Models: GnRHR-transfected HEK293 and SH-SY5Y cells, and mouse pituitary LβT2 cells.
    • Stimulation: Cells treated with GnRH (3 × EC50 concentration) in the presence or absence of increasing doses of antagonists.
    • Measurements: Intracellular calcium (using BRET), cAMP accumulation, phosphorylation of ERK1/2 and CREB (Western blot), and Lhb gene transcription (RT-PCR).
    • Analysis: Dose-response curves and AUC calculations to determine antagonist potency.

Key Takeaways for Researchers

  • Clinical Equivalence with Safety Edge: Cetrorelix and ganirelix show comparable live birth rates, but cetrorelix has a superior profile in preventing premature LH surges and reducing OHSS risk [1].
  • Molecular Supremacy: In vitro, cetrorelix demonstrates higher potency than ganirelix and teverelix in suppressing key GnRH-induced signaling pathways, particularly intracellular calcium and cAMP release [3].
  • Protocol Optimization: Clinical outcomes for cetrorelix can be improved by omitting administration on the trigger day, leading to better embryological outcomes in specific patient subgroups without increasing preovulation risk [2].

References

Clinical Outcomes: Cetrorelix vs. Ganirelix

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes findings from a large 2025 retrospective cohort study that directly compared Cetrorelix and Ganirelix [1].

Outcome Measure Cetrorelix Performance Ganirelix Performance P-value & Significance
LH Surge Control Superior control. Lower incidence of LH ≥10 U/L (4.9%). Higher incidence of LH ≥10 U/L (7.6%). ( p < 0.001 ) [1]
Endometrial Receptivity More favorable; higher rate of Type A morphology (66.2%). Less favorable; lower rate of Type A morphology (60.1%). ( p < 0.001 ) [1]
OHSS Risk Lower overall incidence (0.4%). Higher overall incidence (1.1%). ( p = 0.01 ) [1]
Live Birth Rate (LBR) 47.2% 49.4% ( p = 0.074 ) (Not Significant) [1]
Embryo Quality Comparable rates of top-quality and available embryos. Comparable rates of top-quality and available embryos. Not Significant [1]

A 2023 systematic review and network meta-analysis affirmed that evidence comparing Cetrorelix and Ganirelix is limited, with no significant difference in live birth rates observed, though the certainty of the evidence was low [2].

Experimental Protocols and Methodologies

Here are the detailed methodologies from the key studies cited, which provide a framework for designing comparative experiments.

Clinical Comparison Protocol (from [1])
  • Study Design: Large, retrospective cohort study at a reproductive medicine center.
  • Participants: 9,424 patients after propensity score matching (Cetrorelix n=2,365; Ganirelix n=7,059).
  • Intervention: Controlled Ovarian Hyperstimulation (COS) using a flexible GnRH-ant protocol. Antagonists were initiated when the dominant follicle reached 14–15 mm or was >12 mm with serum estradiol >300 pg/ml.
  • Dosage: Daily subcutaneous injections of 0.25 mg of either Cetrorelix or Ganirelix until trigger day.
  • Outcome Measures: Primary outcomes included LH surge suppression, OHSS incidence, endometrial morphology, embryological parameters, and live birth rates. Multivariate logistic regression identified predictors of clinical success.
In Vitro Signaling Pathway Analysis (from [3])
  • Objective: To compare the potencies of GnRH antagonists in inhibiting GnRH-mediated intracellular signaling.
  • Cell Models: Used GnRH receptor-transfected HEK293 and SH-SY5Y cell lines, and mouse pituitary LβT2 cells.
  • Stimulus: Cells were treated with Gonadotropin-Releasing Hormone (GnRH).
  • Intervention: Co-treatment with increasing concentrations of Cetrorelix, Ganirelix, or Teverelix.
  • Key Readouts:
    • Intracellular Calcium (Ca²⁺): Measured in real-time using a bioluminescence resonance energy transfer (BRET) biosensor.
    • cAMP Accumulation: Also quantified using BRET.
    • Protein Phosphorylation: Activation of CREB and ERK1/2 assessed via Western blotting.
    • Gene Transcription: Lhb gene expression measured by real-time PCR.

Molecular Signaling and Mechanisms of Action

GnRH antagonists work by competitively blocking the GnRH receptor in the pituitary, preventing the natural hormone from triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [4] [5] [6]. Despite their structural similarity, different antagonists can exhibit "biased signaling," meaning they differentially modulate intracellular pathways even when they achieve the same ultimate clinical outcome (preventing an LH surge) [3].

The diagram below illustrates the GnRH signaling pathway and the points of inhibition by antagonists, based on the experimental data [3] [5]:

G GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq Gαq/11 Protein GnRHR->Gq PLCb Phospholipase Cβ (PLCβ) Gq->PLCb IP3 Inositol Trisphosphate (IP3) PLCb->IP3 DAG Diacylglycerol (DAG) PLCb->DAG CaRelease Intracellular Ca²⁺ Release IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC CREB CREB Phosphorylation CaRelease->CREB via CaMKII/Calcineurin ERK ERK1/2 Phosphorylation PKC->ERK LHB LHB Gene Transcription CREB->LHB ERK->LHB Antagonist Cetrorelix/Ganirelix Antagonist->GnRHR Competitive Inhibition

The in vitro study by [3] provided crucial data on the differential effects of antagonists:

  • Calcium Signaling: Cetrorelix demonstrated significantly higher potency than Ganirelix and Teverelix in inhibiting GnRH-induced intracellular calcium (Ca²⁺) increases. The half-maximal inhibitory concentration (IC50) for Cetrorelix was in the 1-10 nM range, while for Ganirelix and Teverelix, it was in the 100 nM-1 µM range [3].
  • cAMP Signaling: In transfected SH-SY5Y cells, Cetrorelix was also more potent at reducing GnRH-mediated cAMP accumulation [3].
  • Downstream Effects: Despite these differences in second-messenger inhibition, all three antagonists were equally effective at suppressing the phosphorylation of CREB and ERK1/2 proteins and, ultimately, the transcription of the Lhb gene [3].

Protocol Optimization and Clinical Implications

Research continues to refine how GnRH antagonists are used for better outcomes:

  • Cessation on Trigger Day: A 2021 study found that for patients with sufficient ovarian reserve (AMH >1.1 ng/ml) and those under 35 years old, ceasing Cetrorelix on the trigger day (instead of continuing it) improved embryological outcomes, including higher fertilization rates and a greater proportion of good-quality embryos, without increasing the risk of premature ovulation [7].
  • Safety Profile: A key advantage of the GnRH antagonist protocol, including the use of Cetrorelix, is a significantly reduced risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist protocols [1] [4].

Research Gaps and Future Directions

The 2023 systematic review highlighted that the available evidence on GnRH antagonist protocols is often of low quality and certainty [2]. There is a clear need for more high-quality, randomized controlled trials (RCTs) that are powered to detect differences in critical outcomes like live birth rates between Cetrorelix and Ganirelix. Future studies should also focus on specific patient populations, such as high and low responders to ovarian stimulation [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

17

Exact Mass

1489.6909477 Da

Monoisotopic Mass

1489.6909477 Da

Heavy Atom Count

106

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XPQ226310Q

Sequence

XXXSYXLRPA

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prevention of premature ovulation in patients undergoing a controlled ovarian stimulation, followed by oocyte-pick-up and assisted-reproductive techniques. In clinical trials, Cetrotide was used with human menopausal gonadotropin (HMG), however, limited experience with recombinant follicule-stimulating hormone (FSH) suggested similar efficacy.

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

H01CC02

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Wikipedia

Cetrorelix acetate
Cetrorelix monoacetate

Use Classification

Human drugs -> Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Hooshfar S, Mortazavi SA, Piryaei M, Ramandi Darzi H, Shahsavari N, Kobarfard F. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms. Iran J Pharm Res. 2014 Winter;13(Suppl):43-50. PubMed PMID: 24711828; PubMed Central PMCID: PMC3977052.
2: Britten JL, Malik M, Levy G, Mendoza M, Catherino WH. Gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate and GnRH antagonist cetrorelix acetate directly inhibit leiomyoma extracellular matrix production. Fertil Steril. 2012 Nov;98(5):1299-307. doi: 10.1016/j.fertnstert.2012.07.1123. Epub 2012 Aug 14. PubMed PMID: 22901846.
3: Erb K, Klipping C, Duijkers I, Pechstein B, Schueler A, Hermann R. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women. Fertil Steril. 2001 Feb;75(2):316-23. PubMed PMID: 11172833.
4: Kåss AS, Førre OT, Fagerland MW, Gulseth HC, Torjesen PA, Hollan I. Short-term treatment with a gonadotropin-releasing hormone antagonist, cetrorelix, in rheumatoid arthritis (AGRA): a randomized, double-blind, placebo-controlled study. Scand J Rheumatol. 2014;43(1):22-7. doi: 10.3109/03009742.2013.825007. Epub 2013 Nov 1. PubMed PMID: 24182325; PubMed Central PMCID: PMC3913106.
5: Check JH, Wilson C, Choe JK, Amui J, Katsoff B. A comparison of pregnancy rates following fresh and frozen embryo transfer according to the use of leuprolide acetate vs ganirelix vs cetrorelix. Clin Exp Obstet Gynecol. 2010;37(2):105-7. PubMed PMID: 21077496.
6: Wilcox J, Potter D, Moore M, Ferrande L, Kelly E; CAP IV Investigator Group. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies. Fertil Steril. 2005 Jul;84(1):108-17. PubMed PMID: 16009165.
7: Martínez F, Clua E, Santmartí P, Boada M, Rodriguez I, Coroleu B. Randomized, comparative pilot study of pituitary suppression with depot leuprorelin versus cetrorelix acetate 3 mg in gonadotropin stimulation protocols for oocyte donors. Fertil Steril. 2010 Nov;94(6):2433-6. doi: 10.1016/j.fertnstert.2010.02.059. Epub 2010 Apr 28. PubMed PMID: 20430379.
8: Erb K, Junge K, Pechstein B, Schneider E, Derendorf H, Hermann R. Novel formulations of cetrorelix acetate in healthy men: pharmacodynamic effects and noncompartmental pharmacokinetics. J Clin Pharmacol. 2002 Sep;42(9):995-1001. PubMed PMID: 12211225.
9: Siejka A, Schally AV, Barabutis N. The effect of LHRH antagonist cetrorelix in crossover conditioned media from epithelial (BPH-1) and stromal (WPMY-1) prostate cells. Horm Metab Res. 2014 Jan;46(1):21-6. doi: 10.1055/s-0033-1349127. Epub 2013 Jul 9. PubMed PMID: 23839655.
10: Torres Mde M, Donadio N, Donadio NF, Brandão AC, Heck B. Comparison of embryo implantation in Wistar rats that underwent ovarian stimulation using exogenous gonadotropins associated with cetrorelix acetate or leuprolide acetate. Fertil Steril. 2005 Oct;84 Suppl 2:1235-40. PubMed PMID: 16210016.
11: Hwang JL, Huang LW, Hsieh BC, Tsai YL, Huang SC, Chen CY, Hsieh ML, Chen PH, Lin YH. Ovarian stimulation by clomiphene citrate and hMG in combination with cetrorelix acetate for ICSI cycles. Hum Reprod. 2003 Jan;18(1):45-9. PubMed PMID: 12525439.
12: Ludwig M, Katalinic A, Banz C, Schröder AK, Löning M, Weiss JM, Diedrich K. Tailoring the GnRH antagonist cetrorelix acetate to individual patients' needs in ovarian stimulation for IVF: results of a prospective, randomized study. Hum Reprod. 2002 Nov;17(11):2842-5. PubMed PMID: 12407036.
13: Silva ME, Smulders JP, Guerra M, Valderrama XP, Letelier C, Adams GP, Ratto MH. Cetrorelix suppresses the preovulatory LH surge and ovulation induced by ovulation-inducing factor (OIF) present in llama seminal plasma. Reprod Biol Endocrinol. 2011 May 30;9:74. doi: 10.1186/1477-7827-9-74. PubMed PMID: 21624125; PubMed Central PMCID: PMC3123631.
14: Engel JB, Audebert A, Frydman R, Zivny J, Diedrich K. Presurgical short term treatment of uterine fibroids with different doses of cetrorelix acetate: a double-blind, placebo-controlled multicenter study. Eur J Obstet Gynecol Reprod Biol. 2007 Oct;134(2):225-32. Epub 2006 Aug 22. PubMed PMID: 16930803.
15: Lai Q, Hu J, Zeng D, Hu J, Cai F, Yang F, Chen C, He X, Yang P, Yu Q, Zhang S, Xu JF, Wang CY. Assessing the optimal dose for Cetrorelix in Chinese women undergoing ovarian stimulation during the course of IVF-ET treatment. Am J Transl Res. 2013 Dec 1;6(1):78-84. eCollection 2013. PubMed PMID: 24349624; PubMed Central PMCID: PMC3853427.
16: Hwang JL, Seow KM, Lin YH, Huang LW, Hsieh BC, Tsai YL, Wu GJ, Huang SC, Chen CY, Chen PH, Tzeng CR. Ovarian stimulation by concomitant administration of cetrorelix acetate and HMG following Diane-35 pre-treatment for patients with polycystic ovary syndrome: a prospective randomized study. Hum Reprod. 2004 Sep;19(9):1993-2000. Epub 2004 Jul 29. PubMed PMID: 15284212.
17: Yang D, Hou T, Yang X, Ma Y, Wang L, Li B. Mechanisms of prostate atrophy after LHRH antagonist cetrorelix injection: an experimental study in a rat model of benign prostatic hyperplasia. J Huazhong Univ Sci Technolog Med Sci. 2012 Jun;32(3):389-395. doi: 10.1007/s11596-012-0067-x. Epub 2012 Jun 9. PubMed PMID: 22684563.
18: Wen J, Feng Y, Bjorklund CC, Wang M, Orlowski RZ, Shi ZZ, Liao B, O'Hare J, Zu Y, Schally AV, Chang CC. Luteinizing Hormone-Releasing Hormone (LHRH)-I antagonist cetrorelix inhibits myeloma cell growth in vitro and in vivo. Mol Cancer Ther. 2011 Jan;10(1):148-58. doi: 10.1158/1535-7163.MCT-10-0829. Epub 2010 Nov 9. PubMed PMID: 21062912.
19: Sauer MV, Thornton MH 2nd, Schoolcraft W, Frishman GN. Comparative efficacy and safety of cetrorelix with or without mid-cycle recombinant LH and leuprolide acetate for inhibition of premature LH surges in assisted reproduction. Reprod Biomed Online. 2004 Nov;9(5):487-93. PubMed PMID: 15588464.
20: Chen HJ, Lin YH, Hsieh BC, Seow KM, Hwang JL, Tzeng CR. Is a lower dose of cetrorelix acetate effective for prevention of LH surge during controlled ovarian hyperstimulation? J Assist Reprod Genet. 2006 Jun;23(6):289-92. Epub 2006 Jul 22. PubMed PMID: 16865530; PubMed Central PMCID: PMC3506367.

Explore Compound Types